Di-2-ANEPEQ
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H35Br2N3 |
|---|---|
Molekulargewicht |
549.4 g/mol |
IUPAC-Name |
2-[4-[(E)-2-[6-(diethylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]ethyl-trimethylazanium dibromide |
InChI |
InChI=1S/C26H35N3.2BrH/c1-6-28(7-2)26-13-12-24-20-23(10-11-25(24)21-26)9-8-22-14-16-27(17-15-22)18-19-29(3,4)5;;/h8-17,20-21H,6-7,18-19H2,1-5H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
AMVDGFOQXXRWPX-UHFFFAOYSA-L |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Di-2-ANEPEQ: Mechanism of Action and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Di-2-ANEPEQ Function
This compound (sometimes referred to as JPW1114) is a fast-response, water-soluble, voltage-sensitive fluorescent dye.[1] Its primary application is the real-time optical monitoring of membrane potential changes in excitable cells, such as neurons and cardiomyocytes.[2] The fundamental mechanism of action for this compound and other ANEP(S) dyes is based on an electrochromic effect. This involves a rapid change in the dye's electronic structure in response to alterations in the electric field across the cell membrane.[3] This structural rearrangement leads to a shift in the dye's fluorescence excitation and emission spectra, allowing for the ratiometric measurement of membrane potential.[3][4]
Upon insertion into the plasma membrane, the this compound chromophore aligns itself within the lipid bilayer. A change in the transmembrane potential alters the electric field experienced by the dye molecule. This electric field change directly influences the energy levels of the dye's electrons, causing a shift in the wavelengths of light it absorbs and emits.[3] Specifically, depolarization of the membrane typically results in a decrease in fluorescence intensity when the dye is excited at the red edge of its absorption band.[5] This spectral shift is the key to its utility in ratiometric imaging, a technique that minimizes artifacts from photobleaching, dye concentration variations, and cell movement.[3][4] The response time of this compound is in the sub-millisecond range, enabling the detection of rapid neuronal signaling events like action potentials.[6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Spectral Properties
| Property | Wavelength (nm) in Ethanol | Wavelength (nm) in Multilamellar Lipid Vesicles (MLVs) | Recommended Excitation Range (nm) |
| Absorbance (Excitation) Maximum | 532[7] | 477.5[7] | 510-540[7] |
| Emission Maximum | 748[7] | 624[7] | N/A |
Table 2: Performance Characteristics
| Parameter | Value | Notes |
| Voltage Sensitivity | 2-10% change in fluorescence per 100 mV | This is a typical range for fast-response probes.[3] |
| Response Time | Sub-millisecond | Sufficient for detecting transient potential changes.[6] |
Experimental Protocols
Protocol 1: Intracellular Loading of Neurons via Microinjection
This protocol is adapted from methodologies described for intracellular application of voltage-sensitive dyes.[8]
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q) or intracellular solution (see below)
-
Microinjection apparatus (e.g., picospritzer)
-
Micropipette puller
-
Glass micropipettes
-
Microscope with fluorescence imaging capabilities
-
Intracellular solution (example composition for mammalian neurons): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Na-phosphocreatine (pH adjusted to 7.3 with KOH).
Procedure:
-
Dye Solution Preparation: Prepare a stock solution of this compound by dissolving it in high-purity water or the desired intracellular solution to a final concentration of 1-5 mg/mL. Vortex thoroughly to ensure complete dissolution. Filter the solution through a 0.2 µm syringe filter immediately before use to remove any particulates.
-
Micropipette Preparation: Pull glass micropipettes to have a fine tip (resistance of 2-10 MΩ when filled with 3 M KCl).
-
Backfilling the Micropipette: Carefully backfill the pulled micropipette with the filtered this compound solution.
-
Cell Loading: Under visual guidance using a microscope, gently approach a target neuron with the dye-filled micropipette. Carefully impale the neuron and apply brief pressure pulses using the microinjection apparatus to introduce the dye into the cytoplasm. Monitor the fluorescence to gauge the loading progress.
-
Incubation: Allow the dye to diffuse throughout the neuron and its processes for at least 30-60 minutes before imaging. This allows for staining of distal dendrites and axons.[8]
Protocol 2: Ratiometric Imaging of Membrane Potential
This protocol outlines the general steps for acquiring and analyzing ratiometric data from this compound-loaded cells.
Materials:
-
Fluorescence microscope equipped with:
-
A light source capable of delivering excitation light at two distinct wavelengths.
-
Two excitation filters (e.g., 440 nm and 530 nm, as used for other ANEPPS dyes in ratiometric measurements).[9]
-
A dichroic mirror and an emission filter appropriate for the emission spectrum of this compound in the membrane (e.g., a long-pass filter above 560 nm).
-
A sensitive, high-speed camera (e.g., sCMOS or EMCCD).
-
-
Image acquisition and analysis software.
Procedure:
-
Image Acquisition Setup:
-
Place the dish with the this compound-loaded cells on the microscope stage.
-
Select an appropriate objective for cellular resolution imaging.
-
Configure the imaging software to alternate between the two excitation wavelengths (e.g., 440 nm and 530 nm) for each frame or for sequential frames.
-
Set the camera exposure time and acquisition rate to be sufficient to capture the dynamics of the expected membrane potential changes (e.g., 1-10 kHz for action potentials).
-
-
Data Acquisition:
-
Acquire a series of image pairs, one for each excitation wavelength, during the experimental manipulation (e.g., electrical stimulation, drug application).
-
It is also recommended to acquire a background image from a cell-free region for later subtraction.
-
-
Data Analysis:
-
Background Subtraction: Subtract the background fluorescence from each acquired image.
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensities from the two excitation wavelengths (e.g., F440nm / F530nm). This can be done on a pixel-by-pixel basis to create a ratiometric image or for a defined region of interest (ROI).
-
Relating Ratio to Voltage: The change in the fluorescence ratio is proportional to the change in membrane potential. For quantitative measurements, calibration can be performed by recording the fluorescence ratio while clamping the membrane potential at different known voltages using the whole-cell patch-clamp technique.[10][11] The fractional change in the ratio (ΔR/R) can then be plotted against the membrane potential to generate a calibration curve.
-
Visualizations
Caption: Mechanism of this compound voltage sensing.
References
- 1. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. The Use of Ratiometric Fluorescence Measurements of the Voltage Sensitive Dye Di-4-ANEPPS to Examine Action Potential Characteristics and Drug Effects on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging the Brain in Action: Real-Time Voltage- Sensitive Dye Imaging of Sensorimotor Cortex of Awake Behaving Mice - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound (JPW 1114) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 7. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual-wavelength ratiometric fluorescence measurement of the membrane dipole potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct measurement of the voltage sensitivity of second-harmonic generation from a membrane dye in patch-clamped cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Di-2-ANEPEQ for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-ANEPEQ, also known as JPW1114, is a fast-response, water-soluble voltage-sensitive dye (VSD) extensively utilized in neuroscience to monitor sub-millisecond membrane potential changes in excitable cells.[1][2] As a member of the amino-naphthyl-ethenyl-pyridinium (ANEP) family of dyes, this compound is an essential tool for the optical mapping of neuronal activity, enabling researchers to study the intricate electrical signaling within single neurons and across neural networks.[3][4] Its rapid response kinetics make it particularly well-suited for detecting transient events such as action potentials and synaptic potentials.[3] This technical guide provides a comprehensive overview of the properties, experimental protocols, and applications of this compound for neuroscience research and drug development.
Core Principles and Mechanism of Action
This compound is an electrochromic dye, meaning its spectral properties are altered in response to changes in the electric field across the cell membrane.[4] When a neuron is at rest, the dye molecules embedded in the lipid bilayer have a specific orientation and electronic state. Upon depolarization or hyperpolarization, the change in the transmembrane potential alters the electronic structure of the dye's chromophore. This results in a shift in its fluorescence excitation and emission spectra.[3][4] Specifically, these dyes are weakly fluorescent in aqueous solutions and become highly fluorescent when bound to the lipophilic environment of the cell membrane.[3][4] The change in fluorescence intensity is typically in the range of 2-10% per 100 mV change in membrane potential.[3][4]
Quantitative Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Alternate Name | JPW1114 | [5] |
| Molecular Formula | C₂₆H₃₅Br₂N₃ | [2][5] |
| Molecular Weight | 549.38 g/mol | [3][5] |
| Solubility | Water, Ethanol (B145695), DMSO | [2] |
| Appearance | Orange-red solid | [2] |
| Excitation Wavelength (in Ethanol) | 530 nm | [2] |
| Emission Wavelength (in Ethanol) | 720 nm | [2] |
| Excitation Wavelength (in Multilamellar Lipid Vesicles) | 477.5 nm | [6] |
| Emission Wavelength (in Multilamellar Lipid Vesicles) | 624 nm | [6] |
| Recommended Excitation Range | 510-540 nm | [6] |
| Voltage Sensitivity | 2-10% ΔF/F per 100 mV | [3][4] |
Table 2: Performance Characteristics in Neuronal Imaging
| Parameter | Value/Characteristic | Reference |
| Response Time | Sub-millisecond | [7] |
| Typical Loading Method | Microinjection | [2] |
| Alternative Loading Method | Topical application to brain tissue | [2] |
| Signal-to-Noise Ratio | Application-dependent; can be optimized with appropriate equipment | [8] |
| Photostability | Moderate; phototoxicity can be a concern in long-term imaging | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-quality dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a stock solution of 1-10 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Microinjection of this compound into Cultured Neurons
This method is ideal for studying the electrical activity of a single neuron with high spatial resolution.
-
Pipette Preparation: Pull a sharp-tipped glass micropipette with a tip diameter of approximately 1 µm using a micropipette puller.
-
Back-filling: Back-fill the micropipette with an intracellular solution containing this compound at a final concentration of 0.1-1 mM.
-
Cell Loading: Under visual guidance using a microscope, carefully approach a target neuron and gently penetrate the cell membrane with the micropipette.
-
Injection: Apply a brief, low-pressure pulse to inject a small volume of the dye solution into the neuron. Monitor the fluorescence to confirm successful loading.
-
Equilibration: Allow the dye to diffuse throughout the neuron for 15-30 minutes before commencing imaging experiments.
Protocol 3: Topical Application of this compound on Brain Slices
This method is suitable for studying population-level neuronal activity in ex vivo brain slice preparations.
-
Slice Preparation: Prepare acute brain slices (200-400 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[10]
-
Staining Solution: Prepare a staining solution by diluting the this compound stock solution in aCSF to a final concentration of 5-20 µM.
-
Incubation: Incubate the brain slices in the staining solution for 30-60 minutes at room temperature, protected from light, with continuous oxygenation.
-
Washing: After incubation, transfer the slices to fresh, oxygenated aCSF and wash for at least 30 minutes to remove excess dye.
-
Recovery: Allow the slices to recover for at least 1 hour before imaging.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Optical Mapping
The following diagram illustrates a typical workflow for an optical mapping experiment using this compound.
Signaling Pathway: Long-Term Potentiation (LTP)
This compound can be used to study synaptic plasticity phenomena like Long-Term Potentiation (LTP), a cellular correlate of learning and memory. The dye can visualize the depolarization of the postsynaptic membrane, a key event in the induction of LTP.
Applications in Neuroscience and Drug Development
High-Resolution Mapping of Neuronal Activity
The primary application of this compound is the high-resolution spatial and temporal mapping of neuronal activity. Its fast kinetics allow for the faithful recording of action potential waveforms and the propagation of electrical signals along dendrites and axons. This is invaluable for understanding how individual neurons integrate synaptic inputs and generate outputs.
Studying Synaptic Transmission and Plasticity
This compound is a powerful tool for investigating synaptic transmission and plasticity.[11] By optically recording excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs), researchers can study the strength and dynamics of synaptic connections. Its use in conjunction with protocols to induce synaptic plasticity, such as LTP and long-term depression (LTD), allows for the direct visualization of changes in synaptic efficacy.[12][13]
Network-Level Activity Imaging
When applied topically to brain slices or in vivo preparations, this compound can be used to image the activity of large populations of neurons simultaneously. This enables the study of emergent network properties, such as oscillations and synchronous firing, which are thought to be crucial for information processing in the brain.
Drug Screening and Development
The ability to optically measure changes in membrane potential makes this compound a valuable tool for high-throughput screening of compounds that modulate ion channel activity.[14] This is particularly relevant for the development of new drugs targeting neurological and psychiatric disorders that are associated with ion channel dysfunction. By monitoring the fluorescence changes in response to drug application, researchers can rapidly assess the efficacy and mechanism of action of novel therapeutic agents.
Conclusion
This compound remains a cornerstone of optical neurophysiology, providing researchers with a robust and versatile tool for investigating the electrical activity of the nervous system. Its water solubility, fast response time, and sensitivity to membrane potential changes make it an ideal choice for a wide range of applications, from single-cell recordings to network-level imaging and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage the power of this compound to advance our understanding of brain function and develop novel therapies for neurological disorders.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. biotium.com [biotium.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. This compound [JPW 1114] | AAT Bioquest [aatbio.com]
- 5. scbt.com [scbt.com]
- 6. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 7. This compound (JPW 1114) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 8. Optical Imaging of Voltage and Calcium in Cardiac Cells & Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common molecular pathways mediate long-term potentiation of synaptic excitation and slow synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting the molecular diversity of the synapse to investigate neuronal communication: A guide through the current toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term potentiation: two pathways meet at neurogranin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Complete and Low-Cost Cardiac Optical Mapping System in Translational Animal Models [frontiersin.org]
An In-depth Technical Guide to the Electrochromic Properties of Di-2-ANEPEQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-ANEPEQ (sometimes referred to as JPW1114) is a fast-response, water-soluble styryl dye extensively utilized for monitoring membrane potential dynamics in excitable cells.[1][2] Its primary application lies in the real-time optical detection of electrical signals in neurons and cardiomyocytes. This guide provides a comprehensive overview of the electrochromic properties of this compound, detailing its mechanism of action, key performance characteristics, and experimental protocols for its application.
Core Electrochromic Properties and Mechanism of Action
This compound belongs to the ANEP (AminoNaphthylEthenylPyridinium) family of voltage-sensitive dyes.[1] Its functionality is rooted in an electrochromic mechanism, specifically a molecular Stark effect.[3] The dye molecule possesses a chromophore with a significant dipole moment. When embedded in the cell membrane, this chromophore aligns with the transmembrane electric field. Changes in the membrane potential alter this electric field, which in turn perturbs the electronic ground and excited states of the chromophore. This perturbation results in a shift in the dye's absorption and emission spectra.[3]
A key characteristic of this mechanism is its speed; the response of the dye to voltage changes is in the submillisecond range, enabling the tracking of rapid events such as action potentials.[4]
Signaling Pathway Diagram: Electrochromic Mechanism
Caption: Mechanism of this compound voltage sensing.
Quantitative Data Presentation
The following tables summarize the key quantitative properties of this compound. It is important to note that some of these values, particularly voltage sensitivity, can be influenced by the specific experimental conditions and the cellular environment.
| Property | Value | Notes |
| Voltage Sensitivity | 2-10% ΔF/F per 100 mV | General range for the ANEP dye family. |
| -4.7 ± 1.1% ΔF/F per 100 mV | Reported for a modified version (di-2-ANEP-VoLDeMo). | |
| Response Time | Sub-millisecond | Qualitative description; enables tracking of action potentials.[4] |
| Photostability | Good | Qualitative description; fluorinated versions show improved photostability. |
| Parameter | Wavelength (nm) | Environment |
| Excitation Maximum | 530 | Ethanol |
| 477.5 | Multilamellar Lipid Vesicles (MLVs)[5] | |
| 488 | AAT Bioquest Spectrum Viewer[6] | |
| Emission Maximum | 720 | Ethanol |
| 624 | Multilamellar Lipid Vesicles (MLVs)[5] | |
| 701 | AAT Bioquest Spectrum Viewer[6] | |
| Recommended Excitation Range | 510-540 | General recommendation.[5] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.
Materials:
-
This compound powder
-
High-quality anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution at a concentration of 1 mg/mL (approximately 1.8 mM) by dissolving the this compound powder in DMSO or ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.
Cell Loading and Staining
A. Microinjection
Objective: To introduce this compound directly into individual cells, such as large neurons.
Materials:
-
This compound aqueous solution (3 mg/mL or 5.5 mM)[1]
-
Micropipette puller
-
Glass capillaries
-
Microinjector system
-
Micromanipulator
Procedure:
-
Prepare a 3 mg/mL (5.5 mM) aqueous solution of this compound.[1]
-
Filter the solution through a 0.2 µm syringe filter to remove any particulates that could clog the micropipette.
-
Pull glass capillaries to create micropipettes with a fine tip using a micropipette puller.
-
Back-fill the micropipette with the filtered this compound solution.
-
Using a micromanipulator, carefully insert the micropipette into the target cell.
-
Apply pressure using the microinjector to introduce the dye into the cytoplasm. The injection volume will need to be optimized for the specific cell type.
B. Topical Application for Brain Tissue
Objective: To stain a region of brain tissue in vivo or in a brain slice preparation.
Materials:
-
This compound stock solution
-
Artificial cerebrospinal fluid (aCSF)
-
Container for staining
Procedure:
-
Prepare a staining solution by diluting the this compound stock solution in aCSF to a final concentration of 10-50 µM.
-
For in vivo preparations, carefully expose the brain region of interest. To enhance dye penetration, the dura mater can be carefully dried for a few minutes until it appears transparent.
-
Apply the staining solution directly to the surface of the brain tissue.
-
Incubate for 15-30 minutes, protected from light.
-
After incubation, wash the tissue thoroughly with fresh aCSF to remove excess dye.
Ratiometric Fluorescence Imaging
Objective: To measure changes in membrane potential while minimizing artifacts from dye concentration changes, photobleaching, and motion.
Principle: Ratiometric imaging takes advantage of the voltage-dependent spectral shift of this compound. By capturing fluorescence at two different excitation or emission wavelengths and calculating their ratio, a more robust measure of membrane potential can be obtained.[3]
Workflow Diagram: Ratiometric Imaging
Caption: Workflow for ratiometric fluorescence imaging.
Procedure:
-
Setup: Use a fluorescence microscope equipped with a light source capable of rapidly switching between two excitation wavelengths and a sensitive camera.
-
Wavelength Selection:
-
Excitation 1 (Blue-shifted): Select an excitation wavelength on the blue side of the dye's absorption peak (e.g., ~440 nm for ANEP dyes).[4]
-
Excitation 2 (Red-shifted): Select an excitation wavelength on the red side of the absorption peak (e.g., ~530 nm for ANEP dyes).[4]
-
Emission: Use a long-pass filter to collect the emitted fluorescence (e.g., >590 nm).
-
-
Image Acquisition:
-
Acquire a series of images, alternating between the two excitation wavelengths.
-
Minimize the time between the acquisition of the two images in a pair to accurately capture transient events.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity from the two excitation wavelengths (e.g., F440nm / F530nm).
-
Changes in this ratio over time will reflect changes in membrane potential.
-
Calibration of Fluorescence Signal to Membrane Potential
Objective: To establish a relationship between the measured fluorescence ratio and the absolute membrane potential in millivolts (mV).
Materials:
-
This compound loaded cells
-
Patch-clamp setup (for the gold-standard calibration)
-
Perfusion system
-
Solutions with varying potassium concentrations
-
Ionophores (e.g., valinomycin (B1682140) and gramicidin)
Procedure (using ionophores):
-
Prepare a set of calibration solutions with varying extracellular potassium concentrations ([K+]out) and a constant concentration of other ions.
-
Add a potassium ionophore, such as valinomycin, to the perfusion medium. This will make the cell membrane permeable primarily to K+.
-
By changing the [K+]out, you can clamp the membrane potential to known values, calculated using the Nernst equation: Vm = (RT/zF) * ln([K+]out / [K+]in), where [K+]in is the intracellular potassium concentration (typically assumed to be around 140 mM).
-
For each known membrane potential, acquire ratiometric fluorescence images and calculate the corresponding fluorescence ratio.
-
Plot the fluorescence ratio as a function of the calculated membrane potential to generate a calibration curve.
-
This calibration curve can then be used to convert fluorescence ratio measurements from subsequent experiments into absolute membrane potential values.
Logical Relationship Diagram: Calibration
Caption: Logic for calibrating fluorescence to membrane potential.
Conclusion
This compound is a powerful tool for the investigation of cellular electrophysiology. Its fast response time and suitability for ratiometric imaging make it a valuable probe for researchers in neuroscience and drug development. By understanding its electrochromic properties and employing the detailed experimental protocols outlined in this guide, scientists can effectively utilize this compound to gain critical insights into the dynamic electrical behavior of excitable cells.
References
- 1. ulab360.com [ulab360.com]
- 2. biotium.com [biotium.com]
- 3. Stark Effect | Explore Advanced Imaging — Potentiometric Probes [potentiometricprobes.com]
- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 6. Spectrum [this compound (JPW 1114)] | AAT Bioquest [aatbio.com]
Unveiling the Secrets of Cellular Communication: A Technical Guide to Di-2-ANEPEQ's Spectral Properties in Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular signaling and drug discovery, understanding the electrical potential across lipid membranes is paramount. Di-2-ANEPEQ, a member of the aminonaphthylethenylpyridinium (ANEP) family of voltage-sensitive dyes, has emerged as a critical tool for probing these bioelectric phenomena. This water-soluble dye offers the ability to monitor sub-millisecond changes in membrane potential, providing a window into the dynamic processes that govern cellular function. This technical guide delves into the core spectral properties of this compound when embedded in lipid membranes, offering a comprehensive resource for researchers leveraging this powerful fluorescent probe. We will explore its fluorescence characteristics, the mechanisms underlying its voltage sensitivity, and detailed protocols for its application.
Core Principles: The Electrochromic Nature of this compound
The voltage-sensing capability of this compound and other ANEP dyes is rooted in an electrochromic mechanism.[1] This process involves a direct interaction between the dye's chromophore and the electric field across the lipid bilayer.[1] A change in the membrane potential alters the electronic ground and excited states of the dye molecule, leading to a shift in its absorption and fluorescence emission spectra.[1] This spectral shift is the fundamental principle that allows for the ratiometric measurement of membrane potential, providing a robust signal that is less susceptible to variations in dye concentration or illumination intensity.[1]
Depolarization of the membrane typically causes a blue shift in the excitation spectrum and a corresponding, though often smaller, red shift in the emission spectrum. Conversely, hyperpolarization results in a red shift of the excitation spectrum and a blue shift in the emission spectrum. These potential-dependent spectral shifts are the key to quantifying changes in membrane voltage.
Quantitative Spectral Properties of this compound
The spectral characteristics of this compound are highly sensitive to its local environment. While it is sparingly fluorescent in aqueous solutions, its quantum yield increases significantly upon partitioning into the lipid bilayer. The precise excitation and emission maxima, as well as the fluorescence lifetime, are influenced by the lipid composition and phase state of the membrane.
| Property | Value in Multilamellar Lipid Vesicles (MLVs) | Value in Ethanol (B145695) | Reference |
| Absorption Maximum (nm) | 477.5 | 532 | [2] |
| Emission Maximum (nm) | 624 | 748 | [2] |
| Recommended Excitation Range (nm) | 510-540 | - | [2] |
Note: The significant blue shift in the absorption and emission spectra when moving from the polar solvent ethanol to the less polar lipid environment is a hallmark of styryl dyes like this compound.
-
In Liquid-Ordered (Lo) Phases: Characterized by higher lipid packing and lower water penetration (often enriched in cholesterol and saturated lipids), a blue shift in the emission spectrum is typically observed.[3][4] This is attributed to the more rigid and less polar environment.
-
In Liquid-Disordered (Ld) Phases: Characterized by lower lipid packing and greater water accessibility (often enriched in unsaturated lipids), a red shift in the emission spectrum is expected.[3][4]
-
Fluorescence Lifetime: The fluorescence lifetime of environmentally sensitive probes is also expected to be longer in the more ordered Lo phase compared to the Ld phase.[5][6] For instance, the lifetime of di-4-ANEPPDHQ has been shown to increase by approximately 1700 ps when moving from a liquid-disordered to a liquid-ordered phase.[5][6]
Experimental Protocols
Preparation of this compound-Containing Lipid Vesicles
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound for fluorescence spectroscopy studies.
Materials:
-
Desired lipid composition (e.g., POPC for Ld phase, DPPC:Cholesterol (7:3 molar ratio) for Lo phase) in chloroform (B151607).
-
This compound
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Argon or nitrogen gas
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids in chloroform.
-
Add this compound from a stock solution to achieve the desired dye-to-lipid ratio (typically 1:200 to 1:1000 molar ratio).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a gentle stream of argon or nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipids.
-
Vortex the flask to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form LUVs of a uniform size.
-
-
Characterization:
-
The size distribution of the prepared LUVs can be determined by dynamic light scattering (DLS).
-
The LUV suspension is now ready for fluorescence spectroscopy measurements.
-
Measurement of Fluorescence Spectra
Instrumentation:
-
Fluorometer equipped with excitation and emission monochromators.
-
Cuvette holder with temperature control.
Procedure:
-
Sample Preparation:
-
Dilute the this compound-containing LUV suspension in the hydration buffer to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum emission.
-
Scan the excitation monochromator over the desired wavelength range (e.g., 400-600 nm).
-
-
Emission Spectrum:
-
Set the excitation monochromator to the wavelength of maximum absorption.
-
Scan the emission monochromator over the desired wavelength range (e.g., 550-800 nm).
-
-
Data Analysis:
-
Correct the spectra for instrument response and buffer background.
-
Determine the excitation and emission maxima.
-
Experimental Workflow for Membrane Potential Measurement
The following diagram illustrates a typical workflow for measuring changes in membrane potential in a single cell using this compound and fluorescence microscopy.
Conclusion
This compound is a valuable tool for the real-time investigation of membrane potential in living cells. Its voltage sensitivity, rooted in an electrochromic mechanism, allows for the ratiometric detection of changes in the cellular electric field. While detailed quantitative data on its spectral properties in specific lipid phases remain an area for further investigation, the principles derived from analogous ANEP dyes provide a strong framework for interpreting experimental results. The protocols and workflows presented in this guide offer a starting point for researchers seeking to employ this compound in their studies of cellular electrophysiology and membrane dynamics, paving the way for new discoveries in fundamental biology and drug development.
References
- 1. Confocal imaging of transmembrane voltage by SEER of di-8-ANEPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 3. Characterization and Application of a New Optical Probe for Membrane Lipid Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Lifetime Imaging Provides Enhanced Contrast when Imaging the Phase-Sensitive Dye di-4-ANEPPDHQ in Model Membranes and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence lifetime imaging provides enhanced contrast when imaging the phase-sensitive dye di-4-ANEPPDHQ in model membranes and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optical Properties and Experimental Characterization of Di-2-ANEPEQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-ANEPEQ (also known as JPW-1114) is a fast-response, water-soluble, voltage-sensitive hemicyanine dye.[1][2][3] Its utility in neuroscience and cell physiology stems from its ability to report rapid changes in membrane potential as alterations in its fluorescence properties.[4][5] This technical guide provides an in-depth overview of the key optical properties of this compound, detailed experimental protocols for their determination, and the fundamental mechanism of its voltage-sensing capabilities.
Core Optical Properties of this compound
The photophysical characteristics of this compound are highly sensitive to its local environment, a critical feature for its function as a membrane potential probe. While the dye is essentially non-fluorescent in aqueous solutions, it exhibits strong fluorescence upon binding to lipid membranes.[6]
Quantitative Data
| Property | Value | Solvent/Environment | Wavelength (nm) | Citation |
| Molar Extinction Coefficient (ε) | ~36,000 cm⁻¹M⁻¹ | Methanol | ~517 | [6] |
| Excitation Maximum (λex) | 530 | Ethanol | - | [7] |
| Emission Maximum (λem) | 720 | Ethanol | - | [7] |
| Absorbance Peak | 477.5 | Multilamellar Lipid Vesicles (MLVs) | - | [8] |
| Emission Peak | 624 | Multilamellar Lipid Vesicles (MLVs) | - | [8] |
Experimental Protocols
Accurate characterization of the optical properties of fluorescent probes like this compound is essential for quantitative biological imaging. The following sections detail the standard methodologies for determining the molar extinction coefficient and the relative fluorescence quantum yield.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol)
-
Calibrated UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare a Dilution Series: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Measure Absorbance: For each dilution, record the full absorbance spectrum to identify the wavelength of maximum absorbance (λmax). Measure the absorbance of each solution at λmax.
-
Plot and Calculate: Plot the absorbance at λmax versus the molar concentration for the dilution series. The plot should be linear and pass through the origin. The slope of this line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.[9]
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method, which compares the dye of interest to a well-characterized standard, is most commonly used.[6][10]
Materials:
-
This compound
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[11]
-
Spectroscopic grade solvent
-
Calibrated spectrofluorometer with a corrected emission spectrum
-
Calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.[12]
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:[6]
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Mechanism of Voltage Sensing
This compound belongs to the class of "fast" electrochromic voltage-sensitive dyes.[13] Its voltage-sensing mechanism is based on the molecular Stark effect, a direct interaction between the dye's chromophore and the electric field across the cell membrane.[1]
Changes in membrane potential alter the electronic ground and excited states of the dye molecule. This perturbation results in a rapid shift in the dye's absorption and emission spectra.[13] Specifically, membrane depolarization leads to a hypsochromic (blue) shift, while hyperpolarization causes a bathochromic (red) shift in the fluorescence emission spectrum.[13] By monitoring the fluorescence intensity at the edges of the emission spectrum, these small spectral shifts can be detected as significant changes in fluorescence intensity, providing a sensitive readout of membrane potential changes on a sub-millisecond timescale.[1][4]
Caption: Voltage sensing mechanism of this compound.
Applications in Research
This compound is a valuable tool for monitoring neuronal activity.[5] Its water solubility allows for intracellular application through microinjection, enabling the study of electrical signals in individual neurons within brain slices.[3][4] It has been successfully used to record action potentials and subthreshold potentials from neuronal processes, providing insights into synaptic integration and signal propagation in complex neuronal structures.[4] Furthermore, its spectral properties make it suitable for combination with other optical techniques, such as Ca²⁺ imaging, for simultaneous monitoring of electrical and chemical signaling in cells.[14]
References
- 1. pnas.org [pnas.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. biotium.com [biotium.com]
- 4. Wide-field and two-photon imaging of brain activity with voltage- and calcium-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Method for measuring the extinction coefficient of fluorescing media within the emission band [opg.optica.org]
- 8. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 9. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 12. edinst.com [edinst.com]
- 13. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fast-Response Voltage-Sensitive Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fast-response voltage-sensitive dyes (VSDs), offering insights into their mechanisms of action, key performance characteristics, and practical applications in neuroscience, cardiology, and drug discovery.
Introduction to Fast-Response Voltage-Sensitive Dyes
Fast-response voltage-sensitive dyes are fluorescent probes that enable the real-time monitoring of membrane potential changes in excitable cells, such as neurons and cardiomyocytes.[1][2][3] Unlike traditional electrophysiological techniques like patch-clamping, VSDs offer a non-invasive method to simultaneously record electrical activity from multiple sites on a single cell or across a population of cells with high spatial and temporal resolution.[2][4] This capability makes them invaluable tools for studying neuronal signaling, cardiac electrophysiology, and for high-throughput screening in drug development.[5]
The utility of a VSD is determined by several key performance metrics, including its sensitivity to voltage changes, the speed of its response, its photostability, and its potential for phototoxicity.[6][7][8] The selection of an appropriate dye is critical for the success of an experiment and depends on the specific application and the biological preparation being studied.[1][7]
Mechanisms of Action
Fast-response VSDs operate through three primary mechanisms: the electrochromic (Stark) effect, Förster Resonance Energy Transfer (FRET), and Photoinduced Electron Transfer (PeT).
Electrochromic (Stark Effect) Dyes
Electrochromic VSDs are amphiphilic molecules that insert into the cell membrane. A change in the transmembrane electrical field causes a shift in the dye's electronic structure, leading to a rapid (femtosecond to picosecond) change in its absorption and emission spectra.[9] This spectral shift is known as the molecular Stark effect. The magnitude of the fluorescence change is typically small, on the order of 2-10% per 100 mV change in membrane potential.[10]
Below is a diagram illustrating the electrochromic mechanism.
Caption: Electrochromic mechanism of voltage-sensitive dyes.
FRET-Based Voltage Sensors
FRET-based VSDs utilize a pair of fluorophores, a donor and an acceptor, to report voltage changes. One common implementation involves a mobile, charged molecule that moves within the membrane in response to changes in the electric field. This movement alters the distance between the donor and acceptor, thereby changing the efficiency of FRET and the resulting fluorescence emission.
The following diagram illustrates the FRET-based mechanism.
Caption: FRET-based mechanism of voltage-sensitive dyes.
Photoinduced Electron Transfer (PeT) Voltage Sensors
PeT-based VSDs, often referred to as "VoltageFluors," consist of a fluorophore, a molecular wire, and an electron donor. The rate of electron transfer from the donor to the excited fluorophore is modulated by the transmembrane electric field. At resting potential, PeT quenches the fluorescence. Upon depolarization, the rate of PeT is reduced, leading to an increase in fluorescence intensity. These dyes can exhibit large changes in fluorescence, with sensitivities reported up to 48% ΔF/F per 100 mV.[9]
The diagram below illustrates the PeT-based mechanism.
Caption: PeT-based mechanism of voltage-sensitive dyes.
Quantitative Comparison of Fast-Response VSDs
The selection of a VSD for a particular application depends on a careful consideration of its performance characteristics. The following tables summarize the quantitative data for several commonly used fast-response VSDs.
Table 1: Electrochromic Dyes
| Dye | Sensitivity (% ΔF/F per 100 mV) | Response Time | Phototoxicity | Key Features |
| di-4-ANEPPS | ~10%[1][11] | < 2 µs[3] | Moderate[6][8] | Widely used, rapid internalization.[1][10] |
| di-8-ANEPPS | ~10%[1] | Millisecond range[1] | Lower than di-4-ANEPPS | Better membrane retention than di-4-ANEPPS.[1] |
| RH795 | Variable | Fast | Weaker than di-4-ANEPPS[6][8] | Suitable for long-term experiments.[6][8] |
| RH1691 | ~0.7-1% | Microsecond range[12][13] | Moderate | Used for in vivo cortical imaging.[12][13] |
| ANNINE-6plus | ~50% (0.5%/mV)[9][12][14] | Nanosecond range[2][12][14] | Negligible[9][12][14] | High sensitivity, low phototoxicity.[9][12][14] |
Table 2: PeT-Based Dyes (VoltageFluors)
| Dye | Sensitivity (% ΔF/F per 100 mV) | Response Time | Phototoxicity | Key Features |
| BeRST 1 | High | Sub-millisecond | Low | High signal-to-noise ratio in dissociated cultures.[15] |
| VF2.1.Cl | ~27%[9] | Fast | Low | Linear response over a wide voltage range.[9] |
| VF2.1(OMe).H | ~48%[9] | Fast | Low | Enhanced voltage sensitivity.[9] |
Experimental Protocols
Successful VSD imaging requires careful attention to experimental protocols, from cell preparation and staining to image acquisition and data analysis.
General Workflow for VSD Imaging
The following diagram outlines the general workflow for a VSD imaging experiment.
Caption: General workflow for VSD imaging experiments.
Detailed Methodologies
a) Staining Cultured Neurons:
-
Prepare Dye Solution: Dissolve the VSD in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in the desired extracellular recording solution to the final working concentration (typically 1-10 µM).
-
Cell Culture Preparation: Grow neurons on glass coverslips. Immediately before staining, replace the culture medium with the dye-containing recording solution.
-
Incubation: Incubate the cells with the dye solution for a specific duration (e.g., 5-30 minutes) at a controlled temperature (e.g., 37°C). The optimal incubation time and temperature will vary depending on the dye and cell type.
-
Washing: After incubation, wash the cells with fresh, dye-free recording solution to remove any unbound dye.
b) Staining Brain Slices:
-
Slice Preparation: Prepare acute brain slices using standard techniques.
-
Dye Loading: Incubate the slices in an oxygenated artificial cerebrospinal fluid (aCSF) solution containing the VSD at the desired concentration.
-
Incubation Time: The incubation period can range from 30 minutes to a few hours, depending on the dye's properties and the desired staining depth.
-
Washing: After incubation, transfer the slices to a recording chamber with fresh, oxygenated aCSF.
c) Image Acquisition:
-
Microscopy: Use a fluorescence microscope equipped with a high-speed camera (e.g., CCD or sCMOS) and appropriate filter sets for the chosen VSD.
-
Illumination: Use a stable, high-intensity light source (e.g., xenon arc lamp or LED) for excitation. Minimize illumination intensity and duration to reduce phototoxicity and photobleaching.[6][8]
-
Recording Parameters: Set the image acquisition parameters, including frame rate, exposure time, and binning, to achieve an adequate signal-to-noise ratio (SNR) while maintaining the necessary temporal resolution to capture the physiological events of interest.
d) Data Analysis:
-
Preprocessing: Correct for photobleaching by fitting and subtracting an exponential decay function from the raw fluorescence data.
-
Signal Extraction: Define regions of interest (ROIs) corresponding to individual cells or specific subcellular compartments. Extract the average fluorescence intensity from each ROI for each frame.
-
Normalization: Express the fluorescence changes as a relative change (ΔF/F), where F is the fluorescence intensity at a given time point and F₀ is the baseline fluorescence.
-
Noise Reduction: Apply appropriate filtering techniques (e.g., temporal or spatial filtering) to improve the SNR.[1] Advanced methods like wavelet analysis can be used to decompose the signal and separate it from noise and motion artifacts.[15]
-
Spike Detection: For neuronal recordings, use a thresholding algorithm to detect action potentials from the ΔF/F traces.
Applications in Drug Discovery and Development
Fast-response VSDs are increasingly being used in the pharmaceutical industry for high-throughput screening (HTS) of compound libraries and for cardiac safety assessment.[5]
-
HTS for Ion Channel Modulators: VSD-based assays can be used to screen for compounds that modulate the activity of ion channels, which are important drug targets for a variety of diseases.
-
Cardiac Safety Profiling: VSDs are employed to assess the potential cardiotoxic effects of new drug candidates by monitoring their impact on the action potential duration and waveform in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). This is a critical component of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative.
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio (SNR): This is a common challenge in VSD imaging.[1] To improve SNR, optimize dye concentration, illumination intensity, and camera settings. Signal averaging can be used for evoked responses, but is not suitable for spontaneous activity.
-
Phototoxicity and Photobleaching: Prolonged exposure to high-intensity light can damage cells and bleach the dye.[6][8] Use the lowest possible illumination intensity and exposure time that still provides an adequate signal. Some dyes, like ANNINE-6plus, exhibit very low phototoxicity.[9][12][14]
-
Dye Selection: The choice of VSD is critical and depends on the specific experimental goals.[1][7] Consider factors such as the required sensitivity, temporal resolution, and the potential for phototoxic effects.
-
Pharmacological Effects: Some VSDs can have off-target pharmacological effects that may alter the physiology of the cells being studied.[6][8] It is important to perform control experiments to assess any potential pharmacological effects of the chosen dye.
Conclusion
Fast-response voltage-sensitive dyes are powerful tools that have revolutionized our ability to study the electrical activity of excitable cells. Their high temporal and spatial resolution, coupled with their non-invasive nature, provides a unique window into the dynamic processes that underlie neuronal communication and cardiac function. As new dyes with improved performance characteristics continue to be developed, their application in basic research and drug discovery is expected to expand even further, leading to new insights into the workings of the nervous and cardiovascular systems in both health and disease.
References
- 1. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 2. www-sop.inria.fr [www-sop.inria.fr]
- 3. scimedia.com [scimedia.com]
- 4. Improving voltage-sensitive dye imaging: with a little help from computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 7. Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Three-Dimensional Echocardiographic En Face Views of Ventricular Septal Defects: Feasibility, Accuracy, Imaging Protocols and Reference Image Collection | Thoracic Key [thoracickey.com]
- 12. Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. Signal Decomposition of Transmembrane Voltage-Sensitive Dye Fluorescence Using a Multiresolution Wavelet Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nyp.org [nyp.org]
Probing Neuronal Excitability: A Technical Guide to the Voltage-Sensitive Dye Di-2-ANEPEQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of neuroscience and drug discovery, the ability to monitor neuronal excitability with high spatiotemporal resolution is paramount. Voltage-sensitive dyes (VSDs) have emerged as powerful tools for the optical measurement of membrane potential dynamics, offering a direct window into the electrical activity of single neurons and neuronal populations. Among these, Di-2-ANEPEQ, a member of the amino-naphthyl-ethenyl-pyridinium (ANEP) family of fast-response dyes, provides a robust method for detecting sub-millisecond membrane potential changes.[1] This technical guide offers an in-depth exploration of this compound, presenting its core principles, quantitative characteristics, detailed experimental protocols, and applications in studying neuronal excitability and for screening potential neurotherapeutics.
Core Principles of this compound
This compound is a lipophilic, fluorescent dye that rapidly partitions into the plasma membrane of cells. Its mechanism of voltage sensing relies on a phenomenon known as electrochromism. A change in the transmembrane electrical field induces a shift in the dye's electronic structure, which in turn alters its fluorescence properties.[2] Specifically, this compound exhibits a voltage-dependent shift in its excitation spectrum, allowing for ratiometric measurements of membrane potential.[2] This dye is weakly fluorescent in aqueous environments and becomes strongly fluorescent upon binding to the lipophilic environment of the cell membrane.[2] The optical response of ANEP dyes is sufficiently fast to resolve transient potential changes, such as action potentials, which occur on the millisecond timescale.[2]
Quantitative Data
A thorough understanding of the photophysical and performance characteristics of this compound is crucial for experimental design and data interpretation. The following tables summarize key quantitative data gathered from various sources.
Photophysical Properties
| Property | Value | Solvent/Environment |
| Excitation Maximum | 488 nm | Not Specified[2] |
| 532 nm | Ethanol[3] | |
| ~477.5 nm | Multilamellar lipid vesicles (MLVs)[3] | |
| Emission Maximum | 701 nm | Not Specified[2] |
| 748 nm | Ethanol[3] | |
| 624 nm | Multilamellar lipid vesicles (MLVs)[3] | |
| Molecular Weight | 549.38 g/mol | N/A |
Performance Characteristics
| Parameter | Value | Notes |
| Fluorescence Change | 2-10% per 100 mV | Typical for ANEP dyes.[2] |
| Response Time | Sub-millisecond | Sufficient for detecting action potentials.[1] |
| Signal-to-Noise Ratio (S/N) | ~10:1 | In response to synaptic depolarization in motoneurons. |
Experimental Protocols
The successful application of this compound hinges on appropriate dye loading and imaging protocols. Due to its water-solubility, this compound is typically introduced into cells via microinjection or applied topically to tissue preparations.[4]
Protocol 1: Intracellular Loading of Cultured Neurons via Microinjection
This method is ideal for studying the electrical activity of a single neuron with high fidelity.
Materials:
-
This compound powder
-
High-purity water or intracellular solution (e.g., potassium gluconate-based)
-
Microinjection apparatus (e.g., FemtoJet®, Eppendorf)
-
Micropipettes with a fine tip (0.5-1.0 µm)
-
Cultured neurons on coverslips
-
Fluorescence microscope equipped for epifluorescence and with appropriate filter sets
Procedure:
-
Dye Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1-5 mg/mL. Vortex thoroughly to dissolve. For microinjection, a final concentration of 3 mg/mL in an aqueous solution is often used.
-
Micropipette Loading: Back-fill a micropipette with the this compound solution.
-
Microinjection: Under visual guidance using a microscope, carefully approach a target neuron with the micropipette. Gently penetrate the cell membrane and apply a brief, low-pressure pulse to inject the dye into the cytoplasm.
-
Diffusion and Incubation: Allow the dye to diffuse throughout the neuron for 15-30 minutes at room temperature, protected from light. The dye will incorporate into the plasma membrane.
-
Imaging:
-
Excite the neuron at two wavelengths flanking the isosbestic point of the dye's excitation spectrum (e.g., 440 nm and 530 nm).
-
Collect the emitted fluorescence at a wavelength longer than 610 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths provides a measure of the membrane potential.
-
Protocol 2: Topical Staining of Acute Brain Slices
This protocol is suitable for imaging population-level neuronal activity in ex vivo brain tissue.
Materials:
-
This compound powder
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Acute brain slices (200-400 µm thick)
-
Incubation chamber
-
Fluorescence microscope with a high-speed camera and appropriate filter sets
Procedure:
-
Dye Solution Preparation: Prepare a staining solution by diluting a this compound stock solution into oxygenated aCSF to a final concentration of 5-10 µM.
-
Slice Incubation: Transfer the acute brain slices to an incubation chamber containing the this compound staining solution.
-
Staining: Incubate the slices for 20-45 minutes at room temperature (20-25°C) or physiological temperature (32-34°C), ensuring continuous oxygenation and protection from light.
-
Washing: After incubation, transfer the slices to a holding chamber with fresh, oxygenated aCSF for at least 30 minutes to wash out excess dye.
-
Imaging:
-
Position the stained slice in the recording chamber of the microscope, continuously perfusing with oxygenated aCSF.
-
Use appropriate excitation and emission filters for ratiometric imaging as described in Protocol 1.
-
Acquire images at a high frame rate (e.g., 100-500 Hz) to capture fast neuronal dynamics.
-
Data Analysis and Interpretation
The primary output of a this compound experiment is a time-series of fluorescence intensity images. For ratiometric imaging, the ratio of the fluorescence intensities obtained at two different excitation wavelengths is calculated for each pixel or region of interest (ROI). This ratio is then proportional to the membrane potential.
ΔF/F Calculation: For non-ratiometric measurements, the change in fluorescence intensity relative to the baseline fluorescence (ΔF/F) is often calculated:
ΔF/F = (F - F₀) / F₀
Where:
-
F is the fluorescence intensity at a given time point.
-
F₀ is the baseline fluorescence intensity before stimulation.
Mandatory Visualizations
Applications in Drug Development
The ability of this compound to report on neuronal excitability makes it a valuable tool in drug discovery and development, particularly for screening compounds that modulate ion channel activity. High-throughput screening (HTS) platforms can utilize fluorescence plate readers to monitor changes in this compound fluorescence in response to a library of compounds.
High-Throughput Screening Workflow
-
Cell Plating: Plate neuronal or cardiac cell lines in multi-well plates (e.g., 96- or 384-well).
-
Dye Loading: Incubate the cells with a this compound loading solution.
-
Compound Addition: Add test compounds to the wells.
-
Stimulation: Induce a change in membrane potential using a chemical or electrical stimulus (e.g., addition of KCl to depolarize the cells).
-
Fluorescence Reading: Measure the fluorescence intensity before and after stimulation using a fluorescence plate reader.
-
Data Analysis: Identify "hits" as compounds that significantly alter the fluorescence response to the stimulus, indicating modulation of ion channels and neuronal excitability.
Considerations and Limitations
-
Phototoxicity and Photobleaching: Like all fluorescent dyes, this compound is susceptible to phototoxicity and photobleaching, especially with high-intensity illumination and long exposure times. It is crucial to use the lowest possible excitation light intensity and dye concentration that provide an adequate signal-to-noise ratio.
-
Calibration: The relationship between the fluorescence ratio or ΔF/F and the absolute membrane potential can vary between cell types and experimental conditions. For quantitative measurements, calibration using patch-clamp electrophysiology is often necessary.
-
Internalization: Over long imaging periods, the dye may be internalized by the cell, leading to an increase in background fluorescence and a decrease in the membrane-specific signal.
Conclusion
This compound is a powerful and versatile voltage-sensitive dye for the investigation of neuronal excitability. Its fast response time and suitability for ratiometric imaging make it an invaluable tool for researchers in neuroscience and a promising asset for drug discovery platforms. By carefully considering the experimental protocols and inherent limitations, investigators can leverage this compound to gain critical insights into the dynamic electrical signaling that governs nervous system function and to identify novel therapeutic agents.
References
- 1. This compound (JPW 1114) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 2. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 4. biotium.com [biotium.com]
An In-depth Technical Guide to Exploring Synaptic Transmission with Di-2-ANEPEQ
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-sensitive dyes (VSDs) are indispensable tools for monitoring the dynamics of membrane potential in excitable cells. Among these, Di-2-ANEPEQ (also known as JPW1114) has emerged as a key potentiometric probe for investigating synaptic transmission. As a fast-response, water-soluble dye, it offers distinct advantages for specific experimental paradigms, particularly those requiring intracellular delivery to monitor electrical signals from discrete neuronal compartments. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative properties, detailed experimental protocols, and applications in neuroscience and drug discovery.
Introduction to this compound
This compound is a member of the ANEP (aminonaphthylethenylpyridinium) family of styryl dyes, which are renowned for their ability to report rapid changes in membrane potential.[1][2][3] These dyes act as molecular voltmeters, translating changes in the transmembrane electric field into changes in their fluorescence properties.[1][2][4] Unlike more lipophilic variants such as Di-4-ANEPPS or Di-8-ANEPPS, this compound is highly water-soluble.[5][6][7] This characteristic makes it particularly suitable for intracellular application via microinjection, allowing for targeted labeling of individual neurons and their intricate processes within complex tissue.[5][6][8]
The primary utility of this compound lies in its rapid response time, which is on the order of milliseconds, enabling the real-time optical detection of transient events like action potentials and postsynaptic potentials.[1][3][4]
Core Mechanism of Action
The functionality of this compound is based on an electrochromic mechanism. When embedded in the cell membrane, the dye's chromophore aligns perpendicularly to the lipid bilayer. A change in the transmembrane potential alters the local electric field experienced by the chromophore. This field perturbation induces a rapid redistribution of electronic charge within the dye molecule, leading to a shift in its electronic energy levels.[1][2][4]
This energy level shift manifests as a change in the dye's fluorescence properties, typically a shift in the excitation spectrum.[1][2] Consequently, when excited at a fixed wavelength, a change in membrane potential results in a detectable change in fluorescence intensity. Depolarization and hyperpolarization cause opposing shifts, allowing for the dynamic tracking of electrical signaling. The magnitude of the fluorescence change is generally small but linearly proportional to the voltage change, typically in the range of 2-10% per 100 mV.[1][4][9]
Quantitative and Physical Properties
For effective experimental design, a clear understanding of the dye's properties is crucial. The following tables summarize the key physical, spectral, and performance characteristics of this compound.
Table 1: Physical and Spectral Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | ~547.12 - 549.40 g/mol | [5][10] |
| Molecular Formula | C₂₆H₃₅Br₂N₃ | [5] |
| Common Name | JPW1114 | [3][5][10] |
| Solubility | Water, Ethanol, DMSO | [3][5] |
| Excitation (EtOH) | ~517 - 532 nm | [3][5][10] |
| Emission (EtOH) | ~720 - 748 nm | [3][5][10] |
| Excitation (Lipid Vesicles) | ~477.5 nm | [10] |
| Emission (Lipid Vesicles) | ~624 nm | [10] |
| Recommended Excitation | 510 - 540 nm | [10] |
Note: The spectral properties of styryl dyes are highly dependent on their environment, typically undergoing a blue shift when moving from an organic solvent to a lipid membrane.[5]
Table 2: Performance Characteristics
| Metric | Typical Value | Source(s) |
| Response Time | Millisecond Scale | [1][3][9] |
| Fluorescence Change | 2-10% per 100 mV | [1][4][9] |
| ΔF/F (Targeted Probe) | -4.7 ± 1.1% per 100 mV | [11] |
| Signal-to-Noise Ratio | 4.5 ± 0.5 (Targeted Probe) | [11] |
Experimental Protocols
The water-soluble nature of this compound dictates its primary application methods. The following protocols provide a generalized framework for its use.
Protocol 1: Stock Solution Preparation
-
Reconstitution: this compound is a solid that can be dissolved in high-quality water, DMSO, or ethanol.[5] For microinjection, an aqueous solution is preferred.
-
Concentration: Prepare a stock solution at a concentration of approximately 1-5 mg/mL. For a 3 mg/mL aqueous solution, this corresponds to ~5.5 mM.[2]
-
Filtration: Immediately before use, filter the dye solution through a 0.2 µm syringe filter to remove any microscopic particles that could clog the microelectrode tip.[2]
-
Storage: Store stock solutions at -20°C, protected from light.[5] The dye is light-sensitive, especially when in solution.
Protocol 2: Intracellular Loading via Microinjection
This is the most common method for applying this compound to individual neurons.
-
Pipette Preparation: Fill the tip of a sharp microelectrode with the filtered dye solution (e.g., 3 mg/mL in an aqueous buffer).[2] The remainder of the pipette can be backfilled with a standard intracellular solution.
-
Cellular Impalement: Under visual guidance (e.g., DIC microscopy), carefully impale the target neuron with the microelectrode.
-
Dye Injection: Apply gentle positive pressure to inject the dye into the cell. The dye will diffuse throughout the neuron, staining the soma, dendrites, and axon. This method provides excellent staining of remote and fine neuronal processes.[8]
-
Incubation/Diffusion: Allow sufficient time (e.g., 10-30 minutes) for the dye to diffuse and equilibrate within the neuronal structure.
-
Signal Verification: Confirm successful loading by observing fluorescence in the target neuron.
Protocol 3: Topical Application for Tissue
This compound can also be applied topically to stain neuronal tissue like brain slices.[5][8]
-
Solution Preparation: Prepare a loading solution with a dye concentration typically ranging from 10–50 µM in artificial cerebrospinal fluid (aCSF) or another appropriate physiological buffer.[2]
-
Incubation: Bathe the tissue preparation in the dye-containing solution for 10-20 minutes at a controlled temperature (e.g., room temperature or 30-34°C).
-
Washing: After incubation, wash the preparation thoroughly with dye-free buffer for at least 15-30 minutes to remove excess, unbound dye from the extracellular space.
Data Acquisition and Analysis Workflow
The process of using this compound to monitor synaptic events follows a structured workflow from sample preparation to final data interpretation.
-
Imaging Setup: Use an epifluorescence microscope equipped with a suitable light source (e.g., LED, laser) and a sensitive, high-speed camera (e.g., sCMOS, EMCCD).
-
Wavelengths: Excite the dye in the 510-540 nm range and collect emitted fluorescence above ~590-610 nm.[10][12] The large Stokes shift is advantageous for separating excitation and emission light.
-
Recording: Acquire a baseline fluorescence level (F₀) from the region of interest (e.g., a dendritic spine, axonal bouton, or soma).
-
Stimulation: Elicit synaptic activity using an extracellular stimulating electrode or by triggering action potentials in the patched neuron.
-
Data Analysis: The primary output is the relative change in fluorescence (ΔF/F₀), where ΔF is the change from baseline. This signal can be correlated with simultaneous electrophysiological recordings to calibrate the optical signal in terms of millivolts.
Applications in Synaptic Transmission and Drug Development
This compound's properties make it a powerful tool for several key research areas:
-
Mapping Signal Propagation: By loading a single neuron, researchers can visualize the initiation and propagation of action potentials and back-propagating action potentials throughout the dendritic arbor and along the axon.[10]
-
Dendritic Integration: The dye allows for the study of how synaptic inputs are integrated in individual dendrites and even dendritic spines, regions often inaccessible to electrodes.[13]
-
Network Activity: While intracellular loading targets single cells, topical application can be used to monitor population-level activity in brain slices, revealing patterns of network excitation.[14]
-
Drug Screening: In drug development, this compound can be used in high-throughput screening assays to identify compounds that modulate neuronal excitability by observing changes in fluorescence signals in response to drug application.
Conclusion
This compound is a specialized voltage-sensitive dye that provides a unique capability for exploring synaptic transmission. Its water solubility enables targeted intracellular loading, offering a high-resolution optical window into the electrical life of single neurons. While the fractional signal change is modest, its fast response kinetics and utility in otherwise inaccessible subcellular compartments ensure its continued relevance for researchers dissecting the complex mechanisms of synaptic integration, signal propagation, and neuronal network function.
References
- 1. This compound [JPW 1114] | AAT Bioquest [aatbio.com]
- 2. ulab360.com [ulab360.com]
- 3. Enzo Life Sciences this compound (5mg). CAS: 160605-94-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Invitrogen this compound (JPW 1114) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 11. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scimedia.com [scimedia.com]
- 13. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 14. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Initial Characterization of Di-2-ANEPEQ Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial characterization of the voltage-sensitive fluorescent dye, Di-2-ANEPEQ. It is intended to serve as a core resource for researchers and professionals in drug development and neuroscience who are utilizing this probe for the first time. This document details the dye's photophysical properties, provides experimental protocols for its use, and visualizes relevant biological and experimental workflows.
Core Principles of this compound Fluorescence
This compound is a member of the aminonaphthylethenylpyridinium (ANEP) family of dyes, which are renowned for their rapid response to changes in membrane potential.[1] These dyes are instrumental in monitoring transient electrical events in excitable cells, such as neurons and cardiac myocytes, with millisecond temporal resolution.[1] The fundamental mechanism of action for this compound and other ANEP dyes involves a change in their electronic structure in response to alterations in the surrounding electric field.[1] This electrochromic shift consequently modifies the dye's fluorescence properties.[1]
A key characteristic of this compound is its voltage-dependent spectral shift, particularly in its excitation spectrum.[1] This property allows for ratiometric measurements of membrane potential, which can mitigate artifacts arising from uneven dye loading, photobleaching, or motion. When incorporated into a cell membrane, this compound exhibits low fluorescence in aqueous solutions but becomes strongly fluorescent in the lipophilic environment of the membrane.[1] Typically, these fast-response probes demonstrate a 2-10% change in fluorescence intensity for every 100 mV change in membrane potential.[1]
Quantitative Data Summary
The following tables summarize the key quantitative photophysical and physical properties of this compound. It is important to note that the spectral properties of ANEP dyes are highly dependent on their environment.
Table 1: Photophysical Properties of this compound
| Property | Value | Environment |
| Excitation Maximum (λex) | ~488 nm | In lipid membranes |
| 532 nm | In ethanol (B145695) | |
| Emission Maximum (λem) | ~701 nm | In lipid membranes |
| 748 nm | In ethanol | |
| Molar Extinction Coefficient (ε) | ~36,000 cm⁻¹M⁻¹ at ~517 nm | In methanol (B129727) (for cationic ANEPEQ dyes) |
| Quantum Yield (Φf) | Not readily available in literature | - |
| Fluorescence Lifetime (τ) | Not readily available in literature | - |
| Voltage Sensitivity | 2-10% ΔF/F per 100 mV | In cell membranes |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 549.38 g/mol |
| Solubility | Water, DMSO, Ethanol |
| Appearance | Solid |
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required volume of solvent. Based on the desired stock solution concentration (typically 1-5 mM) and the mass of the dye, calculate the volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol needed.
-
Dissolve the dye. Add the calculated volume of solvent to the vial containing the this compound solid.
-
Vortex thoroughly. Ensure the dye is completely dissolved.
-
Store properly. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Cell Loading via Microinjection (for Neurons)
This compound is water-soluble and is often introduced into cells like neurons via microinjection.
-
Prepare the microinjection solution. Dilute the this compound stock solution in an appropriate intracellular buffer to a final concentration of approximately 3 mg/mL (around 5.5 mM).
-
Fill the micropipette. Back-fill a sharp glass micropipette with the microinjection solution.
-
Position the cell. Under a microscope, bring the target neuron into focus.
-
Perform microinjection. Carefully insert the micropipette into the neuron and apply gentle positive pressure to inject the dye.
-
Allow for diffusion. Wait for a sufficient amount of time for the dye to diffuse throughout the neuron and incorporate into the plasma membrane.
Ratiometric Fluorescence Imaging of Membrane Potential
This protocol assumes the use of a fluorescence microscope equipped with two excitation filters and a single emission filter.
-
Cell preparation. Ensure the cells loaded with this compound are healthy and in a suitable imaging chamber with an appropriate physiological buffer.
-
Microscope setup.
-
Select an appropriate objective for cellular imaging.
-
Use two excitation filters that flank the isosbestic point of the dye's excitation spectrum (e.g., 440 nm and 530 nm).
-
Use an emission filter that captures the red-shifted fluorescence of the dye (e.g., >610 nm).
-
-
Image acquisition.
-
Sequentially acquire images using each of the two excitation wavelengths.
-
Minimize the time between the two acquisitions to accurately capture transient events.
-
Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
-
Data analysis.
-
For each time point, calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (e.g., F530nm / F440nm).
-
Changes in this ratio over time reflect changes in the membrane potential. An increase in the ratio typically corresponds to depolarization, while a decrease corresponds to hyperpolarization.
-
Mandatory Visualizations
Signaling Pathway: Neuronal Synaptic Transmission
The following diagram illustrates the key events at a presynaptic terminal leading to neurotransmitter release, a process where this compound can be used to monitor the initial change in membrane potential.
Caption: Signaling cascade at a chemical synapse leading to neurotransmitter release.
Experimental Workflow: Ratiometric Imaging
This diagram outlines the general workflow for conducting a ratiometric fluorescence imaging experiment with this compound.
Caption: Workflow for ratiometric imaging of membrane potential.
Logical Relationship: this compound Mechanism
This diagram illustrates the logical relationship between a change in membrane potential and the resulting change in the ratiometric fluorescence signal of this compound.
Caption: Mechanism of this compound's voltage-sensitive fluorescence.
References
basic principles of optical mapping with voltage-sensitive dyes
An In-depth Technical Guide to Optical Mapping with Voltage-Sensitive Dyes
For researchers, scientists, and drug development professionals, understanding the nuances of advanced electrophysiological techniques is paramount. Optical mapping using voltage-sensitive dyes (VSDs) offers a powerful method to visualize electrical activity across multicellular preparations with exceptional spatial and temporal resolution, far surpassing the limitations of traditional microelectrode arrays.[1][2] This guide delves into the core principles, experimental protocols, and data analysis pipelines that form the foundation of this technique, providing a comprehensive resource for both new and experienced users.
Core Principles of Voltage-Sensitive Dyes
Voltage-sensitive dyes are fluorescent molecules that bind to the cell membrane and exhibit changes in their spectral properties in response to shifts in transmembrane potential.[3][4] This conversion of an electrical event into an optical signal allows for non-invasive, real-time measurement of action potentials and their propagation.[4][5] The underlying mechanisms for this voltage sensitivity primarily fall into three categories: Electrochromism, Photoinduced Electron Transfer (PeT), and Förster Resonance Energy Transfer (FRET).
-
Electrochromism: This is a primary mechanism for many "fast-response" dyes, such as the widely used styryl dye di-4-ANEPPS.[1] These dyes contain a chromophore that undergoes an electronic charge redistribution upon excitation. When the dye is aligned within the cell membrane's strong electric field, changes in membrane potential alter the energy levels of the dye's ground and excited states.[6] This results in a shift in the excitation or emission spectrum, which is detected as a change in fluorescence intensity at a given wavelength.[1][7]
-
Photoinduced Electron Transfer (PeT): Newer generation VSDs often utilize a PeT mechanism. These probes consist of a fluorophore linked to an electron donor group by a "molecular wire".[5][8] The efficiency of electron transfer from the donor to the fluorophore is modulated by the membrane potential. Depolarization hinders this electron transfer, reducing fluorescence quenching and thus increasing the fluorescence signal.[5][8] This mechanism allows for a highly sensitive and rapid response to voltage changes.
-
Förster Resonance Energy Transfer (FRET): FRET-based voltage sensors employ a pair of fluorophores (a donor and an acceptor) or a lipophilic anion that moves within the membrane in response to voltage changes.[5] The change in distance or orientation between the FRET pairs, dictated by the membrane potential, modulates the energy transfer efficiency, leading to a ratiometric change in the fluorescence of the donor and acceptor.
Caption: Mechanisms of common voltage-sensitive dyes.
Properties of Common Voltage-Sensitive Dyes
The choice of VSD is critical and depends on the specific application, preparation, and available equipment. Dyes vary in their spectral properties, voltage sensitivity, response speed, and phototoxicity. Styryl dyes like di-4-ANEPPS are popular in cardiac research, while newer dyes offer improved signal-to-noise ratios.[9][10]
| Dye Name | Type | Excitation (nm) | Emission (nm) | ΔF/F per 100 mV | Key Characteristics |
| di-4-ANEPPS | Styryl (Electrochromic) | ~475 | >610 | ~8-10%[1][9] | Widely used in cardiac mapping; fast response. |
| RH-237 | Styryl (Electrochromic) | ~525 | >710 | Variable | Common alternative to di-4-ANEPPS.[2] |
| di-4-ANBDQBS | Second-Gen VSD | ~640 | >700 | Higher than di-4-ANEPPS | Improved signal-to-noise ratio and membrane retention.[10][11] |
| PGH I | Thienyl-Styryl | 550 / 670 | 720 / 830 | +17.5% / -6%[12] | Long wavelength dye for deeper tissue imaging.[12] |
| BeRST 1 | VoltageFluor (PeT) | ~585 | ~720 | High | High signal-to-noise for action potential detection.[8] |
Note: Spectral properties can vary slightly depending on the solvent and membrane environment. ΔF/F represents the fractional change in fluorescence.
The Optical Mapping System & Experimental Workflow
A typical optical mapping setup consists of several core components designed to excite the VSD, collect the emitted fluorescence, and record the resulting signal with high fidelity.[1][9]
-
Light Source: A stable, high-intensity light source is required to excite the dye. This is often a Tungsten-halogen lamp, a Xenon arc lamp, or, more commonly, high-power LEDs filtered for the appropriate excitation wavelength.[10]
-
Optics: A system of lenses and filters is used to direct the excitation light onto the preparation and collect the emitted fluorescence. A key component is a dichroic mirror that reflects the excitation wavelength but transmits the longer emission wavelength. An emission filter is used to block any scattered excitation light from reaching the detector.[13]
-
Detector: The detector must be capable of recording small and fast changes in fluorescence. High-speed CCD or CMOS cameras are commonly used, offering a balance of spatial resolution, temporal resolution, and sensitivity.[4][14] Photodiode arrays can also be used, providing very high temporal resolution from a fixed number of sites.[1][13]
-
Data Acquisition (DAQ) System: A computer and specialized software are used to control the camera, synchronize recordings with stimulation, and store the large volumes of data generated.[15]
Caption: General experimental workflow for optical mapping.
Experimental Protocols
Detailed protocols are crucial for reproducible and high-quality optical mapping data. While specifics vary by preparation (e.g., isolated heart vs. neuronal slice), the core steps remain consistent.
Tissue Preparation (Example: Ex Vivo Rat Heart)
-
Heart Isolation: The heart is rapidly excised and cannulated via the aorta for Langendorff perfusion with a physiological solution (e.g., Tyrode's or Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.[16]
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady rhythm is achieved.
-
Motion Artifact Suppression: Motion is a significant source of noise. An excitation-contraction uncoupler, such as Blebbistatin or Cytochalasin-D, is added to the perfusate to inhibit muscle contraction without significantly altering the electrophysiology.[16] This is a critical step for obtaining clear optical signals.[17]
Voltage-Sensitive Dye Loading
-
Stock Solution: Prepare a concentrated stock solution of the VSD (e.g., 2-5 mM) in a solvent like DMSO, potentially with a surfactant like Pluronic F-127 to aid in dispersion.[12]
-
Loading: The dye is typically loaded by injecting a bolus of the stock solution into the perfusion line or by adding it to the perfusate for a set duration (e.g., 10-30 minutes).[17][18] The goal is to achieve uniform staining of the myocardial tissue.
-
Washout: After loading, the preparation is perfused with dye-free solution to wash out any unbound dye from the vasculature and extracellular space.[17]
Data Acquisition and Analysis
The acquisition process involves recording a time series of fluorescence images (a "movie") during spontaneous activity or in response to electrical stimulation. The raw data must then be processed to extract meaningful physiological parameters.
-
Signal Processing: Raw signals from each pixel are often noisy. Common processing steps include:
-
Temporal Filtering: To remove high-frequency noise and slow baseline drift.
-
Spatial Filtering: To improve the signal-to-noise ratio by averaging signals from neighboring pixels.
-
Signal Inversion & Normalization: The raw fluorescence signal is often inverted (as many dyes show decreased fluorescence with depolarization) and normalized as a fractional change (ΔF/F) relative to the baseline fluorescence.[1][12]
-
-
Parameter Extraction: From the processed optical action potentials, key parameters can be calculated on a pixel-by-pixel basis:
-
Activation Time: The time of the maximum upstroke velocity (dV/dt_max) of the action potential.
-
Action Potential Duration (APD): The time from activation to a certain percentage of repolarization (e.g., APD₈₀).
-
Conduction Velocity (CV): Calculated from the gradient of the activation times.
-
-
Visualization: These calculated parameters are then used to generate colorimetric maps (e.g., activation maps, APD maps) that visualize the spatiotemporal dynamics of electrical propagation across the tissue surface.[19][20]
Caption: Data analysis pipeline for optical mapping signals.
Conclusion
Optical mapping with voltage-sensitive dyes is a cornerstone technique in modern electrophysiology, enabling detailed investigation of cardiac arrhythmias, neuronal network dynamics, and the effects of pharmacological agents.[19][21][22] By providing a high-resolution spatiotemporal view of electrical activity, it bridges the gap between single-cell electrophysiology and whole-organ function. A thorough understanding of the underlying principles of VSDs, meticulous execution of experimental protocols, and robust data analysis are essential to harnessing the full power of this technology and generating impactful, high-quality data for research and development.
References
- 1. High resolution cardiac mapping with voltage sensitive dyes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 4. scimedia.com [scimedia.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Design and Use of Organic Voltage Sensitive Dyes | Radiology Key [radiologykey.com]
- 8. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Concepts of Optical Mapping Techniques in Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Complete and Low-Cost Cardiac Optical Mapping System in Translational Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytocybernetics.com [cytocybernetics.com]
- 12. Properties of New, Long Wavelength, Voltage-Sensitive Dyes in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mappinglab.com [mappinglab.com]
- 20. researchgate.net [researchgate.net]
- 21. www-sop.inria.fr [www-sop.inria.fr]
- 22. Optical mapping | Name of Top Level Unit (i.e. Department of Mechanical Engineering) [talkachovalab.umn.edu]
Di-2-ANEPEQ: A Technical Guide to Solubility and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the voltage-sensitive dye Di-2-ANEPEQ (also known as JPW1114), a powerful tool for monitoring rapid, sub-millisecond membrane potential changes in excitable cells.[1][2][3] As a member of the AminoNaphthylEthenylPyridinium (ANEP) family of dyes, its fluorescence is highly sensitive to the electrical field across the cell membrane, making it invaluable for studying dynamic processes in neurons, cardiac cells, and other electrically active tissues.[1][3] This document details its physicochemical properties, solubility characteristics, and provides comprehensive protocols for its preparation and use in live-cell imaging experiments.
Physicochemical and Spectral Properties
This compound is an orange-red solid that is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence upon binding to the lipophilic environment of the cell membrane.[1][2][4] A key feature of ANEP dyes is the shift in their excitation and emission spectra in response to changes in the surrounding electric field, which allows for ratiometric measurements of membrane potential.[1][3] The spectral properties are highly dependent on the solvent environment, with a notable blue shift observed when the dye moves from an organic solvent to a lipid membrane.[4]
| Property | Value | Source(s) |
| Alternative Name | JPW1114 | [2][4][5] |
| Molecular Weight | ~549 g/mol | [1][6] |
| Appearance | Orange-red solid | [4] |
| Excitation (Ethanol) | ~530-532 nm | [4][6] |
| Emission (Ethanol) | ~720-748 nm | [4][6] |
| Excitation (Membrane) | ~477-517 nm | [2][6] |
| Emission (Membrane) | ~624-721 nm | [2][6] |
| Fluorescence Change | 2-10% per 100 mV | [1] |
Mechanism of Voltage Sensing
The core principle behind this compound's function is an electrochromic shift. Changes in membrane potential alter the electronic structure of the dye molecule embedded in the membrane. This rapid rearrangement leads to a corresponding shift in the fluorescence excitation spectrum, which can be detected and quantified to infer changes in membrane voltage.[1][3]
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for experimental success. The dye is soluble in several common laboratory solvents.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1][4] |
| DMSO | Soluble | [2][4] |
| Ethanol | Soluble | [4] |
| DMF | Suitable for stock solutions | [3] |
Protocol: Preparing a 1 mg/mL Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be diluted to the final working concentration for experiments.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortexer
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for at least 20-30 minutes to prevent condensation.[7]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 1 mg/mL (approximately 1.82 mM).
-
Vortexing: Cap the vial tightly and vortex thoroughly for several minutes to ensure the dye is fully dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed microcentrifuge tubes. This minimizes freeze-thaw cycles.[8]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[7][9]
Storage and Stability
To ensure the integrity of the dye, adherence to recommended storage conditions is essential.
| Form | Temperature | Conditions | Stability | Source(s) |
| Solid | -20°C | Tightly sealed, desiccated, protect from light | Up to 12 months | [1][4][7] |
| Stock Solution | -20°C | Tightly sealed aliquots, protect from light | ~1 month | [7][9] |
| Stock Solution | -80°C | Tightly sealed aliquots, protect from light | ~6 months | [9] |
Note: Short periods (less than one week) at higher temperatures, such as during shipping, are unlikely to affect product efficacy.[7] However, long-term storage should be at or below -20°C.
Experimental Protocol: Live-Cell Staining
This compound can be introduced to cells through various methods, including bulk loading for cell cultures, microinjection, or topical application for tissue preparations.[2][3][4] The following protocol details a typical bulk loading procedure for cultured cells.
Materials:
-
Cultured cells on coverslips or imaging plates
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium (serum-free medium is sometimes preferred for loading)
-
Balanced salt solution (e.g., HBSS) with Ca++ and Mg++[10]
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution into pre-warmed culture medium or HBSS to reach the desired final working concentration. A typical range for cultured cells is 0.2-2 µM .[3]
-
Cell Preparation: Remove the growth medium from the cultured cells and gently rinse once with warm HBSS.[10]
-
Loading: Add the warm staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[10][11]
-
Wash: Remove the staining solution and wash the cells 2-3 times with warm HBSS to remove excess dye.[10]
-
Imaging: Replace the wash buffer with a fresh, pre-warmed, optically clear imaging buffer (e.g., HBSS or a non-CO2 medium). The cells are now ready for imaging.[10][12]
For tissue preparations, higher dye concentrations (10-50 µM) may be required.[3] Due to its high water solubility, this compound is also well-suited for direct microinjection into individual cells.[4] Researchers should optimize concentration and loading times for their specific cell type and experimental setup to achieve the best signal-to-noise ratio while minimizing potential cytotoxicity.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Enzo Life Sciences this compound (5mg). CAS: 160605-94-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. ulab360.com [ulab360.com]
- 4. biotium.com [biotium.com]
- 5. This compound (JPW 1114) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 6. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. allencell.org [allencell.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stains [wahoo.cns.umass.edu]
- 11. labs.pbrc.edu [labs.pbrc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Di-2-ANEPEQ Dye Loading in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-ANEPEQ (also known as JPW-1114) is a fast-response, water-soluble voltage-sensitive dye (VSD) used to monitor membrane potential changes in excitable cells. Its rapid response time makes it suitable for detecting transient electrical events such as action potentials in neurons. While often administered via microinjection for single-cell studies, this compound can also be applied topically to brain slices, enabling the imaging of neuronal population activity. These application notes provide a comprehensive protocol for the preparation, loading, and imaging of acute brain slices using this compound.
Principle of Voltage-Sensitive Dyes
Voltage-sensitive dyes like this compound are lipophilic molecules that intercalate into the plasma membrane of cells. A change in the transmembrane potential causes a shift in the electron distribution within the dye's chromophore. This alteration in electronic structure leads to a change in the dye's fluorescence properties, which can be detected with a sensitive imaging system. This process allows for the direct visualization of electrical activity in real-time.
Mechanism of Voltage-Sensitive Dye Action.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for preparing acute brain slices and loading them with this compound for optical recording.
Reagents and Solutions
| Reagent/Solution | Composition | Preparation Notes |
| Sucrose-based Artificial Cerebrospinal Fluid (sACSF) | 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 10 mM D-glucose | Prepare fresh daily. Continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2) for at least 30 minutes before use and keep ice-cold. |
| Normal Artificial Cerebrospinal Fluid (nACSF) | 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 1 mM MgCl2, 2 mM CaCl2, 10 mM D-glucose | Prepare fresh daily. Continuously bubble with carbogen (95% O2 / 5% CO2). |
| This compound Stock Solution | 1-10 mM in distilled water, ethanol, or DMSO | This compound is water-soluble. For stock solutions in organic solvents, ensure the final concentration in ACSF does not exceed 0.1% to avoid solvent toxicity. Store at -20°C, protected from light. |
| This compound Staining Solution | 0.1 - 1.0 mM this compound in nACSF | The optimal concentration should be determined empirically. Higher concentrations may increase signal but can also lead to phototoxicity.[1] |
Equipment
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dishes
-
Brain slice incubation/recovery chamber
-
Upright fluorescence microscope with a high numerical aperture, long working-distance objective
-
High-speed, high-sensitivity camera (e.g., CCD or sCMOS)
-
Light source (e.g., Xenon or Mercury lamp) and appropriate filters for this compound
-
Data acquisition and analysis software
-
Perfusion system
Brain Slice Preparation
Workflow for Acute Brain Slice Preparation.
-
Anesthesia and Brain Extraction: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Swiftly decapitate the animal and excise the brain, immediately immersing it in ice-cold, carbogenated sACSF.
-
Slicing: Mount the brain onto the vibratome stage. Section the desired brain region into 300-400 µm thick slices in the ice-cold, carbogenated sACSF.
-
Recovery: Carefully transfer the slices to a recovery chamber containing carbogenated nACSF. Incubate the slices for at least 30 minutes at 32-34°C. After this initial recovery period, maintain the slices at room temperature for at least 1 hour before proceeding with dye loading. Healthy slices are crucial for successful VSD imaging.
This compound Dye Loading Protocol (Bath Application)
-
Prepare Staining Solution: Dilute the this compound stock solution into carbogenated nACSF to the desired final concentration (e.g., approximately 1 mM as a starting point, to be optimized).[1]
-
Incubation: Transfer the recovered brain slices into the staining solution. Incubate for 20-30 minutes at room temperature, ensuring continuous carbogenation and protection from light.
-
Washing: After incubation, transfer the slices back to fresh, carbogenated nACSF to wash off excess dye. A washing period of 10-15 minutes is recommended.
-
Transfer to Recording Chamber: Following the wash step, transfer a single slice to the recording chamber of the microscope for imaging. The slice should be continuously perfused with carbogenated nACSF at a rate of 2-3 mL/min.
Data Presentation
The following table summarizes key quantitative parameters for this compound application, based on typical voltage-sensitive dye imaging protocols. It is important to note that optimal parameters may vary depending on the specific brain region, animal age, and imaging system.
| Parameter | Recommended Range | Notes |
| Brain Slice Thickness | 300 - 400 µm | Thicker slices can improve connectivity but may reduce dye penetration and increase light scatter. |
| This compound Concentration | 0.1 - 1.4 mM[1] | Start with ~1 mM and optimize. High concentrations can be phototoxic.[1] |
| Incubation Time | 20 - 30 minutes | Longer incubation may improve staining but can also increase non-specific binding and toxicity. |
| Incubation Temperature | Room Temperature (20-25°C) | |
| Excitation Wavelength | ~480 nm | The excitation spectrum of ANEP dyes can shift depending on the membrane potential. |
| Emission Wavelength | > 610 nm | |
| Imaging Frame Rate | > 500 Hz | Necessary to capture fast neuronal events like action potentials. |
Mandatory Visualization
Experimental Workflow for this compound Loading and Imaging.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Increase dye concentration or incubation time.
-
Ensure the health of the brain slices.
-
Optimize the imaging system (e.g., use a higher NA objective, more sensitive camera).
-
-
Phototoxicity:
-
Decrease dye concentration or incubation time.
-
Reduce the intensity and duration of the excitation light.
-
-
Movement Artifacts:
-
Properly secure the brain slice in the recording chamber.
-
Ensure a stable perfusion system.
-
Conclusion
This protocol provides a detailed framework for the application of this compound to acute brain slices for the purpose of imaging population neuronal activity. Successful implementation of this technique requires careful attention to brain slice health, optimization of dye loading parameters, and a high-performance imaging setup. By following these guidelines, researchers can effectively utilize this compound to investigate the spatiotemporal dynamics of neural circuits in a variety of experimental contexts.
References
Application Notes: Microinjection of Di-2-ANEPEQ for Neuronal Voltage Imaging
Introduction
Di-2-ANEPEQ (also known as JPW-1114) is a fast-response, water-soluble, styryl-based voltage-sensitive dye (VSD).[1][2] These dyes are powerful tools for monitoring membrane potential changes in excitable cells, offering a direct optical readout of neuronal activity.[3][4] Unlike many VSDs that are applied extracellularly and stain entire populations of cells, this compound's hydrophilicity makes it suitable for introduction into individual neurons via microinjection.[2][3] This method allows for the detailed study of electrical signaling in specific subcellular compartments, such as dendrites and axons, which are often too small for traditional electrode recordings.[3][5] The dye works by embedding in the plasma membrane, where its chromophore undergoes a spectral shift in response to changes in the surrounding electric field, resulting in a change in fluorescence intensity that is linearly related to the membrane potential.[3][4][6]
This document provides a detailed protocol for the microinjection of this compound into neurons for high-resolution voltage imaging.
Quantitative Data Summary
The following tables summarize the key properties and parameters for the use of this compound.
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Source |
| Full Name | Pyridinium, 4-(2-(6-(dibutylamino)-2-naphthalenyl)ethenyl)-1-(3-sulfopropyl)-, inner salt | N/A |
| Common Names | This compound, JPW-1114 | [1][7] |
| Molecular Weight | 549.40 g/mol | [7] |
| Solubility | Water-soluble | [2] |
| Excitation (Ethanol) | 532 nm | [7] |
| Emission (Ethanol) | 748 nm | [7] |
| Excitation (Lipid Vesicles) | 477.5 nm | [7] |
| Emission (Lipid Vesicles) | 624 nm | [7] |
| Recommended Excitation | 510-540 nm | [7] |
| Response Type | Fast (microseconds) | [4] |
Table 2: Recommended Reagents and Solutions for Microinjection
| Reagent / Solution | Component | Concentration | Purpose |
| Injection Buffer | Tris-HCl (pH 7.4) | 10 mM | Buffering agent |
| EDTA | 0.01 - 0.1 mM | Chelating agent | |
| Nuclease-free Water | To final volume | Solvent | |
| Dye Stock Solution | This compound | 10 mg/mL | Concentrated stock |
| Nuclease-free Water | To final volume | Solvent | |
| Pipette Solution | This compound | 0.1% - 0.2% (1-2 mg/mL) | Working concentration |
| Injection Buffer | To final volume | Diluent |
Experimental Protocols
Protocol 1: Preparation of Microinjection Solution
This protocol details the preparation of the this compound solution for loading into micropipettes.
Materials:
-
This compound (JPW-1114) powder
-
Nuclease-free water
-
Injection Buffer (10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4)[8]
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare Stock Solution: Dissolve this compound powder in nuclease-free water to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C, protected from light.
-
Prepare Pipette Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution with Injection Buffer to a final working concentration of 0.1% to 0.2% (1-2 mg/mL).[9]
-
Clarify Solution: Centrifuge the final pipette solution at >14,000 x g for 10-15 minutes at 4°C. This step is critical to pellet any small precipitates that could clog the fine tip of the micropipette.[8]
-
Load Micropipette: Carefully aspirate the supernatant from the centrifuged tube, avoiding the pellet, and back-fill a clean, pulled glass micropipette.
Protocol 2: Microinjection and Imaging of Neurons
This protocol outlines the procedure for injecting the dye into a target neuron and subsequent imaging.
Equipment:
-
Inverted or upright microscope with DIC or phase-contrast optics
-
Micromanipulator
-
Microinjector system (e.g., FemtoJet, Picospritzer)
-
Pulled glass micropipettes (tip diameter ~1 µm)
-
Fluorescence imaging system with a sensitive camera (EMCCD or sCMOS)
-
Light source (LED or laser) with excitation filter (e.g., 530/20 nm)
-
Dichroic mirror (e.g., 565 nm)
-
Emission filter (e.g., >590 nm long-pass)
Procedure:
-
Cell Identification: Identify a healthy target neuron in your preparation (e.g., brain slice, cultured neurons) using DIC or phase-contrast optics.
-
Pipette Placement: Under visual guidance, carefully approach the soma of the target neuron with the dye-filled micropipette using the micromanipulator.
-
Membrane Impalement: Gently advance the micropipette to impale the cell membrane. A brief, high-pressure pulse or an electrical "buzz" function may be used to facilitate entry.
-
Dye Injection: Once inside the cell, apply positive pressure to inject the this compound solution. The injection can be performed using short, repeated pressure pulses. Monitor the cell visually for any signs of swelling or damage.
-
Dye Diffusion: After injection, maintain the whole-cell configuration for 20-40 minutes to allow the water-soluble dye to diffuse throughout the neuron's cytoplasm and incorporate into the membrane of distal processes like dendrites and axons.[9]
-
Pipette Retraction: Carefully retract the micropipette from the neuron. Allow the cell to rest and the membrane to reseal for an additional period (e.g., 30-40 minutes) before imaging.[9]
-
Fluorescence Imaging:
-
Switch the microscope to fluorescence mode.
-
Excite the dye using a wavelength between 510-540 nm.[7]
-
Acquire images at a high frame rate (e.g., >500 Hz) to capture fast neuronal events like action potentials.[10]
-
Phototoxicity Mitigation: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio (SNR).[11][12] Minimize continuous exposure by shuttering the light source between acquisitions. Phototoxicity can cause oxidative damage and alter neuronal function.[13]
-
-
Data Analysis: The change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) is proportional to the change in membrane potential. Analyze the ΔF/F₀ to quantify voltage transients.
Visualizations
Caption: Experimental workflow for neuronal microinjection and imaging with this compound.
Caption: Mechanism of this compound voltage sensing in the neuronal membrane.
References
- 1. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]
- 5. Imaging voltage in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 8. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 13. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Application of Di-2-ANEPEQ on Cortical Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-ANEPEQ is a fast-response, water-soluble voltage-sensitive dye (VSD) belonging to the AminoNaphthylEthenylPyridinium (ANEP) family. It is a valuable tool for monitoring submillisecond changes in membrane potential across neuronal populations in cortical tissue.[1] Its water solubility makes it suitable for both intracellular loading via microinjection and extracellular application for staining bulk tissue.[2] These application notes provide a detailed protocol for the topical application of this compound on cortical tissue for functional imaging studies, both in vitro (brain slices) and in vivo.
The primary mechanism of ANEP dyes involves a voltage-dependent shift in their electronic structure, which alters their fluorescence spectra in response to changes in the electric field of the neuronal membrane. This allows for the optical recording of electrical activity, such as action potentials and synaptic potentials, with high temporal resolution.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and other relevant voltage-sensitive dyes. It is important to note that optimal conditions should be empirically determined for each specific experimental preparation.
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Environment |
| Recommended Excitation Range | 510 - 540 | N/A |
| Absorbance Peak | 532 | Ethanol |
| Emission Peak | 748 | Ethanol |
| Absorbance Peak | 477.5 | Multilamellar Lipid Vesicles (MLVs) |
| Emission Peak | 624 | Multilamellar Lipid Vesicles (MLVs) |
Data sourced from Potentiometric Probes.[3]
Table 2: Recommended Starting Concentrations and Incubation Times for Topical Staining
| Dye | Concentration Range | Incubation Time | Tissue Preparation | Notes |
| This compound | 0.5 - 5 µM | 15 - 45 minutes | Brain Slices / In Vivo Cortex | Start with a lower concentration to minimize potential phototoxicity and neurotoxicity. |
| Di-4-ANEPPS | 0.05 - 0.2 mM | 60 - 180 minutes | Crustacean Stomatogastric Nervous System | Higher concentrations can lead to faster and brighter staining.[2] |
| RH795 | 0.05 - 0.2 mM | 60 - 180 minutes | Crustacean Stomatogastric Nervous System | Lower concentrations and excitation intensities are recommended for long-term experiments due to lower phototoxicity.[2] |
Table 3: Considerations for Signal Quality and Phototoxicity
| Parameter | Observation | Recommendation |
| Signal-to-Noise Ratio (SNR) | Generally lower for VSDs compared to intracellular recordings. Can be influenced by dye concentration and excitation light intensity.[2] | Optimize dye concentration and light intensity. Use high-speed, sensitive cameras and appropriate optical filters to maximize signal collection. |
| Phototoxicity | A significant concern with VSDs, leading to the generation of reactive oxygen species (ROS) and potential cell damage, especially with high excitation intensity.[4] | Use the lowest possible excitation light intensity that provides an adequate SNR. Limit the duration of light exposure. Consider using dyes with reduced phototoxicity for long-term imaging.[4][5] |
| Bleaching | Photobleaching leads to a decrease in fluorescence intensity over time. | Minimize light exposure. Some studies report mild bleaching (<20%) during imaging sessions. |
Experimental Protocols
Protocol 1: Topical Application of this compound on Acute Brain Slices (in vitro)
This protocol is adapted from general procedures for staining brain slices with voltage-sensitive dyes.
Materials:
-
This compound dye
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Perfusion system for brain slices
-
Fluorescence microscope with appropriate filters for this compound
-
High-speed camera
Procedure:
-
Prepare Dye Stock Solution:
-
Dissolve this compound in high-purity water or a suitable buffer (e.g., aCSF) to create a stock solution of 1-2 mM.
-
Protect the stock solution from light and store at 2-6°C.
-
-
Prepare Staining Solution:
-
Dilute the stock solution in aCSF to a final working concentration of 0.5 - 5 µM. The optimal concentration should be determined empirically.
-
-
Slice Preparation:
-
Prepare acute cortical slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before staining.
-
-
Staining:
-
Transfer the recovered brain slice to a staining chamber.
-
Superfuse the slice with the this compound staining solution for 15-45 minutes at room temperature. Ensure the entire slice is submerged.
-
-
Washout:
-
After incubation, wash the slice by perfusing with fresh, oxygenated aCSF for at least 15-20 minutes to remove unbound dye from the extracellular space.
-
-
Imaging:
-
Transfer the stained and washed slice to the recording chamber of the fluorescence microscope.
-
Continuously perfuse with oxygenated aCSF at a physiological temperature (30-32°C).
-
Use an appropriate excitation wavelength (e.g., 510-540 nm) and collect the emitted fluorescence.
-
Acquire images with a high-speed camera to capture the fast dynamics of neuronal activity.
-
Protocol 2: Topical Application of this compound on Cortical Surface (in vivo)
This protocol provides a general guideline for in vivo cortical staining. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound dye
-
Sterile saline solution (0.9% NaCl) or sterile aCSF
-
Vehicle for dye application (optional, e.g., DMSO with Pluronic F-127)
-
Surgical instruments for craniotomy
-
Anesthesia and animal monitoring equipment
-
Two-photon or epifluorescence microscope for in vivo imaging
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the cortical region of interest, carefully removing the dura mater to expose the brain surface.
-
-
Prepare Dye Solution:
-
Prepare a sterile stock solution of this compound in saline or aCSF.
-
For enhanced tissue penetration, a vehicle may be used. A common vehicle for other VSDs involves dissolving the dye in DMSO with 20% Pluronic F-127, followed by dilution in saline. The final concentration of DMSO should be kept low to minimize neurotoxicity.
-
-
Dye Application:
-
Carefully apply a small volume (e.g., 0.5 µl) of the this compound solution directly onto the exposed cortical surface.
-
The application should be slow and gentle to avoid damaging the tissue.
-
-
Incubation:
-
Allow the dye to penetrate the cortical tissue for approximately 20-30 minutes. The brain surface should be kept moist with sterile saline or aCSF during this period.
-
-
Washout (Optional but Recommended):
-
Gently wash the cortical surface with sterile saline or aCSF to remove excess dye. This can help to improve the signal-to-noise ratio.
-
-
Sealing the Cranial Window:
-
Fill the craniotomy with 1.5% agarose (B213101) in saline and seal with a glass coverslip to stabilize the preparation for imaging.
-
-
Imaging:
-
Position the animal under the microscope objective.
-
Use the appropriate excitation and emission filters for this compound.
-
Acquire images to monitor spontaneous or stimulus-evoked neuronal activity.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of voltage-sensitive dyes and a typical experimental workflow for their application.
Caption: Conceptual pathway of voltage-sensitive dye signaling.
Caption: General experimental workflow for topical VSD application.
Important Considerations
-
Toxicity: While this compound is generally well-tolerated for acute experiments, all VSDs have the potential for phototoxicity and neurotoxicity, especially at high concentrations and with prolonged light exposure. It is crucial to use the lowest effective dye concentration and light intensity.
-
Signal-to-Noise Ratio (SNR): The fractional fluorescence changes of VSDs are typically small (on the order of a few percent per 100 mV change in membrane potential). Therefore, a high-quality imaging setup with a sensitive detector and low noise is essential for obtaining reliable signals.
-
Controls: Appropriate controls are necessary to distinguish true voltage-dependent signals from artifacts. These may include imaging unstained tissue to assess autofluorescence and recording from tissue in the absence of stimulation to establish a baseline.
-
Dye Penetration: The penetration of topically applied dyes into the tissue can be limited. For imaging deeper cortical layers, alternative methods like microinjection or the use of genetically encoded voltage indicators (GEVIs) might be more suitable.
-
Optimization: The protocols provided here are starting points. Optimal parameters for dye concentration, incubation time, and imaging settings will vary depending on the specific tissue preparation, experimental goals, and available equipment. Empirical optimization is highly recommended.
References
- 1. This compound (JPW 1114) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 2. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 4. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Development of Fluorescent Dyes for Imaging Neuronal Activity [escholarship.org]
Application Notes and Protocols for Optical Mapping of Cardiac Action Potentials with Di-2-ANEPEQ
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di-2-ANEPEQ is a fast-responding, water-soluble voltage-sensitive dye belonging to the aminonaphthylethenylpyridinium (ANEP) family. Its rapid response kinetics, measured in milliseconds, make it a valuable tool for monitoring transient changes in membrane potential, such as cardiac action potentials.[1][2] This document provides detailed application notes and protocols for the use of this compound in the optical mapping of cardiac action potentials, a technique that allows for high-resolution spatiotemporal visualization of electrical activity across cardiac preparations.[1][2]
The primary mechanism of this compound as a voltage sensor is believed to be an electrochromic shift. The dye molecule's chromophore is sensitive to the local electric field. When embedded in the plasma membrane, a change in the transmembrane potential causes a shift in the dye's electronic structure, leading to a corresponding change in its fluorescence emission spectrum.[1] This property enables the recording of action potentials with high fidelity.
Key Features of this compound
-
Fast Response: Capable of detecting sub-millisecond changes in membrane potential, essential for accurately capturing the rapid upstroke of cardiac action potentials.[1]
-
Water-Solubility: Its high water solubility facilitates its use in aqueous solutions for methods like microinjection or direct application to tissue.[3]
-
Voltage-Dependent Spectral Shift: Exhibits a change in fluorescence intensity in response to variations in membrane potential, typically showing a 2-10% fluorescence change per 100 mV.[1][4]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound and provide a comparison with the commonly used voltage-sensitive dye, Di-4-ANEPPS.
Table 1: Spectral Properties of this compound
| Property | Value | Environment |
| Excitation Wavelength (λex) | 530 nm | Ethanol[3] |
| Emission Wavelength (λem) | 720 nm | Ethanol[3] |
| Excitation Wavelength (λex) | 488 nm | Not Specified[1] |
| Emission Wavelength (λem) | 701 nm | Not Specified[1] |
| Recommended Excitation Range | 510-540 nm | Multilamellar Lipid Vesicles[5] |
| Absorbance Peak | 477.5 nm | Multilamellar Lipid Vesicles[5] |
| Emission Peak | 624 nm | Multilamellar Lipid Vesicles[5] |
Note: The spectral properties of styryl dyes like this compound are highly dependent on their environment and can exhibit a blue shift when incorporated into lipid membranes compared to organic solvents.[3]
Table 2: Comparison of this compound and Di-4-ANEPPS for Cardiac Optical Mapping
| Parameter | This compound | Di-4-ANEPPS | Notes |
| General Properties | |||
| Solubility | High water solubility[3] | Soluble in DMF, ethanol, or DMSO[6] | This compound is more suitable for aqueous delivery methods. |
| Performance in Cardiac Mapping | |||
| Signal-to-Noise Ratio (SNR) | Generally higher | Lower than this compound | Ratiometric measurements with Di-4-ANEPPS can improve SNR to ~7.5.[7] |
| Fractional Fluorescence Change (ΔF/F) | 2-10% per 100 mV[1][4] | ~10% per 100 mV[1] | Can be influenced by the experimental setup and tissue preparation. |
| Photostability | Prone to faster photobleaching | More photostable than this compound in some contexts, but still susceptible to photobleaching and phototoxicity.[6][8] | Antioxidants like catalase may help mitigate photodynamic damage with Di-4-ANEPPS.[8] |
| Internalization | Not explicitly detailed for cardiac tissue, but its analogue Di-4-ANEPPS is rapidly internalized.[6] | Rapidly internalized, limiting its use for short-term experiments.[6] | Di-8-ANEPPS is a more lipophilic alternative with better membrane retention.[2] |
| Potential Side Effects | |||
| Pharmacological Effects | Not extensively documented. | Can cause dose-dependent slowing of conduction velocity, prolongation of PQ interval, and transient AV block.[9][10] | Caution is advised when interpreting data, as the dye itself can modulate cardiac electrophysiology. |
| Phototoxicity | Not extensively documented for cardiac tissue. | Can induce photodynamic damage, leading to action potential prolongation, early afterdepolarizations, and inexcitability.[8] | The use of antioxidants and minimizing light exposure is recommended. |
Experimental Protocols
Protocol 1: In Vivo Labeling of Cardiomyocytes via Intravenous Injection
This protocol is adapted from a study performing intravital microscopy of cardiomyocyte structure and function.[3]
Materials:
-
This compound powder
-
Deionized water
-
Catheter for tail vein injection
-
Anesthetized animal model
Procedure:
-
Stock Solution Preparation:
-
Animal Preparation:
-
Anesthetize the animal according to your institution's approved protocols.
-
Insert a catheter into the tail vein for intravenous injection.
-
-
Dye Administration:
-
Incubation:
-
Allow the dye to circulate and stain the cardiomyocyte membranes for 30-60 minutes before imaging.[3]
-
-
Imaging:
-
Proceed with your optical mapping setup for data acquisition.
-
Protocol 2: Ex Vivo Optical Mapping of an Isolated Langendorff-Perfused Heart
This protocol provides a general framework for optical mapping of an isolated mammalian heart. Specific parameters may need to be optimized for your experimental setup and animal model. This protocol is based on established methods for other ANEP dyes and should be adapted for this compound.[2][11]
Materials:
-
This compound
-
Appropriate solvent (e.g., deionized water, DMSO)
-
Langendorff perfusion system
-
Krebs-Henseleit or Tyrode's solution
-
Motion uncoupler (e.g., blebbistatin)
-
High-speed camera (CMOS or CCD)
-
Excitation light source (e.g., high-power LED)
-
Appropriate optical filters (excitation and emission)
Procedure:
-
Heart Isolation and Perfusion:
-
Motion Uncoupling (Pharmacological Intervention):
-
To minimize motion artifacts, perfuse the heart with a motion uncoupling agent such as blebbistatin. The optimal concentration should be determined empirically for your preparation.
-
-
Dye Preparation and Loading:
-
Prepare a stock solution of this compound. Due to its water solubility, it can be dissolved directly in the perfusion buffer. The optimal final concentration for perfusion needs to be determined, but starting in the low micromolar range is recommended.
-
Introduce the this compound solution into the perfusion line. The loading process typically takes 10-20 minutes.[11]
-
After loading, wash out the excess dye by perfusing with dye-free buffer.
-
-
Optical Recording Setup:
-
Position the heart in a chamber with the surface of interest facing a high-speed, high-resolution camera.[2]
-
Illuminate the heart with an appropriate excitation light source (e.g., LED) filtered for the optimal excitation wavelength of this compound in cardiac tissue (a starting point would be in the 510-540 nm range).[2][5]
-
Place a long-pass or band-pass filter in front of the camera lens to collect the emitted fluorescence while blocking the excitation light (e.g., >600 nm).
-
-
Data Acquisition:
-
Data Analysis:
-
Process the raw optical data to improve the signal-to-noise ratio using techniques like temporal and spatial filtering.
-
Analyze the processed data to create activation maps, repolarization maps, and measure action potential duration (APD).[12]
-
Mandatory Visualizations
Caption: Experimental workflow for ex vivo cardiac optical mapping.
Caption: Mechanism of this compound voltage sensing.
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Cardiac optical mapping – State-of-the-art and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lsmu.lt [lsmu.lt]
- 6. biotium.com [biotium.com]
- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 8. Di-4-ANEPPS causes photodynamic damage to isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The voltage-sensitive dye di-4-ANEPPS slows conduction velocity in isolated guinea pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Processing and analysis of cardiac optical mapping data obtained with potentiometric dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Photon Microscopy with Di-2-ANEPEQ for Deep Tissue Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-photon microscopy has revolutionized deep-tissue imaging by enabling high-resolution fluorescence imaging hundreds of microns deep into scattering biological tissues.[1][2][3] This technique utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, a process that is inherently confined to the focal volume, thus minimizing out-of-focus fluorescence and reducing phototoxicity.[4][5] When combined with voltage-sensitive dyes (VSDs), two-photon microscopy becomes a powerful tool for monitoring neuronal activity and other dynamic changes in membrane potential in vivo.[4]
Di-2-ANEPEQ (also known as JPW1114) is a fast-response, water-soluble voltage-sensitive dye belonging to the ANEP family of probes.[6][7] It is particularly well-suited for monitoring rapid, sub-millisecond changes in membrane potential in excitable cells.[6][8] Upon changes in the electric field across the cell membrane, this compound exhibits a shift in its excitation spectrum, allowing for ratiometric measurements of membrane potential.[9] While the fluorescence change is typically modest, in the range of 2-10% per 100 mV change in membrane potential, its rapid response time makes it ideal for studying action potentials and synaptic events.[8][9]
These application notes provide an overview of the principles, quantitative data, and detailed protocols for utilizing this compound with two-photon microscopy for deep tissue imaging, with a focus on neuroscience applications.
Data Presentation
Photophysical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 549.39 g/mol | [10] |
| Solubility | Water, DMSO, Ethanol | [7] |
| One-Photon Absorption Max (Methanol) | ~517 nm | [11] |
| Two-Photon Excitation Max | Not explicitly stated, but ANEP dyes are efficiently excited between 800-900 nm | [4] |
| Emission Max (Methanol) | ~721 nm | [10] |
| Fluorescence Change | 2-10% per 100 mV | [8][9] |
Two-Photon Microscopy Parameters for Deep Tissue Imaging
| Parameter | Typical Range/Value | Reference |
| Excitation Wavelength | 800 - 950 nm | [4][12] |
| Laser Power at Sample | 10 - 150 mW | [13] |
| Imaging Depth (Brain Tissue) | Up to 500 µm (and beyond with advanced techniques) | [14][15][16] |
| Frame Rate | 1 - 30 Hz (for raster scanning) | [12] |
| Dye Concentration (Microinjection) | 1 - 5.5 mM | [11] |
| Dye Concentration (Topical/Bulk) | 10 - 50 µM | [11] |
Experimental Protocols
Protocol 1: In Vivo Dye Loading by Intracortical Microinjection
This protocol is adapted from multicell bolus loading techniques and is suitable for targeted labeling of neuronal populations in deep cortical layers.[12][14]
Materials:
-
This compound
-
High-quality anhydrous Dimethyl Sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Glass micropipettes (tip diameter 1-2 µm)
-
Micropipette puller
-
Stereotaxic frame
-
Anesthesia setup
-
Surgical tools for craniotomy
-
Two-photon microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
For in vivo loading, dilute the stock solution to a final concentration of 1-2 mM in aCSF. Ensure the final DMSO concentration is below 1% to minimize toxicity.
-
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse) and secure it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest to expose the dura mater.
-
-
Pipette Preparation and Loading:
-
Pull a glass micropipette to a final tip diameter of 1-2 µm.
-
Fill the micropipette with the this compound working solution.
-
-
Dye Injection:
-
Carefully insert the micropipette through the dura into the brain tissue to the desired depth (e.g., 200-400 µm below the cortical surface).
-
Apply a small amount of positive pressure (e.g., 1-2 psi for 1-2 minutes) to eject the dye solution into the extracellular space.
-
-
Incubation:
-
Allow the dye to diffuse and be taken up by the surrounding cells for approximately 30-60 minutes before commencing imaging.
-
Protocol 2: In Vivo Dye Loading by Topical Application
This method is suitable for staining superficial layers of the cortex.
Materials:
-
This compound
-
DMSO
-
Pluronic F-127 (optional, to aid solubilization)
-
aCSF or saline
-
Surgical tools for craniotomy
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in aCSF to a final concentration of 10-50 µM.
-
Optionally, include 0.05% Pluronic F-127 in the final solution to improve dye solubility.[11]
-
-
Animal Preparation:
-
Perform a craniotomy to expose the cortical surface.
-
-
Dye Application:
-
Carefully apply the this compound solution directly onto the exposed brain surface.
-
Incubate for 20-60 minutes.
-
-
Washing:
-
Gently wash the cortical surface with fresh aCSF to remove excess dye before imaging.
-
Two-Photon Imaging Protocol
Procedure:
-
Microscope Setup:
-
Use a two-photon microscope equipped with a tunable Ti:sapphire laser.
-
Select an appropriate objective for deep tissue imaging (e.g., 20x or 25x, high numerical aperture, long working distance).
-
-
Excitation Parameters:
-
Tune the laser to an appropriate two-photon excitation wavelength for this compound (typically in the 800-950 nm range).
-
Adjust the laser power to the minimum level necessary to obtain a good signal-to-noise ratio, typically between 10-150 mW at the sample, depending on the imaging depth.
-
-
Detection:
-
Use a high-sensitivity, non-descanned detector (e.g., photomultiplier tube, PMT).
-
Employ a bandpass filter appropriate for the emission spectrum of this compound (e.g., 600-750 nm).
-
-
Image Acquisition:
-
Acquire time-series images to capture dynamic changes in membrane potential.
-
For deep tissue imaging, signal averaging may be necessary to improve the signal-to-noise ratio.
-
Mandatory Visualizations
Signaling Pathway: Synaptic Transmission Monitoring
This compound, in conjunction with two-photon microscopy, is a powerful tool for investigating synaptic transmission. The dye can report voltage changes in both presynaptic terminals and postsynaptic structures like dendritic spines, allowing for the study of action potential propagation and postsynaptic potentials.
Caption: Monitoring synaptic transmission with this compound.
Experimental Workflow: In Vivo Two-Photon Imaging
The following diagram outlines the general workflow for performing in vivo two-photon imaging of neuronal activity using this compound.
Caption: Workflow for in vivo two-photon imaging.
Logical Relationship: Advantages of Two-Photon Microscopy for Deep Tissue Imaging
This diagram illustrates the key advantages of two-photon microscopy that make it ideal for deep tissue imaging applications.
Caption: Advantages of two-photon microscopy.
References
- 1. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-photon induced uncaging of a reactive intermediate. Multiphoton in situ detection of a potentially valuable label for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microscopist.co.uk [microscopist.co.uk]
- 4. Two-Photon Functional Imaging of Neuronal Activity - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. This compound (JPW 1114) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. Invitrogen™ this compound (JPW 1114) | Fisher Scientific [fishersci.ca]
- 9. This compound [JPW 1114] | AAT Bioquest [aatbio.com]
- 10. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ulab360.com [ulab360.com]
- 12. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maximum imaging depth of two-photon autofluorescence microscopy in epithelial tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo two-photon calcium imaging of neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing the fundamental imaging depth limit of two-photon, three-photon, and non-degenerate two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paper Alert: How deep can you image with 2-photon microscopy? - Class 5 Photonics [class5photonics.com]
Application Notes and Protocols for Imaging Dendritic Spine Voltage Dynamics with di-2-ANEPEQ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the voltage-sensitive dye di-2-ANEPEQ for imaging electrical signals in dendritic spines. This technique offers unparalleled spatiotemporal resolution for investigating synaptic transmission and plasticity, making it a valuable tool for neuroscience research and drug discovery.
Introduction to this compound
This compound, also known as JPW1114, is a fast-response potentiometric probe belonging to the aminonaphthylethenylpyridinium (ANEP) family of dyes.[1][2] These dyes are designed to detect transient, millisecond-scale changes in membrane potential within excitable cells.[2] Their mechanism of action relies on a change in their electronic structure in response to alterations in the surrounding electric field, leading to a corresponding change in their fluorescence properties.[2] While weakly fluorescent in aqueous solutions, ANEP dyes exhibit strong fluorescence upon binding to the lipophilic environment of cell membranes.[2] A key feature of this compound and other ANEP dyes is the voltage-dependent shift in their excitation spectra, which enables ratiometric measurements of membrane potential.[2][3]
The ability to optically record membrane potential from minute structures like dendritic spines, which are typically inaccessible to traditional electrophysiological techniques, is a primary advantage of this method.[4][5] This approach allows for the direct visualization and quantitative analysis of subthreshold synaptic potentials and back-propagating action potentials within individual spines.[6][7][8]
Quantitative Data: Photophysical Properties of this compound
For effective experimental design and data interpretation, a clear understanding of the spectral properties of this compound is crucial. The following table summarizes its key photophysical characteristics.
| Property | Value | Notes |
| Molecular Weight | 549.40 g/mol [9] | Also cited as 547.12 g/mol [1] |
| Excitation Peak (Ethanol) | 532 nm[9] | Also cited as 530 nm[1] |
| Emission Peak (Ethanol) | 748 nm[9] | Also cited as 720 nm[1] |
| Excitation Peak (Multilamellar Vesicles) | 477.5 nm[9] | Spectra can undergo a blue shift in a lipid environment.[1] |
| Emission Peak (Multilamellar Vesicles) | 624 nm[9] | |
| Recommended Excitation Range | 510-540 nm[9] | |
| Fluorescence Change per 100 mV | 2-10%[2] | Typical for fast-response probes. |
| Solubility | Water, Ethanol, DMSO[1] | Highly water-soluble.[1] |
Experimental Protocols
I. Dye Loading Protocol for Brain Slices
This protocol outlines the procedure for loading individual neurons in acute brain slices with this compound via a patch pipette.
Materials:
-
This compound dye
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Patch-clamp setup
-
Two-photon microscope
Procedure:
-
Prepare Dye Solution: Dissolve this compound in the internal patch pipette solution at a concentration of approximately 5.5 mM.[3] Ensure the dye is fully dissolved.
-
Prepare Brain Slices: Prepare acute brain slices from the region of interest using standard procedures. Maintain slices in oxygenated aCSF.
-
Neuron Selection: Identify a target neuron with healthy morphology and accessible dendrites close to the slice surface for optimal imaging.[10]
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from the soma of the selected neuron using a pipette filled with the this compound-containing internal solution.
-
Dye Diffusion: Allow the dye to diffuse from the pipette into the neuron for at least 1.5 to 2 hours at room temperature.[10] This incubation period is crucial for the dye to spread into distal dendritic and axonal processes.[10]
-
Pipette Retraction: After sufficient diffusion, carefully retract the patch pipette. In voltage-clamp mode, this transition to an outside-out patch configuration helps to reseal the neuronal membrane.[10]
-
Post-Loading Incubation: Incubate the slice for an additional period to allow for the complete restoration of the action potential waveform, which may be broadened during dye loading.[7]
II. Two-Photon Imaging Protocol for Dendritic Spine Voltage Dynamics
This protocol details the imaging parameters for recording voltage dynamics from this compound-loaded dendritic spines using a two-photon laser scanning microscope.
Materials:
-
Two-photon microscope equipped with a femtosecond-pulsed laser
-
High-sensitivity detectors (e.g., GaAsP PMTs)
-
Image acquisition software (e.g., ScanImage)
Procedure:
-
Locate the Stained Neuron: Under low-intensity fluorescence, locate the soma of the neuron loaded with this compound.[10]
-
Identify Dendritic Spines: Navigate to the dendritic arbor and identify individual spines of interest. Position the region of interest (ROI) over the selected spines and the adjacent dendritic shaft.[10]
-
Protect the Soma: To minimize phototoxicity, use the microscope's field stop to shield the soma from the excitation light during imaging of dendritic processes.[10]
-
Set Imaging Parameters:
-
Excitation Wavelength: While the one-photon excitation peak is in the visible range, for two-photon excitation, a wavelength around 1060 nm has been shown to be effective for similar dyes.[6] The optimal wavelength for this compound may require empirical determination.
-
Laser Power: Use the lowest laser power necessary to obtain a sufficient signal-to-noise ratio (SNR) to minimize phototoxicity and bleaching.
-
Scanning Mode: For high temporal resolution, utilize a line-scanning mode across the spine head and adjacent dendrite. Frame rates of 10 kHz or higher can be achieved to resolve fast events like action potentials.[6]
-
-
Data Acquisition:
-
Record fluorescence signals from the selected ROIs.
-
Simultaneously record the somatic membrane potential using a patch electrode for calibration of the optical signal.[5]
-
-
Data Analysis:
-
Correct for photobleaching, typically by fitting and subtracting an exponential decay from the fluorescence trace.[5]
-
Calculate the fractional change in fluorescence (ΔF/F).
-
Calibrate the optical signal to millivolts (mV) by correlating the ΔF/F with the simultaneously recorded somatic voltage changes, such as the amplitude of back-propagating action potentials.[5]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental process, from dye loading to data analysis.
Caption: Experimental workflow for this compound imaging.
Signaling Pathway and Logical Relationships
The underlying principle of this compound imaging is the direct transduction of an electrical signal into an optical one. The following diagram illustrates this relationship.
Caption: Principle of this compound voltage sensing.
References
- 1. biotium.com [biotium.com]
- 2. This compound [JPW 1114] | AAT Bioquest [aatbio.com]
- 3. ulab360.com [ulab360.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Single-voxel recording of voltage transients in dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-sensitive dye recording from axons, dendrites and dendritic spines of individual neurons in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 10. Video: Voltage-sensitive Dye Recording from Axons, Dendrites and Dendritic Spines of Individual Neurons in Brain Slices [jove.com]
Application Notes and Protocols: Recording Axonal Action Potentials with Di-2-ANEPEQ
Audience: Researchers, scientists, and drug development professionals.
Introduction: Voltage-sensitive dyes (VSDs) are powerful tools for monitoring membrane potential changes in excitable cells, offering high spatial and temporal resolution that complements traditional electrophysiological techniques.[1][2] Di-2-ANEPEQ (also known as JPW-1114) is a fast-response, water-soluble styryl dye designed for optical recording of electrical signals in neuronal processes.[3][4][5] Its water solubility makes it particularly suitable for intracellular loading through a patch pipette, allowing for targeted staining of individual neurons and detailed investigation of signal propagation in fine structures like axons and dendrites.[2][4]
This document provides detailed protocols and application notes for using this compound to record axonal action potentials.
Principle of Operation
This compound is an amphiphilic molecule that inserts into the plasma membrane, aligning its chromophore perpendicular to the membrane surface.[2] When the membrane potential changes, the resulting alteration in the electric field across the membrane causes a rapid shift in the dye's electron distribution. This electrochromic shift alters the dye's fluorescence emission spectrum, which can be detected with a high-speed imaging system. The change in fluorescence intensity (ΔF) is linearly proportional to the change in membrane potential (ΔVm) over the physiological range.[6][7]
Caption: Mechanism of this compound voltage sensing.
Quantitative Data and Specifications
Quantitative parameters for this compound and its application are summarized below.
Table 1: Properties of this compound (JPW-1114)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 549.40 g/mol | [8] |
| Solubility | Water-soluble | [3][4] |
| Absorbance Peak (Ethanol) | 532 nm | [8] |
| Emission Peak (Ethanol) | 748 nm | [8] |
| Absorbance Peak (Lipid Vesicles) | 477.5 nm | [8] |
| Emission Peak (Lipid Vesicles) | 624 nm | [8] |
| Recommended Excitation Range | 510-540 nm |[8] |
Table 2: Typical Experimental Parameters for Axonal Recording | Parameter | Typical Value | Notes | Source | | :--- | :--- | :--- | | Dye Concentration (Pipette) | 0.2 - 1.0 mg/mL | Concentration is a trade-off between signal strength and potential toxicity. |[6] | | Dye Loading Time | 20 - 40 minutes | Monitor action potential broadening. Loading is sufficient when broadening begins. |[6] | | Dye Diffusion Time | 1.5 - 2 hours | Allows the dye to spread into distal processes and for the action potential waveform to recover. |[7] | | Imaging Frame Rate | 2 - 10 kHz | Higher rates are needed for resolving fast action potentials but reduce signal-to-noise. |[7][9] | | Excitation Light Intensity | Variable | Use the lowest intensity that provides an adequate signal-to-noise ratio to minimize phototoxicity and bleaching. |[7] | | Expected Signal Change | ~1-5% ΔF/F per 100 mV | Varies by preparation. Similar styryl dyes show ~1%/100 mV.[10] | |
Experimental Protocols
The following is a detailed protocol for loading an individual neuron with this compound via a patch pipette and optically recording axonal action potentials in brain slices.
Caption: Experimental workflow for axonal recording with this compound.
Protocol Steps:
1. Preparation
-
Prepare acute brain slices (e.g., 300 µm thick) using a vibratome and maintain them in artificial cerebrospinal fluid (aCSF).
-
Prepare the intracellular patch pipette solution. Dissolve this compound powder in the solution to a final concentration of 0.2-1.0 mg/mL. Sonicate briefly to ensure it is fully dissolved.
-
Back-fill a borosilicate glass patch pipette (3-6 MΩ resistance) with the dye-containing solution.[6]
2. Neuron Selection and Dye Loading
-
Using DIC or IR-DIC microscopy, identify a healthy neuron with its primary axon and collateral branches located within a single focal plane near the surface of the slice.[6]
-
Approach the selected neuron and establish a high-resistance (>1 GΩ) seal, followed by rupture of the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, monitor the health of the neuron by evoking action potentials (APs).
-
Simultaneously, monitor the resting fluorescence intensity from the soma to track the progress of dye loading.
-
Continue loading for 20-40 minutes. The loading process should be stopped when the AP waveform begins to show significant broadening. This indicates a sufficient intracellular dye concentration.[6]
-
After loading, gently and slowly retract the patch pipette to allow the cell membrane to reseal.
3. Dye Diffusion and Recovery
-
Incubate the slice for an additional 1.5 to 2 hours at room temperature. This allows the water-soluble dye to diffuse from the soma into the fine axonal and dendritic processes.[7]
-
During this period, the AP waveform, which was broadened by the initial high concentration of dye in the soma, will return to its normal shape.[7]
-
(Optional but recommended) After the diffusion period, re-patch the neuron with a standard, dye-free pipette to confirm its electrophysiological health and to provide electrical recordings for simultaneous comparison with optical signals.[7]
4. Optical Recording
-
Using a fluorescence microscope equipped with a high-speed camera (CCD or sCMOS) and an appropriate filter set, locate the stained axon.
-
Adjust the excitation light intensity to be as low as possible while still achieving an acceptable signal-to-noise ratio (S/N). This minimizes phototoxicity and dye bleaching.[7]
-
Stimulate the neuron to fire APs (e.g., via somatic current injection through the patch pipette).
-
Record the resulting fluorescence changes from the axonal region of interest at a high frame rate (e.g., 5,000 frames per second). The recording duration should be kept as short as possible (e.g., 5-10 milliseconds for a single AP) to limit light exposure.[7]
5. Data Analysis
-
The recorded optical signal is typically expressed as a fractional change in fluorescence (ΔF/F₀), where F₀ is the baseline fluorescence at the resting potential.[11]
-
Correct for photobleaching by fitting and subtracting an exponential decay curve from the raw fluorescence trace.
-
Calculate ΔF/F₀ = (F(t) - F₀) / F₀.
-
To improve the S/N, an average of multiple trials (e.g., 4-9) can be computed.[9]
Caption: Data analysis workflow for VSD imaging.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Signal-to-Noise (S/N) Ratio | - Insufficient dye loading.- Low light intensity.- High shot noise from the detector.- Out-of-focus axonal segment. | - Increase dye loading time or concentration.- Carefully increase excitation light, balancing S/N with phototoxicity.- Average multiple trials.[9]- Ensure the axon is precisely in focus. |
| Rapid Photobleaching or Phototoxicity | - Excitation light intensity is too high.- Prolonged exposure during recording. | - Reduce excitation light intensity using neutral density filters.- Keep recording periods as brief as possible.[7]- Use a more photostable dye if the issue persists (e.g., Di-8-ANEPPS).[3] |
| Action Potential Broadening Does Not Recover | - Excessive dye concentration causing pharmacological effects.- Neuron health has deteriorated. | - Reduce the dye concentration in the pipette solution or shorten the loading time.- Ensure slice health and gentle handling during patching. |
| Poor Dye Diffusion into Axon | - Insufficient diffusion time.- Axon is too fine or has constricted points.- Neuron health is compromised, affecting active transport. | - Increase the incubation time after pipette retraction.- Select neurons with larger, more visible proximal axons.- Ensure optimal slice health throughout the experiment. |
References
- 1. scimedia.com [scimedia.com]
- 2. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Voltage-sensitive Dye Recording from Axons, Dendrites and Dendritic Spines of Individual Neurons in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 9. Imaging Submillisecond Membrane Potential Changes from Individual Regions of Single Axons, Dendrites and Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-sensitive dye recording of action potentials and synaptic potentials from sympathetic microcultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Brain Activity with Di-2-ANEPEQ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the voltage-sensitive dye Di-2-ANEPEQ for in vivo imaging of brain activity. This document includes detailed protocols for both wide-field and two-photon microscopy, a summary of quantitative performance data, and visualizations of relevant experimental workflows and signaling pathways.
Introduction to this compound
This compound (also known as JPW-1114) is a fast-response styryl dye that reports changes in membrane potential through alterations in its fluorescence intensity. As a member of the AminoNaphthylEthenylPyridinium (ANEP) family of dyes, it partitions into the outer leaflet of the cell membrane. Changes in the transmembrane electric field cause a shift in the dye's electronic structure, leading to a rapid and reversible change in its fluorescence output. This compound is water-soluble, a characteristic that facilitates its application in vivo, where it can be either microinjected directly into cells or topically applied to the brain surface to stain a population of neurons and glia.[1][2][3] Its fast response kinetics make it suitable for monitoring rapid neuronal events such as action potentials and postsynaptic potentials.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related ANEP dyes used in in vivo brain imaging. It is important to note that specific values can vary depending on the preparation, imaging system, and experimental conditions.
| Parameter | Value | Notes |
| Fluorescence Properties | ||
| Absorbance Peak (in lipid vesicles) | ~477.5 nm[1] | The absorption spectrum can shift depending on the environment. |
| Emission Peak (in lipid vesicles) | ~624 nm[1] | The emission spectrum is also environmentally sensitive. |
| Recommended Excitation Range | 510-540 nm[1] | Optimal excitation for wide-field microscopy. |
| Two-Photon Excitation Peak | ~1020 nm[4] | For deeper tissue penetration and reduced scattering. |
| Performance in In Vivo Imaging | ||
| Temporal Resolution | Sub-millisecond[5] | Capable of resolving individual action potentials. |
| Fractional Fluorescence Change (ΔF/F) | ~ -0.28% to -0.45% per 100 mV | For two-photon imaging in vivo, dependent on excitation wavelength.[4] |
| Signal-to-Noise Ratio (SNR) | Moderate | Highly dependent on dye concentration, illumination intensity, and detector sensitivity. Spatial and temporal averaging can improve SNR.[4] |
| Phototoxicity and Photobleaching | ||
| Phototoxicity | Moderate | High illumination intensities can lead to the formation of reactive oxygen species, potentially altering neuronal physiology.[6][7] |
| Photobleaching | Moderate | Fluorescence intensity can decrease with prolonged or intense illumination.[6] |
Experimental Protocols
I. Animal Preparation and Surgical Procedures
A critical prerequisite for successful in vivo imaging is a stable and healthy animal preparation. The following protocol describes the creation of a cranial window for optical access to the mouse brain. All procedures must be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Heating pad to maintain body temperature (37°C)
-
Surgical tools (scalpel, scissors, forceps, dental drill)
-
Artificial cerebrospinal fluid (ACSF), sterile and warmed to 37°C
-
Cyanoacrylate glue and dental cement
-
Glass coverslip (3-5 mm diameter)
-
Metal head-plate for head fixation
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Maintain the animal's body temperature using a heating pad.
-
Shave the fur over the scalp and sterilize the skin with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Attach a metal head-plate to the skull using cyanoacrylate glue and dental cement, leaving the area of interest exposed.
-
Using a high-speed dental drill, perform a craniotomy (3-5 mm in diameter) over the brain region of interest (e.g., somatosensory or visual cortex). Be careful not to damage the underlying dura mater.
-
Gently remove the bone flap. The dura should be kept intact and moist with sterile ACSF.
-
Place a glass coverslip over the craniotomy and seal the edges with cyanoacrylate glue and dental cement.
II. Protocol for In Vivo Wide-Field Imaging with Topical Application of this compound
This method is suitable for imaging population-level neuronal activity across a large cortical area.
Materials:
-
This compound stock solution (e.g., 1-2 mM in ACSF or saline)
-
Micropipette or syringe for application
-
Wide-field fluorescence microscope equipped with a sensitive camera (sCMOS or EMCCD)
-
Excitation light source (e.g., LED, mercury lamp)
-
Appropriate filter set (e.g., Excitation: 520/20 nm, Dichroic: 565 nm, Emission: >580 nm)
Procedure:
-
Animal Preparation: Prepare the animal with a cranial window as described in Protocol I. For acute experiments, the dura mater can be left intact or carefully removed. For chronic imaging, an implanted cranial window is necessary.
-
Dye Loading:
-
Carefully apply a small volume (1-2 µL) of the this compound solution directly onto the exposed brain surface.
-
Allow the dye to incubate for 60-90 minutes. During this time, keep the preparation covered to protect it from light and prevent drying. The cortex can be covered with a layer of agarose (B213101) (1.5% in ACSF) and a coverslip to ensure stability.
-
-
Imaging:
-
Position the head-fixed animal under the wide-field microscope.
-
Focus on the cortical layers of interest.
-
Acquire fluorescence images using the appropriate filter set.
-
Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching while maintaining an adequate signal-to-noise ratio.
-
Record brain activity in response to sensory stimuli or during spontaneous events. Frame rates of 100-500 Hz are typically used to capture fast neuronal dynamics.
-
III. Protocol for In Vivo Two-Photon Imaging with this compound
Two-photon microscopy provides optical sectioning, allowing for imaging of neuronal activity with cellular and subcellular resolution in deeper cortical layers.
Materials:
-
This compound stock solution (as above)
-
Two-photon microscope with a Ti:Sapphire laser
-
High numerical aperture (NA) water-immersion objective lens (e.g., 20x or 40x)
-
Sensitive, non-descanned detectors (e.g., GaAsP PMTs)
Procedure:
-
Animal and Dye Preparation: Follow the procedures for animal preparation and dye loading as described for wide-field imaging.
-
Imaging:
-
Place the head-fixed animal under the two-photon microscope.
-
Tune the laser to an excitation wavelength of approximately 1020 nm for this compound.[4]
-
Use a high NA water-immersion objective for efficient light collection.
-
Locate the region of interest and focus on the desired cortical depth. Two-photon imaging can resolve activity in layers 1 and 2.[4]
-
Minimize laser power to reduce phototoxicity.
-
Acquire images in line-scan or frame-scan mode. Line-scanning offers higher temporal resolution (e.g., 2 ms (B15284909) per line) suitable for resolving fast voltage transients.[4]
-
Simultaneously record electrophysiological signals (e.g., EEG) to correlate with the optical signals.[4]
-
Data Presentation and Analysis
Raw fluorescence data should be corrected for photobleaching. The change in fluorescence is typically expressed as the fractional change relative to the baseline fluorescence (ΔF/F). For quantitative analysis, the signal-to-noise ratio (SNR) can be calculated as the peak signal amplitude divided by the standard deviation of the baseline noise.
Visualizations
Experimental Workflow
References
- 1. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 2. Mirrored Bilateral Slow-Wave Cortical Activity within Local Circuits Revealed by Fast Bihemispheric Voltage-Sensitive Dye Imaging in Anesthetized and Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing synaptic plasticity in vivo by large-scale imaging of endogenous AMPA receptors | eLife [elifesciences.org]
- 4. In vivo two-photon voltage-sensitive dye imaging reveals top-down control of cortical layers 1 and 2 during wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (JPW 1114) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. researchgate.net [researchgate.net]
Combining High-Speed Optical Imaging with Electrophysiology Using Di-2-ANEPEQ
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the simultaneous measurement of membrane potential using the fast-response voltage-sensitive dye, Di-2-ANEPEQ, in conjunction with traditional electrophysiological recordings. This combination of techniques offers a powerful approach to investigate cellular and network electrophysiology with high spatial and temporal resolution. This compound is a water-soluble styryl dye that exhibits rapid, linear changes in fluorescence intensity in response to changes in membrane potential, making it an ideal candidate for monitoring sub-millisecond electrical events such as action potentials and synaptic potentials.[1][2] By correlating the optical signals from this compound with direct electrophysiological measurements, researchers can gain a more comprehensive understanding of neuronal and cardiac function.
This compound belongs to the ANEP family of dyes and is particularly well-suited for intracellular loading via microinjection or through a patch pipette, allowing for targeted labeling of specific cells within a network.[3][4] Its fast response time, typically in the microsecond to millisecond range, enables the detection of transient potential changes that are often missed with slower imaging modalities like calcium imaging.[2] However, it is important to note that the fluorescence change of fast-response probes like this compound is typically small, in the range of 2-10% per 100 mV change in membrane potential.[2]
These protocols are designed to guide researchers through the process of cell preparation, dye loading, simultaneous imaging and electrophysiological recording, and data analysis.
Quantitative Data and Dye Characteristics
A summary of the key properties of this compound and typical experimental parameters are provided in the tables below for easy reference and comparison.
Table 1: Properties of this compound
| Property | Value | References |
| Full Name | JPW-1114 | [3][5] |
| Molecular Weight | 549.38 g/mol | [6] |
| Type | Fast-response, voltage-sensitive dye | [5][7] |
| Solubility | Water-soluble | [5][7][8] |
| Excitation Maximum | ~488 nm (in membranes) | [9] |
| Emission Maximum | ~701 nm (in membranes) | [9] |
| Voltage Sensitivity | ~2-10% fluorescence change per 100 mV | |
| Response Time | Millisecond range | [2] |
| Typical Loading Method | Microinjection or via patch pipette | [3][7] |
Table 2: Typical Experimental Parameters
| Parameter | Typical Range | Notes |
| Dye Concentration (in pipette) | 0.1 - 1 mM | Higher concentrations can increase signal but may also increase phototoxicity. |
| Imaging Frame Rate | 500 - 5000 Hz | Required to resolve fast electrical events like action potentials. |
| Electrophysiology Sampling Rate | 10 - 50 kHz | Standard for high-fidelity recording of electrical signals. |
| Excitation Wavelength | 480 - 520 nm | Should be optimized based on the specific imaging system and filters. |
| Emission Filter | > 610 nm (long-pass) | To capture the red-shifted emission and block excitation light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Pipette Solution
-
Prepare Stock Solution:
-
Allow the lyophilized this compound powder to warm to room temperature before opening.
-
Dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.
-
-
Prepare Pipette Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution into the desired intracellular pipette solution to a final concentration of 0.1-1 mM.
-
The intracellular solution should be filtered (0.2 µm filter) before adding the dye to prevent pipette clogging.
-
Vortex the final pipette solution thoroughly to ensure the dye is fully dissolved.
-
Protect the dye-containing solution from light until use.
-
Protocol 2: Simultaneous Patch-Clamp Electrophysiology and Fluorescence Imaging
-
Cell Preparation:
-
Prepare cultured cells or acute tissue slices according to standard laboratory protocols.
-
Mount the preparation in the recording chamber on the microscope stage and perfuse with oxygenated artificial cerebrospinal fluid (aCSF) or appropriate physiological saline.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-7 MΩ.
-
Fill the micropipette with the this compound-containing intracellular solution.
-
Approach a target cell under visual guidance (e.g., DIC or IR-DIC microscopy).
-
Establish a gigaohm seal and obtain the whole-cell patch-clamp configuration.
-
Allow the cell to dialyze with the pipette solution for at least 10-15 minutes to ensure adequate loading of the dye into the cell membrane.
-
-
Fluorescence Imaging Setup:
-
Use an upright or inverted microscope equipped for epifluorescence imaging.
-
Employ a high-speed camera (sCMOS or EMCCD) capable of frame rates >500 Hz.
-
Use a light source (e.g., LED, arc lamp) with an appropriate excitation filter (e.g., 488/20 nm).
-
Use a dichroic mirror and an emission filter (e.g., 610 nm long-pass) to separate the excitation and emission light.
-
Minimize the excitation light intensity to reduce phototoxicity and photobleaching.
-
-
Simultaneous Recording:
-
Synchronize the data acquisition from the electrophysiology amplifier and the imaging camera using a TTL pulse or other triggering mechanism.
-
Record both the electrical signal (membrane potential or current) and the fluorescence images simultaneously.
-
Perform experimental manipulations (e.g., current injection, synaptic stimulation) while recording both signals.
-
Protocol 3: Data Analysis and Calibration
-
Image Processing:
-
Correct for any photobleaching by fitting an exponential function to the baseline fluorescence and subtracting it.
-
Define a region of interest (ROI) corresponding to the patched cell membrane.
-
Extract the average fluorescence intensity from the ROI for each frame.
-
-
Signal Correlation:
-
Align the electrophysiological trace and the fluorescence trace in time.
-
Calculate the fractional fluorescence change (ΔF/F) for the optical signal.
-
Directly compare the timing and shape of the electrical events (e.g., action potentials) with the corresponding changes in fluorescence.
-
-
Calibration of the Fluorescence Signal:
-
To convert the ΔF/F signal into an absolute membrane potential (in mV), a calibration is necessary.
-
While recording in current-clamp mode, inject known steps of current to evoke different levels of membrane potential.
-
Plot the corresponding steady-state ΔF/F against the measured membrane potential from the electrophysiology recording.
-
The relationship should be approximately linear, and the slope of this line represents the sensitivity of the dye in that specific cell. This allows for an estimation of membrane potential changes from the optical signal alone.
-
Visualizations
Experimental workflow from preparation to data analysis.
References
- 1. Voltage Imaging: Pitfalls and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitrogen™ this compound (JPW 1114) | Fisher Scientific [fishersci.ca]
- 3. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye | PLOS One [journals.plos.org]
- 7. Optical estimation of absolute membrane potential using fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mightexbio.com [mightexbio.com]
- 9. Spectrum [this compound (JPW 1114)] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Di-2-ANEPEQ Staining of Cultured Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-ANEPEQ is a fast-response, potentiometric fluorescent dye widely utilized for the optical mapping of transmembrane potential in excitable cells, including cultured cardiomyocytes. Its rapid kinetics and voltage-dependent spectral shifts make it an invaluable tool for studying action potential characteristics, assessing cellular electrophysiology, and for high-throughput cardiotoxicity screening in drug development. This document provides a detailed protocol for the application of this compound to cultured cardiomyocytes, along with data presentation guidelines and troubleshooting advice.
The principle of this compound staining lies in its ability to incorporate into the cell membrane and exhibit changes in its fluorescence intensity in response to alterations in the surrounding electrical field. This allows for the non-invasive, real-time monitoring of action potential dynamics in single cells and cardiomyocyte syncytia.
Data Presentation
Quantitative analysis of action potential waveforms is crucial for understanding the electrophysiological properties of cardiomyocytes and the effects of pharmacological agents. Key parameters derived from this compound fluorescence signals are summarized below.
Table 1: Key Action Potential Parameters Measured with this compound
| Parameter | Description | Typical Units |
| Action Potential Duration (APD) | The duration of the action potential, typically measured at 50% (APD50) and 90% (APD90) of repolarization. | milliseconds (ms) |
| Rise Time (t_rise) | The time taken for the action potential to depolarize from 10% to 90% of its peak amplitude. | milliseconds (ms) |
| Upstroke Velocity (dV/dt_max) | The maximum rate of depolarization of the action potential, reflecting the influx of sodium ions. | V/s or RFU/ms |
| Beat Rate | The frequency of spontaneous action potentials. | Beats per minute (BPM) or Hertz (Hz) |
| Amplitude | The difference in fluorescence intensity between the peak of the action potential and the resting membrane potential. | Relative Fluorescence Units (RFU) |
Table 2: Example of Drug-Induced Changes in Action Potential Duration (APD90) in hiPSC-Cardiomyocytes (Data adapted from studies using similar voltage-sensitive dyes) [1]
| Compound | Concentration | Change in APD90 (%) | Electrophysiological Effect |
| Nifedipine (Calcium Channel Blocker) | 1 µM | - 45% | APD Shortening |
| E-4031 (hERG Channel Blocker) | 100 nM | + 80% | APD Prolongation |
| Mexiletine (Sodium Channel Blocker) | 10 µM | - 20% | APD Shortening |
| Isoproterenol (Beta-Adrenergic Agonist) | 1 µM | - 30% | APD Shortening, Increased Beat Rate |
Experimental Protocols
This section provides a detailed methodology for staining cultured cardiomyocytes with this compound and subsequent data acquisition.
Materials
-
Cultured cardiomyocytes (e.g., human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
-
Pluronic F-127 (optional, to aid dye loading)
-
Cell culture plates or coverslips suitable for fluorescence microscopy
-
Fluorescence microscope equipped with a high-speed camera and appropriate filter sets (Excitation: ~480 nm, Emission: >610 nm)
-
Environmental chamber for temperature control (37°C)
Staining Protocol
-
Preparation of Staining Solution:
-
Prepare a fresh working solution of this compound in a suitable physiological buffer (e.g., HBSS or Tyrode's solution). The final concentration typically ranges from 5 to 10 µM.
-
To prepare a 10 µM working solution from a 1 mg/mL stock in DMSO (assuming a molecular weight of ~550 g/mol ), dilute the stock solution approximately 1:182 in buffer.
-
(Optional) To aid in dye solubilization and loading, Pluronic F-127 can be added to the working solution at a final concentration of 0.02-0.04%.
-
-
Cell Preparation:
-
Ensure cardiomyocytes are healthy and form a confluent, spontaneously beating monolayer.
-
Wash the cells gently twice with pre-warmed (37°C) physiological buffer to remove any residual culture medium.
-
-
Dye Loading:
-
Add the this compound staining solution to the cells, ensuring the entire monolayer is covered.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for different cell types.
-
-
Washing:
-
After incubation, gently wash the cells two to three times with pre-warmed physiological buffer to remove any excess dye.
-
-
Imaging:
-
Place the culture plate or coverslip on the stage of the fluorescence microscope within the environmental chamber maintained at 37°C.
-
Excite the stained cells using a light source with a wavelength around 480 nm.
-
Record the emitted fluorescence at wavelengths greater than 610 nm using a high-speed camera. A frame rate of at least 100 frames per second (fps) is recommended to accurately capture the rapid changes in the action potential.
-
Minimize light exposure to reduce phototoxicity and photobleaching.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound staining and analysis.
Troubleshooting
Table 3: Troubleshooting Guide for this compound Staining
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Insufficient dye concentration or incubation time.- Poor cell health.- Photobleaching. | - Increase dye concentration or incubation time.- Ensure cells are healthy and viable before staining.- Minimize light exposure during imaging; use an anti-fade reagent if possible. |
| High background fluorescence | - Incomplete washing.- Dye precipitation. | - Increase the number and duration of washing steps.- Ensure the dye is fully dissolved in the buffer; consider using Pluronic F-127. |
| No or weak response to electrical activity | - Inappropriate filter sets.- Low camera sensitivity or frame rate. | - Verify that the excitation and emission filters are appropriate for this compound.- Use a high-sensitivity camera and a sufficiently high frame rate (≥100 fps). |
| Cell death or altered beating pattern | - Phototoxicity from excessive light exposure.- Dye toxicity. | - Reduce the intensity and duration of light exposure.- Use the lowest effective dye concentration and incubation time. |
| Signal-to-noise ratio is low | - Suboptimal dye loading.- Electrical noise from the imaging system. | - Optimize dye concentration and incubation time.- Ensure proper grounding of the microscope and camera. Apply appropriate digital filtering during post-processing. |
References
Application Notes and Protocols for Studying Synaptic Integration in Single Neurons using Di-2-ANEPEQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding how individual neurons integrate synaptic inputs is fundamental to neuroscience and crucial for the development of novel therapeutics for neurological disorders. Voltage-sensitive dyes (VSDs) offer a powerful optical method to monitor membrane potential changes with high spatiotemporal resolution, enabling the direct visualization of synaptic potentials as they propagate and summate within a neuron's dendritic arbor. Di-2-ANEPEQ (also known as JPW-1114) is a water-soluble, fast-response VSD that can be introduced into single neurons via a patch pipette, allowing for targeted analysis of synaptic integration.[1][2] These application notes provide detailed protocols for using this compound to study synaptic integration, along with guidelines for data presentation and visualization.
Principle of Operation
This compound is a styryl dye that exhibits a change in fluorescence intensity in response to changes in the electric field across the neuronal membrane.[1] When a neuron is depolarized by an excitatory postsynaptic potential (EPSP) or hyperpolarized by an inhibitory postsynaptic potential (IPSP), the dye molecules within the membrane undergo a spectral shift, leading to a measurable change in fluorescence. This change is linearly proportional to the change in membrane potential, allowing for the quantitative analysis of synaptic events.
Key Features of this compound
-
Water-Solubility: Facilitates intracellular loading through a patch pipette.[1]
-
Fast Response Time: Enables the tracking of rapid synaptic events and action potentials.
-
High Sensitivity: Capable of detecting small-amplitude synaptic potentials.[3][4]
-
Compatibility: Can be used in combination with other imaging modalities, such as calcium imaging.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound for studying synaptic integration.
| Parameter | Typical Value/Range | Reference |
| Dye Concentration (in pipette) | 0.1 - 2 mg/mL | [6] |
| Loading Time | 20 - 45 minutes | [6] |
| Excitation Wavelength | 510 - 540 nm (optimal at 532 nm) | [2][5] |
| Emission Wavelength | > 590 nm | [2] |
| Detectable IPSP Amplitude | ~1 mV (with spatial averaging) | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Pipette Filling
-
Stock Solution Preparation:
-
Dissolve this compound powder in high-quality dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-20 mg/mL.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Pipette Solution Preparation:
-
On the day of the experiment, dilute the stock solution into the desired intracellular pipette solution to a final concentration of 0.1-2 mg/mL.[6]
-
The intracellular solution should be filtered (0.2 µm filter) to remove any dye aggregates.
-
-
Pipette Filling:
-
Back-fill a borosilicate glass patch pipette (3-7 MΩ) with the this compound-containing intracellular solution.
-
To facilitate giga-seal formation, the very tip of the pipette can be filled with a small amount of dye-free intracellular solution.
-
Protocol 2: Single-Neuron Loading and Imaging
-
Cell Targeting and Patching:
-
Identify a target neuron in a brain slice or cell culture preparation using standard microscopy techniques (e.g., DIC or IR-DIC).
-
Establish a whole-cell patch-clamp configuration on the target neuron.
-
-
Dye Loading:
-
Allow the this compound to diffuse from the patch pipette into the neuron for 20-45 minutes.[6]
-
Monitor the cell's health and resting membrane potential throughout the loading period.
-
-
Synaptic Stimulation:
-
Position a stimulating electrode near the dendritic region of interest to evoke synaptic responses. Alternatively, use optogenetic stimulation of presynaptic terminals.
-
Deliver electrical or light stimuli to trigger the release of neurotransmitters and generate postsynaptic potentials.
-
-
Image Acquisition:
-
Use a high-speed, high-sensitivity camera (e.g., a cooled CCD or sCMOS camera) to capture fluorescence changes.
-
Excite the dye using a stable light source (e.g., a laser or LED) at a wavelength between 510-540 nm.[2]
-
Collect emitted fluorescence above 590 nm.
-
Acquire images at a frame rate sufficient to resolve the kinetics of the synaptic potentials (e.g., 1-5 kHz).
-
-
Data Analysis:
-
Calculate the change in fluorescence relative to the baseline fluorescence (ΔF/F) for each pixel or region of interest (ROI).
-
The ΔF/F signal is directly proportional to the change in membrane potential.
-
Analyze the amplitude, rise time, decay time, and spatial spread of the synaptic potentials.
-
Visualizations
Signaling Pathway of Synaptic Integration
Caption: Overview of synaptic transmission and integration.
Experimental Workflow for this compound Imaging
Caption: Step-by-step experimental workflow.
Logical Relationship of Synaptic Summation
Caption: Temporal and spatial summation of synaptic inputs.
Applications in Drug Development
The ability to optically measure synaptic integration in single neurons provides a powerful platform for drug discovery and development. This technique can be used to:
-
Screen compounds that modulate synaptic transmission and integration.
-
Characterize the mechanism of action of novel neurotherapeutics at the single-cell level.
-
Assess the effects of disease models on synaptic function and evaluate the efficacy of potential treatments.
By providing a direct readout of synaptic efficacy, this compound imaging can accelerate the identification and validation of new drug candidates for a wide range of neurological and psychiatric disorders.
References
- 1. Voltage Imaging from Dendrites of Mitral Cells: EPSP Attenuation and Spike Trigger Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 3. Imaging Inhibitory Synaptic Potentials Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging inhibitory synaptic potentials using voltage sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Imaging Cardiac Arrhythmias with Di-2-ANEPEQ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the voltage-sensitive dye Di-2-ANEPEQ for the optical mapping of cardiac arrhythmias in ex vivo heart preparations. This document outlines the principles of this compound imaging, detailed experimental protocols, and data analysis techniques to investigate the electrophysiological mechanisms underlying cardiac arrhythmias.
Introduction to this compound
This compound is a fast-response, water-soluble styryl dye that exhibits changes in fluorescence intensity in response to changes in membrane potential.[1] This property makes it a valuable tool for optically mapping electrical activity in excitable tissues like the myocardium. When bound to the cell membrane, the dye's fluorescence emission spectrum shifts, allowing for the ratiometric measurement of action potentials with high temporal and spatial resolution. This compound is typically delivered via microinjection or topical application for in vitro and in vivo studies, respectively.[2] For ex vivo Langendorff-perfused heart preparations, it can be introduced directly into the perfusate.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 549.40 g/mol | [3] |
| Absorbance (in MLVs) | 477.5 nm | [3] |
| Emission (in MLVs) | 624 nm | [3] |
| Recommended Excitation | 510-540 nm | [3] |
| Solubility | Water-soluble | [1][4] |
Experimental Protocols
I. Isolated Heart Preparation (Langendorff Perfusion)
A Langendorff perfusion system is essential for maintaining the viability of an isolated heart and for delivering the this compound dye.
Materials:
-
Animal model (e.g., rabbit, rat, guinea pig)
-
Heparin
-
Anesthetic (e.g., pentobarbital)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Langendorff apparatus
-
Peristaltic pump
-
Temperature controller and water bath
-
Oxygenator (95% O2, 5% CO2)
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Allow the heart to stabilize for a period of 20-30 minutes, ensuring a stable heart rate and coronary flow.
Caption: Workflow for isolated heart preparation using the Langendorff perfusion method.
II. This compound Loading and Washout
Materials:
-
This compound stock solution (e.g., 5 mM in deionized water)[4]
-
Krebs-Henseleit solution
-
Electromechanical uncoupler (e.g., blebbistatin or butanedione monoxime - BDM) to minimize motion artifacts.
Procedure:
-
Once the heart is stable, add an electromechanical uncoupler to the perfusate to minimize motion artifacts that can interfere with optical recordings.
-
Prepare a working solution of this compound in Krebs-Henseleit solution. A final concentration in the low micromolar range is typically effective. For example, a study using the similar dye di-4-ANEPPS used a concentration of 2 µM for a 25-minute loading period.
-
Switch the perfusion to the this compound containing solution.
-
Load the heart with the dye for approximately 20-30 minutes. The optimal loading time may need to be determined empirically.
-
After the loading period, switch the perfusion back to the standard Krebs-Henseleit solution to wash out the unbound dye. A washout period of 15-25 minutes is generally sufficient.
Caption: Protocol for loading the isolated heart with this compound and subsequent washout.
III. Arrhythmia Induction and Optical Mapping
Materials:
-
Optical mapping system (high-speed camera, appropriate lenses, and filters)
-
Excitation light source (e.g., LED or laser with appropriate wavelength for this compound)
-
Emission filters
-
Pacing electrode
-
Data acquisition and analysis software
Procedure:
-
Position the stained and stabilized heart in the optical mapping setup.
-
Illuminate the heart with the excitation light and record the fluorescence emission using the high-speed camera.
-
Induce arrhythmias using programmed electrical stimulation protocols. Common protocols include:
-
Burst Pacing: Delivering a train of rapid stimuli.
-
S1-S2 Pacing: Introducing a premature stimulus (S2) after a train of regular stimuli (S1).
-
-
Record the optical signals during baseline rhythm, arrhythmia induction, and sustained arrhythmia.
Caption: Workflow for inducing and optically mapping cardiac arrhythmias.
Data Presentation and Analysis
The recorded optical signals can be analyzed to extract key electrophysiological parameters that are altered during arrhythmias.
Quantitative Data Summary
The following tables summarize typical electrophysiological parameters that can be measured using this compound optical mapping during cardiac arrhythmias. The values are indicative and can vary based on the animal model and specific experimental conditions.
Table 1: Action Potential Duration (APD) During Ventricular Fibrillation (VF)
| Animal Model | APD at 80% Repolarization (APD80) (ms) | Notes |
| Rabbit | ~150-200 | APD shortens and becomes more heterogeneous during VF. |
| Guinea Pig | ~120-180 | Significant APD shortening is a hallmark of VF. |
| Rat | ~50-80 | Rat hearts have a naturally shorter APD. |
Table 2: Conduction Velocity (CV) During Ventricular Fibrillation (VF)
| Animal Model | Conduction Velocity (cm/s) | Notes |
| Rabbit | Slows to < 20 | Conduction slows and becomes more anisotropic during VF. |
| Guinea Pig | Slows to < 25 | Slowed conduction contributes to the maintenance of reentrant arrhythmias. |
| Rat | Slows to < 30 | CV is generally faster in smaller hearts but still decreases significantly in VF. |
Data Analysis Protocols
-
Action Potential Duration (APD): APD is the duration of the cardiac action potential and is a critical parameter in arrhythmia studies. It is typically measured at different levels of repolarization (e.g., APD50, APD80).
-
Conduction Velocity (CV): CV measures the speed at which the electrical impulse propagates through the cardiac tissue. It is often calculated by creating activation maps and measuring the time it takes for the wavefront to travel a known distance.
-
Isochronal Maps: These maps visualize the spread of electrical activation over time, allowing for the identification of conduction pathways, areas of slow conduction, and the core of reentrant arrhythmias (rotors).
-
Dominant Frequency (DF) Analysis: During fibrillation, the electrical activity can be chaotic. DF analysis helps to identify the regions with the highest activation frequency, which may correspond to the drivers of the arrhythmia.
Signaling Pathways in Cardiac Arrhythmias
Optical mapping with this compound allows for the visualization of the functional consequences of altered signaling pathways that contribute to arrhythmias. While the dye itself does not directly measure molecular signals, it reveals the resulting electrophysiological phenotype.
Key arrhythmogenic mechanisms that can be investigated include:
-
Reentry: Characterized by a circulating wave of electrical activation. This can be visualized as a rotor on isochronal or phase maps.
-
Abnormal Automaticity: Spontaneous depolarizations in non-pacemaker cells, which can be identified as focal activation sources.
-
Triggered Activity: Early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs) that can trigger arrhythmias. These can be observed as abnormalities in the action potential morphology.
Caption: Relationship between arrhythmogenic mechanisms and their visualization using optical mapping.
By providing high-resolution spatiotemporal information about the electrical activity of the heart, this compound imaging is a powerful tool for elucidating the mechanisms of cardiac arrhythmias and for evaluating the efficacy of anti-arrhythmic drugs.
References
Application Notes and Protocols for Di-2-ANEPEQ in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-ANEPEQ is a fast-response, water-soluble fluorescent dye designed for the sensitive detection of sub-millisecond changes in membrane potential.[1] As a member of the aminonaphthylethenylpyridinium (ANEP) family of voltage-sensitive dyes, this compound is a powerful tool for investigating cellular electrophysiology.[2] Its mechanism relies on a change in its electronic structure, and consequently its fluorescence properties, in response to alterations in the surrounding electric field.[2][3] This characteristic makes it an ideal probe for high-throughput screening (HTS) applications aimed at identifying compounds that modulate the function of excitable cells, such as cardiomyocytes and neurons.[4][5]
A key application for this compound in HTS is the assessment of drug-induced cardiotoxicity. By using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), researchers can create biologically relevant in vitro models to screen for adverse effects of compounds on cardiac action potential.[5] this compound allows for the optical measurement of changes in action potential duration, amplitude, and rhythm, providing crucial data for early-stage drug safety assessment.[6]
Data Presentation
Spectral Properties of this compound
| Property | Value | Solvent/Environment |
| Excitation Maximum (λex) | 488 nm | - |
| Emission Maximum (λem) | 701 nm | - |
| Excitation Maximum (λex) | 532 nm | Ethanol |
| Emission Maximum (λem) | 748 nm | Ethanol |
| Excitation Maximum (λex) | 477.5 nm | Multilamellar lipid vesicles (MLVs) |
| Emission Maximum (λem) | 624 nm | Multilamellar lipid vesicles (MLVs) |
| Recommended Excitation Range | 510-540 nm | - |
Note: The spectral properties of styryl dyes like this compound are highly dependent on their environment and can exhibit a blue shift in lipid membranes compared to organic solvents.[7]
Key HTS Assay Parameters for this compound
| Parameter | Recommended Value | Notes |
| Cell Model | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) | Provides a physiologically relevant model for cardiotoxicity screening. |
| Plate Format | 96-, 384-, or 1536-well black, clear-bottom plates | Standard formats for HTS. Black plates minimize well-to-well crosstalk. |
| This compound Loading Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type and experimental setup. |
| Loading Time | 15-30 minutes | Incubation time for the dye to incorporate into the cell membrane. |
| Loading Temperature | Room temperature or 37°C | Optimize for cell health and dye loading efficiency. |
| Compound Incubation Time | 5-30 minutes | Dependent on the compound's mechanism of action. |
| Fluorescence Measurement | Kinetic read on a fluorescence plate reader or automated microscope | Allows for the recording of dynamic changes in membrane potential. |
| Expected Signal Change | 2-10% fluorescence change per 100 mV change in membrane potential | [2][3] |
Signaling Pathway and Experimental Workflow Visualizations
Cardiac Action Potential Signaling Pathway
Caption: Ion channels involved in the cardiac action potential.
This compound HTS Experimental Workflow
References
- 1. This compound (JPW 1114) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Invitrogen™ this compound (JPW 1114) | Fisher Scientific [fishersci.ca]
- 4. High-Throughput Screening with VSDs | Explore Cutting-Edge Solutions — Potentiometric Probes [potentiometricprobes.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput drug profiling with voltage- and calcium-sensitive fluorescent probes in human iPSC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
Troubleshooting & Optimization
improving signal-to-noise ratio in Di-2-ANEPEQ imaging
Welcome to the technical support center for Di-2-ANEPEQ imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio (SNR) in your imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fast-response, potentiometric fluorescent dye used for monitoring membrane potential changes in excitable cells, such as neurons and cardiac cells.[1] Its fluorescence intensity is sensitive to the electrical potential across the cell membrane, allowing for real-time imaging of neuronal activity.[2]
Q2: What are the spectral properties of this compound?
This compound's spectral properties are dependent on its environment. In ethanol, its excitation and emission peaks are approximately 532 nm and 748 nm, respectively.[3] However, when bound to lipid membranes, there is a significant blue shift. The recommended excitation range for this compound in a membrane-bound state is 510-540 nm, with an emission peak around 624 nm.[3]
Q3: My signal-to-noise ratio is low. What are the common causes and how can I improve it?
A low signal-to-noise ratio (SNR) in this compound imaging can be caused by several factors, including insufficient dye loading, high background fluorescence, photobleaching, and improper data acquisition settings. To improve your SNR, you can optimize your staining protocol, adjust your imaging parameters, and apply post-acquisition processing techniques.
Troubleshooting Guides
Problem: Weak Fluorescent Signal
A weak signal is a common issue that directly impacts the SNR. Here are some potential causes and solutions:
| Potential Cause | Recommended Solution |
| Insufficient Dye Concentration | Increase the concentration of this compound in your staining solution. For neuronal applications, concentrations can range from 0.05 mM to 0.2 mM.[4] It is recommended to perform a titration to find the optimal concentration for your specific cell type. |
| Inadequate Staining Time | Increase the incubation time to allow for sufficient dye incorporation into the cell membrane. For live cells, incubation times can range from 20 minutes to over an hour.[5] |
| Suboptimal Excitation/Emission Wavelengths | Ensure your microscope's filter set is appropriate for this compound. Use an excitation wavelength within the recommended 510-540 nm range and an emission filter centered around 624 nm.[3] |
| Low Laser Power or Short Exposure Time | Gradually increase the laser power and/or exposure time. Be cautious, as excessive light exposure can lead to photobleaching and phototoxicity. |
Problem: High Background Fluorescence
High background can obscure the signal from your cells of interest.
| Potential Cause | Recommended Solution |
| Excess Unbound Dye | Ensure thorough washing after incubation to remove any residual, unbound dye from the extracellular space. |
| Autofluorescence | Image an unstained control sample to assess the level of natural fluorescence from your cells or tissue. If autofluorescence is high, consider using a different emission filter to spectrally separate it from the this compound signal. |
| Non-specific Binding | Optimize blocking steps in your protocol if applicable, especially in tissue preparations. |
Problem: Rapid Signal Loss (Photobleaching)
Photobleaching is the irreversible degradation of the fluorophore due to light exposure, leading to a decrease in signal over time.
| Potential Cause | Recommended Solution |
| Excessive Laser Power | Use the lowest laser power that provides an adequate signal.[6] |
| Long Exposure Times | Minimize the camera's exposure time for each frame. |
| Continuous Illumination | Use an imaging protocol that minimizes light exposure, such as intermittent acquisition, rather than continuous illumination. |
| Lack of Antifade Reagents | For fixed samples, use a commercially available antifade mounting medium. For live-cell imaging, some specialized reagents can reduce photobleaching. |
Experimental Protocols
Protocol 1: Staining Neurons with this compound
This protocol provides a general guideline for staining cultured neurons. Optimization may be required for different cell types and preparations.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution)
-
Cultured neurons on coverslips
Procedure:
-
Prepare a staining solution by diluting the this compound stock solution in physiological saline to a final concentration of 0.05-0.2 mM.[4]
-
Remove the culture medium from the neurons and wash gently with pre-warmed physiological saline.
-
Add the staining solution to the coverslips and incubate for 20-60 minutes at room temperature, protected from light.
-
After incubation, wash the coverslips three times with pre-warmed physiological saline to remove unbound dye.
-
The coverslips are now ready for imaging.
Protocol 2: Ratiometric Imaging to Reduce Noise
Ratiometric imaging can help to correct for variations in dye concentration and photobleaching, thereby improving the SNR. This involves exciting the dye at two different wavelengths and calculating the ratio of the emitted fluorescence. While this compound is not a classical ratiometric dye, some ANEP dyes exhibit voltage-dependent shifts in their excitation spectra that can be exploited for ratiometric measurements.[6]
Procedure:
-
Set up your microscope for sequential excitation at two wavelengths (e.g., 440 nm and 530 nm for some ANEP dyes) while collecting emission at a single wavelength (e.g., >610 nm).[6]
-
Acquire a series of images, alternating between the two excitation wavelengths.
-
For each time point, calculate the ratio of the fluorescence intensity from the two excitation wavelengths.
-
Changes in membrane potential will be reflected as changes in this ratio.
References
- 1. biotium.com [biotium.com]
- 2. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 4. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optics & Photonics News - Accelerating Neuronal Imaging with Reduced Laser Power [optica-opn.org]
reducing phototoxicity of Di-2-ANEPEQ in long-term imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the voltage-sensitive dye Di-2-ANEPEQ, with a specific focus on mitigating phototoxicity during long-term live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a major concern when using this compound?
A1: Phototoxicity is a process where light, in combination with a photosensitive agent like this compound, induces damage to cells and tissues.[1] When the dye absorbs photons from the excitation light, it can enter an excited state. While some of this energy is released as fluorescence, some can be transferred to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[2][3][4] These ROS are highly reactive and can damage cellular components such as lipids, proteins, and nucleic acids, leading to altered cell function, apoptosis, and ultimately, cell death.[1] This is a critical concern in long-term imaging, as the cumulative light exposure can compromise the biological validity of the experiment.
Q2: What are the common signs of phototoxicity in my cell cultures?
A2: Signs of phototoxicity can range from subtle to severe. Observable indicators include changes in cell morphology (e.g., membrane blebbing, rounding), reduced cell motility or proliferation, altered physiological responses (e.g., changes in neuronal firing patterns), and overt signs of cell death or apoptosis.[5] At a molecular level, phototoxicity can induce DNA damage and alter gene expression profiles, particularly for genes involved in stress responses and metabolism.[5]
Q3: How does photobleaching relate to phototoxicity?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence. While both photobleaching and phototoxicity are caused by light exposure, they are distinct processes. High rates of photobleaching are often indicative of excessive light exposure, which also increases the risk of phototoxicity.[6] However, the absence of significant photobleaching does not guarantee the absence of phototoxicity. Cellular damage can occur at light doses lower than those required to cause rapid bleaching.[5] Therefore, minimizing light exposure is crucial to reduce both effects.
Q4: Can I use antioxidants or special media to reduce phototoxicity?
A4: Yes, modifying the imaging medium is an effective strategy. The addition of antioxidants, such as Trolox, can help neutralize reactive oxygen species and has been shown to improve cell survival during imaging.[7] Another approach is to reduce the oxygen available to generate ROS by using an oxygen-scavenging system or by bubbling the medium with nitrogen.[7] However, be aware that some antioxidants may interfere with the blinking properties of certain dyes used in super-resolution microscopy.[7]
Troubleshooting Guide
Problem: My cells are showing morphological changes (blebbing, rounding) and dying during my multi-hour imaging experiment.
-
Question: Have you optimized the illumination intensity and duration?
-
Answer: Phototoxicity is directly related to the dose of light delivered to the sample. Systematically reduce the excitation laser power to the minimum level that provides an acceptable signal-to-noise ratio (SNR).[6] Use neutral density filters if necessary. Shorten the exposure time for each frame and reduce the frequency of image acquisition to the minimum required to capture the biological process of interest.[6] Consider using intermittent imaging rather than continuous exposure.[5]
-
-
Question: What concentration of this compound are you using?
-
Answer: High dye concentrations can exacerbate phototoxic effects. Perform a concentration titration to determine the lowest effective concentration of this compound that yields a sufficient signal for your application. While higher concentrations may lead to faster and brighter initial staining, they also increase the potential for ROS generation.[8][9]
-
Problem: The cell's physiological activity (e.g., neuronal firing rate) appears to change or diminish over the course of the experiment, even though the cells look morphologically healthy.
-
Question: Are you using an appropriate excitation wavelength?
-
Answer: While this compound has a broad excitation spectrum, longer wavelengths are generally less damaging to cells.[5] The recommended excitation range for this compound is 510-540 nm.[10] Avoid using shorter, higher-energy wavelengths (e.g., blue light) if possible, as these can increase phototoxicity.
-
-
Question: Have you considered modifying your imaging medium?
-
Answer: Sub-lethal phototoxicity can alter normal cellular function. Supplementing your imaging medium with an antioxidant like Trolox can mitigate ROS-induced functional changes.[7] Additionally, ensuring the medium is fresh and properly buffered can help maintain cell health throughout the experiment.
-
Quantitative Data & Key Parameters
The following tables summarize key properties of this compound and critical parameters that should be optimized to minimize phototoxicity.
| Property | Wavelength (nm) | Environment |
| Absorption Peak | 477.5 | Multilamellar Lipid Vesicles (MLVs) |
| Emission Peak | 624 | Multilamellar Lipid Vesicles (MLVs) |
| Absorption Peak | 532 | Ethanol |
| Emission Peak | 748 | Ethanol |
| Recommended Excitation Range | 510 - 540 | General Use |
| Table 1: Spectral Properties of this compound. Data sourced from Potentiometric Probes.[10] |
| Parameter | Recommended Action | Rationale |
| Excitation Intensity | Use the lowest possible laser/light power. | Reduces the rate of fluorophore excitation and subsequent ROS generation.[6] |
| Exposure Time | Minimize exposure per frame and imaging frequency. | Reduces the total dose of photons delivered to the sample.[6] |
| Dye Concentration | Use the lowest concentration that provides adequate SNR. | Lower concentrations reduce the number of photosensitizing molecules.[8][9] |
| Excitation Wavelength | Use the longest possible wavelength within the excitation spectrum. | Longer wavelengths carry less energy and are generally less damaging to cells.[5] |
| Imaging Medium | Supplement with antioxidants (e.g., Trolox) or use an oxygen scavenger. | Neutralizes cytotoxic ROS or limits their formation.[7] |
Table 2: Key Experimental Parameters for Phototoxicity Reduction.
Experimental Protocols
Protocol 1: Assessing and Minimizing Phototoxicity of this compound
This protocol provides a systematic approach to optimizing imaging parameters before commencing a long-term experiment.
-
Cell Preparation: Plate cells on imaging-quality glass-bottom dishes or coverslips. Ensure cells are healthy and at the desired confluency prior to the experiment.
-
Parameter Titration (Checkerboard Test):
-
Prepare several concentrations of this compound (e.g., ranging from 0.5 µM to 10 µM).
-
For each concentration, test a range of excitation light intensities (e.g., 10%, 25%, 50%, and 100% of maximum laser power).
-
Stain replicate wells/dishes with each dye concentration according to standard protocols.
-
Image each condition for a short duration (e.g., 10-15 minutes) using your intended long-term acquisition settings (frame rate, exposure time).
-
-
Assessment of Acute Phototoxicity:
-
Visually inspect cells for morphological signs of stress (blebbing, detachment, apoptosis).
-
Include a cell viability marker (e.g., a live/dead stain) in a subset of wells to quantify immediate cell death.
-
-
Signal-to-Noise Ratio (SNR) Analysis:
-
For each condition that demonstrates good cell viability, quantify the SNR of the this compound signal.
-
-
Parameter Selection:
-
Choose the lowest dye concentration and lowest light intensity that provide an acceptable SNR and show no signs of acute phototoxicity. This combination will be your starting point for long-term experiments.
-
-
Long-Term Validation:
-
Run a pilot long-term experiment (e.g., several hours) using the optimized parameters.
-
Include a control group of stained cells that are not exposed to the excitation light and an unstained group that is exposed to the light.
-
Monitor cell health, morphology, and the stability of the physiological response over the full duration of the experiment.
-
Visual Guides and Workflows
The following diagrams illustrate the mechanism of phototoxicity and provide logical workflows for experimental design and troubleshooting.
Caption: The molecular mechanism of phototoxicity.
References
- 1. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.tuni.fi [researchportal.tuni.fi]
- 3. researchgate.net [researchgate.net]
- 4. Photosensitive Fluorescent Dye Contributes to Phototoxicity and Inflammatory Responses of Dye-doped Silica NPs in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 9. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
troubleshooting high background fluorescence with Di-2-ANEPEQ
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background fluorescence with the voltage-sensitive dye Di-2-ANEPEQ.
Frequently Asked Questions (FAQs) & Troubleshooting
High background fluorescence can significantly impact the quality and interpretation of your experimental data by reducing the signal-to-noise ratio. This guide addresses common causes of high background and provides systematic troubleshooting strategies.
Q1: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence with this compound and other lipophilic voltage-sensitive dyes can stem from several sources.[1] These can be broadly categorized as issues related to the dye itself, the experimental protocol, the sample's intrinsic properties, and the imaging setup.
Common contributing factors include:
-
Excess Dye Concentration: Using a higher concentration of this compound than necessary can lead to non-specific binding and increased background.[2]
-
Insufficient Washing: Incomplete removal of unbound dye molecules from the sample is a frequent cause of high background.[2][3]
-
Dye Aggregation: this compound, if not properly solubilized, can form aggregates that appear as bright, punctate background signals.
-
Cellular Autofluorescence: Endogenous fluorescent molecules within the cells (e.g., NADH, flavins) can contribute to the background signal.[3][4]
-
Culture Media and Reagents: Components in the cell culture medium, such as phenol (B47542) red and serum, can be fluorescent.[3]
-
Imaging Vessel: The material of the imaging dish or slide can have inherent fluorescence.[2]
-
Suboptimal Incubation Time: Both overly short and excessively long incubation times can negatively affect the signal-to-noise ratio.[3]
Q2: How can I systematically troubleshoot high background fluorescence?
A logical, step-by-step approach is the most effective way to identify and resolve the source of high background. The following workflow can guide your troubleshooting efforts.
Figure 1: A systematic workflow for troubleshooting high background fluorescence with this compound.
Q3: What is the recommended approach for optimizing this compound concentration?
The optimal concentration of this compound can vary between cell types and experimental conditions. A titration experiment is the best way to determine the ideal concentration for your specific setup.
Experimental Protocol: this compound Concentration Titration
-
Prepare a range of this compound concentrations: Start with the manufacturer's recommended concentration and prepare serial dilutions above and below this point. A good starting range is often 1-10 µM.
-
Label cells: Stain your cells with each concentration under your standard protocol.
-
Image samples: Acquire images using identical settings for each concentration.
-
Analyze results: Evaluate the signal intensity from your region of interest and compare it to the background fluorescence for each concentration. The optimal concentration will provide a bright, specific signal with minimal background.[2]
| Concentration | Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio |
| 1 µM | 500 | 150 | 3.33 |
| 5 µM | 2500 | 400 | 6.25 |
| 10 µM | 4000 | 1200 | 3.33 |
| 20 µM | 4500 | 3000 | 1.50 |
Table 1: Example data from a this compound concentration titration experiment. In this example, 5 µM provides the optimal signal-to-noise ratio.
Q4: How can I improve my washing steps to reduce background?
Insufficient washing is a common culprit for high background.[3] The goal is to thoroughly remove any unbound dye without compromising the specifically bound dye.
Optimized Washing Protocol:
-
Increase the number of washes: Instead of one or two washes, try three to four wash steps.[2][5]
-
Increase the duration of washes: Extend the incubation time for each wash to allow for more complete diffusion of the unbound dye out of the sample.
-
Use an appropriate wash buffer: A buffered saline solution like PBS is typically recommended.[2] For live-cell imaging, consider using an optically clear, serum-free medium to minimize background fluorescence from the medium itself.[2]
-
Gentle agitation: During washing, gentle agitation can help to improve the efficiency of unbound dye removal.
Q5: How do I identify and mitigate autofluorescence?
Autofluorescence is the natural fluorescence emitted by biological structures.[4] To determine if autofluorescence is contributing to your high background, prepare a control sample that has not been stained with this compound but has undergone all other processing steps. Image this unstained sample using the same filter sets and exposure times as your stained samples.[3]
References
- 1. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 5. youtube.com [youtube.com]
preventing Di-2-ANEPEQ dye internalization and compartmentalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the internalization and compartmentalization of the Di-2-ANEPEQ dye during live-cell imaging experiments.
Troubleshooting Guides
Issue: Rapid internalization of this compound leading to high intracellular background fluorescence.
Cause: Endocytosis is a common mechanism for the internalization of membrane-bound dyes. The rate of endocytosis can be influenced by cell type, temperature, and dye concentration.
Solutions:
-
Low-Temperature Incubation: Reducing the incubation temperature can significantly slow down endocytic processes.
-
Use of Endocytosis Inhibitors: Chemical inhibitors can be used to block specific endocytosis pathways.
Experimental Protocol 1: Low-Temperature Staining
This protocol is designed to minimize the active transport of this compound into the cell by lowering the temperature during the staining procedure.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)
-
Ice-cold imaging buffer (e.g., HBSS or PBS)
-
Cells cultured on a suitable imaging dish or coverslip
Procedure:
-
Pre-cool: Place the imaging buffer and a metal or plastic tray on ice to create a cold surface for the staining procedure.
-
Prepare Staining Solution: Dilute the this compound stock solution in ice-cold imaging buffer to a final working concentration of 0.5-5 µM.
-
Cell Preparation: Wash the cells twice with ice-cold imaging buffer.
-
Staining: Add the cold staining solution to the cells and incubate for 5-15 minutes on the pre-cooled tray.
-
Washing: Remove the staining solution and wash the cells three times with ice-cold imaging buffer.
-
Imaging: Immediately proceed with imaging. Maintain the cells at a reduced temperature (e.g., on a cooled microscope stage) if possible during image acquisition to prevent subsequent internalization.
Expected Outcome: A significant reduction in intracellular fluorescence, with the signal predominantly localized to the plasma membrane.
Diagram of Low-Temperature Staining Workflow:
Caption: Workflow for low-temperature staining to minimize this compound internalization.
Experimental Protocol 2: Using Endocytosis Inhibitors
This protocol provides a general framework for using endocytosis inhibitors to block the internalization of this compound. The choice of inhibitor and its concentration should be optimized for the specific cell type.
Materials:
-
This compound stock solution
-
Imaging buffer
-
Endocytosis inhibitors (see table below)
-
Cells cultured on a suitable imaging dish or coverslip
Procedure:
-
Inhibitor Pre-treatment: Incubate the cells with the chosen endocytosis inhibitor in imaging buffer for 30-60 minutes at 37°C. (Refer to the table below for suggested starting concentrations).
-
Prepare Staining Solution: During the pre-treatment, prepare the this compound staining solution (0.5-5 µM) in imaging buffer, also containing the endocytosis inhibitor at the same concentration.
-
Staining: Remove the pre-treatment solution and add the staining solution to the cells. Incubate for 10-20 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with imaging buffer containing the endocytosis inhibitor.
-
Imaging: Proceed with imaging.
Diagram of Endocytosis Inhibition Workflow:
Caption: Workflow for using endocytosis inhibitors to prevent this compound uptake.
Table 1: Common Endocytosis Inhibitors
| Inhibitor | Target Pathway | Starting Concentration | Incubation Time |
| Chlorpromazine | Clathrin-mediated | 5-10 µg/mL | 30-60 min |
| Genistein | Caveolae-mediated | 50-200 µM | 30-60 min |
| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated (cholesterol depletion) | 1-10 mM | 30-60 min |
| Amiloride | Macropinocytosis | 50-100 µM | 30-60 min |
Note: The effectiveness and potential cytotoxicity of these inhibitors are cell-type dependent. It is crucial to perform control experiments to assess the impact of the inhibitors on cell health and the biological process under investigation.[1]
Signaling Pathways Involved in Endocytosis
The two major endocytic pathways that can be targeted to prevent dye internalization are clathrin-mediated and caveolae-mediated endocytosis.
Diagram of Clathrin-Mediated vs. Caveolae-Mediated Endocytosis:
Caption: Simplified overview of clathrin- and caveolae-mediated endocytosis pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound staining appearing in intracellular compartments instead of just the plasma membrane?
A1: This is likely due to the internalization of the dye through endocytosis, a natural cellular process. To minimize this, you can try reducing the incubation temperature, shortening the incubation time, or using endocytosis inhibitors as described in the troubleshooting guides above.
Q2: What is the optimal concentration and incubation time for this compound to avoid internalization?
A2: The optimal conditions can vary between cell types. A good starting point is a concentration range of 0.5-5 µM for 10-20 minutes at room temperature.[2] For sensitive cells or longer experiments, it is recommended to use lower concentrations and shorter incubation times, or to perform the staining at 4°C.
Q3: Can I fix the cells after staining with this compound?
A3: While some styryl dyes have fixable analogs, this compound is primarily intended for live-cell imaging. Fixation can alter the membrane integrity and the distribution of the dye, potentially leading to artifacts. It is recommended to perform live-cell imaging whenever possible.
Q4: I am still observing high background fluorescence even after trying the low-temperature protocol. What else can I do?
A4: High background can also be caused by excess dye that is not properly washed away. Ensure you are performing at least three thorough washes with ice-cold buffer after staining. You can also try reducing the initial dye concentration. Additionally, ensure that your imaging buffer is free of components that might autofluoresce.
Q5: How does this compound compare to other ANEP dyes like Di-4-ANEPPS in terms of internalization?
Table 2: Comparison of ANEP Dyes
| Dye | Key Feature | Internalization |
| This compound | Highly water-soluble, suitable for microinjection.[4] | Susceptible to endocytosis. |
| Di-4-ANEPPS | Widely used fast-response probe. | Rapidly internalized.[3] |
| Di-8-ANEPPS | More hydrophobic. | Better retained in the plasma membrane.[4] |
References
- 1. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Dye screening and signal-to-noise ratio for retrogradely transported voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways of clathrin-independent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Di-2-ANEPEQ Concentration for Neuronal Loading
Welcome to the technical support center for optimizing Di-2-ANEPEQ concentration in neuronal loading experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for using this voltage-sensitive dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (also known as JPW1114) is a fast-response, water-soluble voltage-sensitive dye.[1] It is used to monitor rapid, sub-millisecond changes in membrane potential in excitable cells, such as neurons.[2] Its fluorescence intensity changes in response to shifts in the electrical potential across the cell membrane, allowing for optical recording of neuronal activity.
Q2: What is the optimal method for loading this compound into neurons?
A2: The optimal loading method depends on your experimental preparation.
-
Microinjection: This is a common method for cultured neurons or specific neurons within a tissue slice.[2] It allows for targeted loading of individual cells.
-
Topical Application/Bulk Loading: For brain slices or in vivo preparations, topical application or bulk loading can be used to stain a population of neurons.[2]
Q3: What is the recommended concentration range for this compound?
A3: The optimal concentration is a critical parameter that requires empirical determination for each experimental setup. However, a general starting point for topical application in brain slices is around 500 µM.[3] One study found that a concentration of approximately 0.9 mM maximized the signal-to-noise ratio in mouse hippocampal slices.[4] For microinjection, the concentration in the pipette solution is typically in the low millimolar range.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in water, ethanol, or DMSO. For a stock solution, dissolve the solid dye in the desired solvent. Store the stock solution protected from light at -20°C. Under these conditions, it should be stable for several months.
Troubleshooting Guides
This section addresses common issues encountered during this compound loading and imaging experiments.
Issue 1: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio can make it difficult to detect real neuronal signals from background noise.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | Titrate the this compound concentration. Start with a concentration around 500 µM for bulk loading and adjust as needed. A study on mouse hippocampal slices suggests an optimal concentration of ~0.9 mM for maximizing SNR.[4] |
| Inadequate Loading Time | Increase the incubation time to allow for sufficient dye incorporation into the neuronal membranes. |
| Photodamage | High illumination intensity can damage neurons and reduce their signaling capacity. Reduce the excitation light intensity to the minimum level required for acceptable signal detection. |
| Suboptimal Imaging Parameters | Optimize camera/detector gain and exposure time. Ensure that the emission filter is appropriate for capturing the this compound fluorescence signal. |
Issue 2: Phototoxicity
Phototoxicity refers to light-induced damage to cells, which can alter neuronal physiology and lead to cell death.
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Use the lowest possible laser power or illumination intensity that still provides a detectable signal. |
| Prolonged Exposure to Light | Minimize the duration of light exposure by using intermittent imaging or by only illuminating the sample during data acquisition. |
| High Dye Concentration | High concentrations of the dye can increase the production of reactive oxygen species upon illumination. Use the lowest effective concentration of this compound. |
| Suboptimal Wavelength | Ensure you are using the appropriate excitation wavelength for this compound to minimize off-target excitation and cellular damage. The recommended excitation range is 510-540 nm.[5] |
Issue 3: Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a decrease in fluorescence signal over time. One study noted that signals with DI-2-ANEPPQ did not decline detectably over time, while another dye, RH795, showed a decline of about 25% per hour.[3]
| Potential Cause | Recommended Solution |
| High Illumination Intensity | Reduce the excitation light intensity. This is the most significant factor contributing to photobleaching. |
| Continuous Illumination | Use shutters or acousto-optic tunable filters (AOTFs) to only expose the sample to light during image acquisition. |
| Oxygen Concentration | Photobleaching is often an oxygen-dependent process. If experimentally feasible, deoxygenating the recording medium can reduce the rate of photobleaching. |
| Use of Antifade Reagents | For fixed preparations, consider using a mounting medium containing an antifade reagent. For live-cell imaging, some commercially available antifade reagents are compatible with live cells. |
Experimental Protocols
Protocol 1: Bulk Loading of this compound in Acute Brain Slices
This protocol is adapted for loading neuronal populations in acute brain slice preparations.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Dissection tools for brain slice preparation
-
Vibratome or tissue chopper
-
Incubation chamber
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Prepare Acute Brain Slices: Prepare 300-400 µm thick brain slices from the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Prepare Staining Solution: Prepare a staining solution of 500 µM to 1 mM this compound in oxygenated aCSF.
-
Loading: Transfer the recovered brain slices to the staining solution and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: After incubation, transfer the slices to fresh, oxygenated aCSF to wash off excess dye for at least 15-20 minutes before imaging.
-
Imaging: Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF. Use an appropriate excitation and emission filter set for this compound (e.g., excitation 520/20 nm, emission >590 nm).
Protocol 2: Microinjection of this compound into Cultured Neurons
This protocol is suitable for loading individual cultured neurons, such as hippocampal or cortical neurons.
Materials:
-
This compound
-
Internal solution for patch pipette (e.g., K-gluconate based)
-
Cultured neurons on coverslips
-
Micromanipulator and microinjection system
-
Microscope with DIC or phase-contrast optics and fluorescence imaging capabilities
Procedure:
-
Prepare Microinjection Solution: Dissolve this compound in the internal solution to a final concentration of 1-2 mM.
-
Pull Micropipettes: Pull glass micropipettes to a tip resistance of 3-5 MΩ when filled with the internal solution.
-
Backfill Pipette: Backfill the micropipette with the this compound-containing internal solution.
-
Position Pipette: Under visual guidance (DIC or phase-contrast), carefully approach a target neuron with the micropipette.
-
Microinjection: Gently apply positive pressure to the back of the pipette to eject a small volume of the dye solution into the neuron. Monitor the filling of the neuron by briefly switching to fluorescence excitation.
-
Incubation: Allow the dye to diffuse throughout the neuron for 5-10 minutes before starting imaging experiments.
Visualizations
References
- 1. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 2. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Comparison of fluorescent voltage-sensitive dyes for multisite optical recording in hamster cerebral cortex by measurement of bicuculline-induced epileptiform events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
Technical Support Center: Minimizing Motion Artifacts in Cardiac Optical Mapping with Di-2-ANEPEQ
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts during cardiac optical mapping experiments using the voltage-sensitive dye Di-2-ANEPEQ.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in cardiac optical mapping and why are they problematic?
Motion artifacts are distortions in the optical signals caused by the heart's mechanical contraction and relaxation.[1][2] These movements change the position of the cardiac tissue relative to the photodetector, leading to significant errors in electrophysiological measurements such as action potential duration (APD) and making accurate analysis of repolarization and other key parameters challenging.[3][4]
Q2: What are the primary methods to reduce motion artifacts?
There are three main approaches to minimize motion artifacts:
-
Pharmacological Uncoupling: Using excitation-contraction (E-C) uncoupling agents to suppress or eliminate myocardial contraction.[1][2]
-
Computational Correction: Employing retrospective software-based methods to correct for motion in the recorded data.[4][5][6]
-
Mechanical Restraint: Physically constraining the heart to reduce its movement.[2][3]
Q3: Which excitation-contraction uncoupling agents are commonly used, and what are their mechanisms?
Commonly used E-C uncouplers include Blebbistatin, 2,3-butanedione (B143835) monoxime (BDM), and Cytochalasin D.[1][2] These agents work by inhibiting different stages of the actomyosin (B1167339) cross-bridge cycling.[1]
-
Blebbistatin: A highly specific inhibitor of myosin II ATPase, which blocks the interaction of actin and myosin.[1][7] It is often preferred due to its minimal effects on cardiac electrophysiology.[2][7]
-
2,3-butanedione monoxime (BDM): A non-competitive inhibitor of muscle myosin II that inhibits myosin ATPase.[1] However, it can have side effects on ion channel kinetics and calcium cycling.[7]
-
Cytochalasin D: Disrupts actin-myosin polymerization to reduce contraction.[1] It has been shown to have little effect on action potential duration in some preparations.[8]
Q4: Are there potential side effects of using this compound or other ANEP dyes?
Yes, some voltage-sensitive dyes of the ANEP family, like the commonly used di-4-ANEPPS, can have photodynamic and cardiotoxic effects.[9][10] Staining with these dyes followed by illumination can lead to the generation of reactive oxygen species, which may cause prolongation of the action potential, early afterdepolarizations, and a reduction in the resting membrane potential.[10] While specific data on this compound's phototoxicity is less detailed in the provided results, it is a prudent practice to minimize light exposure and consider the use of antioxidants like catalase to mitigate potential photodynamic damage.[10]
Q5: What are the main computational approaches for motion artifact correction?
Computational methods are applied post-acquisition and primarily involve image registration and motion tracking algorithms.[3][4][6]
-
Image Registration: This technique aligns each frame of the optical recording to a reference frame, correcting for global and local movements. A common approach uses the maximization of mutual information between frames to find the optimal alignment.[3][4][5]
-
Motion Tracking (Optical Flow): These algorithms estimate the displacement of pixels or regions between consecutive frames to create a motion field. This information is then used to warp the images back to a reference configuration, effectively stabilizing the tissue's position.[11][12][13] The Lucas-Kanade optical flow algorithm is a frequently used method.[11][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant baseline drift or distortion in optical signals. | Myocardial contraction causing motion artifacts. | 1. Pharmacological: Administer an excitation-contraction uncoupler such as Blebbistatin. 2. Computational: Apply a retrospective motion correction algorithm based on image registration or optical flow.[5][6][11] 3. Mechanical: Use mechanical restraints to stabilize the heart, though this may have its own limitations.[2][3] |
| Action potential duration (APD) measurements are highly variable across the mapped area. | Residual motion artifacts after initial correction. Inhomogeneous dye loading. Photodynamic damage. | 1. Optimize the parameters of your motion correction algorithm (e.g., affine vs. non-rigid registration).[5] 2. Ensure uniform perfusion and staining with this compound. 3. Reduce illumination intensity or duration to minimize phototoxicity. Consider adding an antioxidant to the perfusate.[10] |
| Loss of signal or signal-to-noise ratio (SNR) is poor. | Photobleaching of the dye. Motion of the tissue out of the focal plane. | 1. Limit the duration of high-intensity light exposure. 2. For computational correction, consider 3D imaging techniques with multiple cameras to account for out-of-plane motion.[3] 3. Image registration techniques have been shown to increase the signal-to-noise ratio more than fourfold.[6] |
| Uncoupling agent appears to alter the electrophysiology of the heart. | Off-target effects of the uncoupling agent (e.g., BDM). | 1. Switch to a more specific uncoupling agent like Blebbistatin, which has been shown to have minimal effects on cardiac electrophysiology.[2][7] 2. Perform control experiments to quantify the specific effects of the chosen uncoupler on your preparation. |
Quantitative Data Summary
Table 1: Commonly Used Excitation-Contraction Uncoupling Agents
| Uncoupling Agent | Typical Concentration | Mechanism of Action | Potential Side Effects |
| Blebbistatin | 2-10 µM[2] | Inhibits myosin II ATPase, preventing actin-myosin interaction.[1][7] | Minimal effects on cardiac electrophysiology and calcium transients.[2][7] May alter NADH autofluorescence in some species.[9] |
| 2,3-butanedione monoxime (BDM) | Varies by study | Non-competitive inhibitor of myosin II ATPase.[1] | Can affect ion channel kinetics and calcium cycling.[7] |
| Cytochalasin D | 10-25 µM[8] | Disrupts actin-myosin polymerization.[1] | Little effect on action potential duration and transmural propagation velocity.[8] |
Table 2: Impact of Computational Motion Correction on Electrophysiological Parameters
| Parameter | Before Correction | After Correction | Reference |
| APD50 Variability | 83.8 ± 45.8 ms | 52.1 ± 4.7 ms | [6] |
| Signal-to-Noise Ratio | - | Increased more than fourfold | [6] |
| Pixels for APD Estimation | - | Increased by 24% | [6] |
Experimental Protocols
Protocol 1: Pharmacological Motion Suppression with Blebbistatin
-
Preparation of Stock Solution: Prepare a stock solution of Blebbistatin in DMSO.
-
Langendorff Perfusion: Cannulate the aorta and initiate Langendorff perfusion of the heart with a suitable crystalloid perfusate (e.g., Tyrode's solution) at a constant flow rate and temperature.
-
Dye Loading: Add this compound to the perfusate to stain the heart.
-
Administration of Blebbistatin: Once the heart is stained and stable, add Blebbistatin to the perfusate to achieve the desired final concentration (typically 2-10 µM).[2]
-
Equilibration: Allow the heart to perfuse with the Blebbistatin-containing solution until contractions cease or are significantly reduced.
-
Optical Mapping: Proceed with the optical mapping protocol, ensuring continuous perfusion with the Blebbistatin-containing solution.
Protocol 2: Retrospective Motion Correction using Image Registration
-
Data Acquisition: Record the optical mapping data from the contracting heart stained with this compound.
-
Reference Frame Selection: Choose a reference frame from the image sequence, typically a frame at end-diastole where the heart is most at rest.
-
Image Registration Algorithm: Apply an image registration algorithm to align each frame in the sequence to the reference frame. An algorithm based on the maximization of mutual information is a robust choice.[4][5]
-
Transformation and Resampling: The algorithm will compute a transformation (e.g., affine or non-rigid) for each frame. Apply this transformation to warp the image and resample the pixel intensities using an interpolation method (e.g., bilinear interpolation).[3]
-
Analysis: Analyze the motion-corrected image sequence to extract electrophysiological parameters.
Visualizations
Caption: Experimental workflow for cardiac optical mapping with options for motion artifact mitigation.
Caption: Logic diagram for a typical retrospective computational motion correction workflow.
Caption: Signaling pathway of excitation-contraction coupling and the points of intervention for common uncoupling agents.
References
- 1. Stop the beat to see the rhythm: excitation-contraction uncoupling in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Concepts of Optical Mapping Techniques in Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imagedatascience.com [imagedatascience.com]
- 4. Correction of motion artifact in cardiac optical mapping using image registration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Image-based motion correction for optical mapping of cardiac electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochalasin D as excitation-contraction uncoupler for optically mapping action potentials in wedges of ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Di-4-ANEPPS causes photodynamic damage to isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virtual blebbistatin: A robust and rapid software approach to motion artifact removal in optical mapping of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optical mapping of contracting hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Marker-Free Tracking for Motion Artifact Compensation and Deformation Measurements in Optical Mapping Videos of Contracting Hearts [frontiersin.org]
Technical Support Center: Correcting for Photobleaching in Di-2-ANEPEQ Time-Series Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the voltage-sensitive dye Di-2-ANEPEQ. Here, you will find detailed information on how to identify, mitigate, and correct for photobleaching in your time-series imaging data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound data?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This results in a gradual decrease in fluorescence intensity over time, independent of the biological process being studied. For quantitative studies measuring changes in membrane potential, this decay can be mistaken for a physiological response or can mask subtle voltage changes, leading to inaccurate data interpretation.[1][2]
Q2: How can I minimize photobleaching during my this compound experiment?
A2: While post-acquisition correction is possible, minimizing photobleaching during the experiment is always the best practice. Here are some strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera that allows for sufficient signal detection.
-
Reduce the Frequency of Image Acquisition: Acquire images only as frequently as is necessary to capture the dynamics of the biological event of interest.
-
Choose a More Photostable Dye if Possible: While this compound is suitable for many applications, other voltage-sensitive dyes may offer greater photostability. For example, di-4-ANEPPS has been shown to have slower photobleaching rates.[3]
Q3: What are the common methods for correcting photobleaching in time-series data?
A3: There are several algorithms available to correct for photobleaching after image acquisition. The most common methods, available in software like ImageJ/FIJI, are:
-
Simple Ratio Method: This method normalizes the fluorescence intensity of each frame to a reference frame, typically the first frame of the time series.
-
Exponential Fitting: This is a widely used method that fits the decay in fluorescence intensity to a single or double exponential function. This function is then used to correct the intensity values in each frame.[1][4][5]
-
Histogram Matching: This method adjusts the pixel intensity distribution of each frame to match that of the first frame. It is generally better suited for improving visualization for image segmentation rather than for quantitative intensity analysis.[1][6]
Q4: Which photobleaching correction method is best for my this compound data?
A4: The choice of method depends on your specific data and experimental goals.
-
Exponential fitting is often the most appropriate method for quantitative analysis as it is based on the physical process of photobleaching.[5] However, it assumes a consistent decay rate throughout the experiment.
-
The simple ratio method can be effective but is highly sensitive to the accurate determination of the background fluorescence.[1]
-
Histogram matching should be avoided for quantitative analysis of fluorescence intensity.[1][6]
Q5: What software can I use to perform photobleaching correction?
A5: The open-source software ImageJ and its distribution FIJI are highly recommended and widely used in the research community. They have a built-in plugin called "Bleach Correction" that implements the simple ratio, exponential fitting, and histogram matching methods.[1][4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss in the first few frames. | - High excitation light intensity.- High dye concentration leading to quenching or phototoxicity. | - Reduce laser power or use a neutral density filter.- Optimize dye loading concentration and incubation time. |
| Corrected data shows an upward or downward trend. | - Inaccurate background subtraction (especially for the Simple Ratio method).- The chosen fitting model (e.g., single exponential) does not accurately represent the photobleaching kinetics. | - Carefully select a region of interest (ROI) in the background for subtraction.- Try fitting with a double exponential function, which may better model complex decay processes.[1] |
| Increased noise in later frames after correction. | - This is a common artifact of correction methods that amplify the signal (and the noise) to compensate for bleaching. | - Ensure the initial signal-to-noise ratio is as high as possible by optimizing imaging parameters.- Consider using a smoothing filter after correction, but be cautious as this can affect temporal resolution. |
| Motion artifacts are interfering with photobleaching correction. | - In applications like cardiac optical mapping, heart contractions can cause significant motion artifacts that are convoluted with photobleaching. | - Use an excitation-contraction uncoupler such as blebbistatin to minimize motion.- Employ image registration algorithms to correct for motion before applying photobleaching correction. |
| High background fluorescence. | - Suboptimal dye loading leading to dye internalization in unhealthy cells.- Autofluorescence from the sample or media. | - Ensure cells are healthy before and during the experiment.- Acquire a "background" image before dye loading to subtract autofluorescence. |
Quantitative Data Summary
The photostability of this compound can be compared to other commonly used voltage-sensitive dyes. The table below summarizes the relative photobleaching rates observed in one study under continuous illumination.
| Dye | Fluorescence Intensity after 700s of Illumination (% of initial) | Relative Photobleaching Rate |
| This compound | 75% | Faster |
| di-4-ANEPPS | ~100% | Slower |
Data adapted from a study on embryonic central nervous system preparations.[3]
Experimental Protocols
Protocol for Photobleaching Correction using Exponential Fitting in ImageJ/FIJI
This protocol describes a standard procedure for correcting photobleaching in a time-series stack using the "Bleach Correction" plugin in FIJI.
-
Open your time-series data in FIJI. (File -> Open...)
-
Optional but Recommended: Background Subtraction.
-
Select a region of interest (ROI) in an area of the image that does not contain your sample (i.e., background).
-
Go to Image > Stacks > Plot Z-axis Profile. This will plot the mean intensity of the background ROI over time.
-
If there is a significant signal in the background, you can subtract it using Process > Subtract... with the mean background value.
-
-
Launch the Bleach Correction plugin.
-
Go to Image > Adjust > Bleach Correction.
-
-
Select the Correction Method.
-
In the dialog box, choose "Exponential Fit".
-
-
Run the Correction.
-
Click "OK". The plugin will automatically calculate the best-fit exponential decay curve for the average intensity of the entire image stack and apply the correction.
-
-
Evaluate the Corrected Data.
-
The plugin will generate a new, corrected image stack.
-
To verify the correction, you can again plot the Z-axis profile (Image > Stacks > Plot Z-axis Profile) of an ROI on your sample. The intensity should now be relatively stable over time, with fluctuations corresponding to the biological signal.
-
Visualizations
Experimental Workflow for Cardiac Optical Mapping
Caption: Workflow for cardiac optical mapping using this compound.
Logic of Photobleaching Correction Methods
Caption: Comparison of common photobleaching correction algorithms.
Signaling Pathway: hERG Potassium Channel Drug Screening
Caption: Drug screening workflow for hERG potassium channel blockers.
References
- 1. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chapter 3 Photobleaching Correction | Algorithms for the Correction of Photobleaching [rorynolan.github.io]
- 6. Bleach Correction [imagej.net]
Technical Support Center: Di-2-ANEPEQ In Vivo Microinjection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Di-2-ANEPEQ for in vivo microinjection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (also known as JPW1114) is a fast-responding, water-soluble, voltage-sensitive fluorescent dye.[1][2] Its primary application is for monitoring rapid, sub-millisecond membrane potential changes in excitable cells, such as neurons and cardiac cells, in vivo.[1][3] It is typically introduced into cells via microinjection.[2]
Q2: How should this compound be stored?
A2: this compound should be stored at -20°C, protected from light, especially when in solution.[2] Lyophilized aliquots can be stored desiccated at room temperature for up to six months. Once reconstituted, stock solutions should be stored at -20°C and are generally usable for up to one month. It is recommended to prepare solutions for use on the same day.
Q3: What are the spectral properties of this compound?
A3: The spectral properties of this compound are highly dependent on its environment. It is weakly fluorescent in aqueous solutions and becomes strongly fluorescent in lipophilic environments like cell membranes.[1] The excitation and emission maxima shift in response to changes in membrane potential, which allows for ratiometric imaging.
| Solvent/Environment | Excitation (nm) | Emission (nm) |
| Ethanol (B145695) | 530 | 720[2] |
| Multilamellar Vesicles | 477.5 | 624 |
Q4: What is a typical concentration for this compound microinjection?
A4: A starting concentration for microinjection into neurons is approximately 3 mg/mL (around 5.5 mM) in an aqueous solution. However, the optimal concentration can vary depending on the cell type, tissue, and specific experimental goals.
Troubleshooting Guides
This section addresses common issues encountered during the in vivo microinjection of this compound.
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Improper Dye Storage or Handling | Ensure the dye has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the environmentally-sensitive spectrum of this compound. Remember that the spectrum can shift significantly when the dye binds to membranes. |
| Inefficient Cellular Loading | Optimize microinjection parameters. Ensure the micropipette tip is not clogged and is placed correctly within the target cell or region. Inject slowly and steadily to avoid damaging the cell. |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use a more sensitive camera or increase the gain. Consider using an anti-fading agent in your preparation if compatible with in vivo studies. |
| Low Dye Concentration | Prepare a fresh, higher concentration of the dye solution for microinjection. |
Workflow for Diagnosing Low Signal
Caption: Troubleshooting workflow for low fluorescence signal.
Problem 2: High Background Fluorescence or Poor Signal-to-Noise Ratio (SNR)
| Possible Cause | Troubleshooting Step |
| Dye Aggregation | Filter the dye solution before back-loading the micropipette. Prepare fresh solutions and avoid prolonged storage of diluted dye. Consider brief sonication of the stock solution. |
| Extracellular Dye | After injection, allow sufficient time for the dye to incorporate into cell membranes and for any excess dye to diffuse away from the imaging area. |
| Autofluorescence | Acquire a pre-injection image to determine the baseline autofluorescence of the tissue. This can be subtracted from the post-injection images during analysis. |
| Light Scatter | Optimize the imaging depth and ensure the cranial window or tissue preparation is clear. |
| Electrical Noise | Ensure proper grounding of all electronic equipment. Check for and eliminate sources of electromagnetic interference in the vicinity of the setup. |
Signaling Pathway for Optimizing SNR
Caption: Steps to improve signal-to-noise ratio.
Problem 3: Cell Damage or Death Following Microinjection
| Possible Cause | Troubleshooting Step |
| Mechanical Damage | Use a micropipette with a fine, sharp tip. Advance the pipette slowly and carefully. Reduce the injection pressure and volume. |
| Phototoxicity | Minimize the exposure to excitation light by reducing the illumination intensity and/or the exposure time. Use a neutral density filter if necessary. Phototoxicity can lead to the formation of reactive oxygen species, which can damage cells.[4][5] |
| Dye Toxicity | While this compound is generally well-tolerated, high intracellular concentrations can be toxic. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. |
| Osmotic Stress | Ensure the osmolarity of the dye solution is compatible with the intracellular environment. |
Experimental Workflow for Minimizing Cell Damage
Caption: Workflow to mitigate cell damage during experiments.
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the dye in high-quality, anhydrous DMSO or ethanol to a stock concentration of 1-2 mM.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into light-protected tubes and store at -20°C.
General In Vivo Microinjection Protocol (Rodent Brain)
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific animal models, target tissues, and experimental setups. All procedures should be performed in accordance with institutional animal care and use guidelines.
-
Anesthesia and Surgery: Anesthetize the animal according to an approved protocol. Perform the necessary surgical procedures to expose the target brain region, such as a craniotomy.
-
Micropipette Preparation: Pull a glass capillary to create a micropipette with a tip diameter appropriate for the target cells (typically 1-2 µm). Back-fill the micropipette with the freshly prepared this compound solution.
-
Microinjection:
-
Secure the animal in a stereotaxic frame.
-
Carefully lower the micropipette to the target coordinates.
-
Apply gentle, positive pressure to slowly eject a small volume of the dye solution. The injection volume should be minimized to prevent tissue damage (e.g., in the picoliter to nanoliter range).
-
After injection, wait for a few minutes before slowly retracting the micropipette to minimize backflow.
-
-
Imaging:
-
Allow time for the dye to incorporate into the cell membranes (typically 15-30 minutes).
-
Begin imaging using appropriate filter sets and a low light intensity to minimize phototoxicity.
-
Acquire images at a frame rate suitable for capturing the physiological events of interest.
-
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. biotium.com [biotium.com]
- 3. This compound (JPW 1114) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Di-2-ANEPEQ Signal Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-2-ANEPEQ, a voltage-sensitive fluorescent dye. Find answers to common issues encountered during data acquisition and analysis to ensure high-quality, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of noise and artifacts in this compound data?
A1: this compound recordings are susceptible to several sources of noise and artifacts that can compromise signal quality. The primary culprits include:
-
Photobleaching: The gradual decrease in fluorescence intensity over time due to light-induced damage to the fluorophore.[1][2] This is a significant artifact in voltage-sensitive dye (VSD) imaging.[1]
-
Motion Artifacts: Physical movement of the sample, especially in contracting tissues like cardiac muscle, can cause significant distortions in the optical signal.[3][4] This occurs because the tissue shifts relative to the detector pixels.[4]
-
Background Fluorescence: Non-specific fluorescence from sources other than the dye of interest, such as the sample itself (autofluorescence), the immersion medium, or impurities.
-
Shot Noise: Random fluctuations in the number of photons detected, which is inherent to light measurement.
-
Electronic Noise: Noise introduced by the detector and amplification electronics.[5]
Q2: How can I minimize photobleaching during my experiment?
A2: Minimizing photobleaching is crucial for obtaining stable recordings. Here are several strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio (SNR).
-
Limit Exposure Time: Only illuminate the sample when actively acquiring data. Use shutters to block the light path between acquisitions.
-
Use More Photostable Dyes: While you are using this compound, for future experiments, consider alternative dyes known for higher photostability if your experimental conditions are particularly harsh.[2]
-
Employ Antioxidants: In some preparations, adding antioxidants to the recording medium can help reduce photobleaching.
Q3: My signal is heavily distorted by motion. What techniques can I use to correct for this?
A3: Motion artifacts are a common challenge, particularly in cardiac optical mapping. Several computational techniques can be applied retrospectively to correct for motion:
-
Image Registration: This involves aligning each frame of the image sequence to a reference frame. Both affine and non-rigid registration methods have been shown to effectively reduce motion artifacts.[6]
-
Motion Tracking: Algorithms can track the movement of the tissue and compensate for it, ensuring that the fluorescence signal is measured from the same point on the tissue over time.[3]
-
Ratiometric Imaging: This technique uses two fluorescence signals that respond differently to the physiological event of interest but are similarly affected by motion. Taking the ratio of these two signals can cancel out motion-induced artifacts.[7][3] Combining motion tracking with ratiometry can be particularly effective.[3]
-
"Virtual Blebbistatin": This is a software approach that computationally removes motion from images of contracting cardiac muscle, offering an alternative to pharmacological paralysis of the tissue.[7]
Troubleshooting Guides
Issue 1: Rapid Signal Decay (Photobleaching)
Symptoms: The fluorescence intensity of your recording steadily decreases over the course of the experiment, obscuring the underlying physiological signals.
Troubleshooting Steps:
-
Assess the Bleaching Rate: Quantify the rate of signal decay in a control recording with no stimulation. This will give you a baseline for the severity of photobleaching.
-
Optimize Illumination:
-
Reduce the excitation light intensity to the minimum level that provides a usable signal.
-
Decrease the duration of light exposure by using a shutter or by reducing the frame rate of your acquisition.
-
-
Post-Acquisition Correction:
-
Detrending: Fit an exponential or polynomial function to the decaying baseline and subtract it from the raw signal. This method can be effective but may distort slow physiological signals.[1]
-
Independent Component Analysis (ICA): This blind source separation technique can effectively separate the bleaching artifact from the neuronal or cardiac signals of interest.[1] ICA has been shown to be more effective than Principal Component Analysis (PCA) for this purpose.[1]
-
Issue 2: Signal Distortion Correlated with Contraction (Motion Artifacts)
Symptoms: Your optical signals show large, sharp deflections that are synchronized with the physical contraction of the tissue. These artifacts can mask the true voltage changes.
Troubleshooting Steps:
-
Pharmacological Intervention (if permissible): The most straightforward way to eliminate motion artifacts is to use an excitation-contraction uncoupler, such as blebbistatin, to stop the tissue from contracting. However, this is not always desirable as it prevents the study of electromechanical coupling.[7][3]
-
Computational Correction (Post-Acquisition):
-
Image Registration/Motion Tracking: Apply image registration algorithms to stabilize the image sequence. Software packages are available that can perform these corrections.
-
Ratiometric Analysis: If your experimental setup allows for dual-wavelength imaging, consider using a ratiometric approach.[7][3]
-
"Virtual Blebbistatin" Software: Explore the use of specialized software designed to computationally remove motion artifacts from cardiac optical mapping data.[7]
-
Data and Protocols
Signal Processing Workflow for this compound Data
The following diagram illustrates a typical signal processing workflow for this compound data, incorporating steps to address common artifacts.
Comparison of Motion Correction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Image Registration | Aligns each frame to a reference frame. | Computationally robust; can correct for global and some local motion.[6] | Can be computationally intensive; may not perfectly correct for complex, non-uniform motion. |
| Motion Tracking | Follows the movement of specific tissue regions.[3] | Can be very accurate for localized motion. | May be difficult to implement for the entire field of view; can be computationally demanding. |
| Ratiometric Imaging | Uses the ratio of two fluorescence signals.[3] | Effectively cancels out artifacts common to both channels, including motion and illumination fluctuations.[3] | Requires a more complex optical setup for dual-wavelength imaging; may not be suitable for all dyes.[7] |
| "Virtual Blebbistatin" | Software-based computational removal of motion.[7] | Allows for the study of excitation-contraction coupling; avoids the pharmacological effects of blebbistatin.[7] | Requires specialized software; may not be as effective as physical motion prevention in all cases. |
Experimental Protocol: Photobleaching Correction using ICA
This protocol outlines the conceptual steps for using Independent Component Analysis (ICA) to remove photobleaching artifacts from voltage-sensitive dye recordings, based on the methodology described in the literature.[1]
-
Data Acquisition: Record the optical signals from your this compound-stained preparation. It is beneficial to have recordings from multiple nearby pixels or regions of interest.
-
Input Signal Preparation: Select the time-series data from a few regions of interest. These will serve as the input signals for the ICA algorithm.
-
Apply ICA: Use a computational environment with an ICA implementation (e.g., MATLAB with the EEGLAB toolbox, or Python with scikit-learn). The ICA algorithm will decompose the input signals into a set of statistically independent components.
-
Identify the Bleaching Component: Examine the resulting independent components. The component corresponding to photobleaching will typically exhibit a characteristic exponential decay.[1]
-
Reconstruct the Signal: Reconstruct the original signal, but exclude the identified bleaching component. The resulting signal will be a corrected version with the photobleaching artifact removed.
-
Validation: Compare the ICA-corrected signal with the raw signal and with a signal corrected using a simple detrending method. The ICA approach often provides a more accurate representation of the underlying physiological dynamics.[1]
Logical Diagram for Troubleshooting Signal Quality
References
- 1. Removing bleaching artifacts from voltage sensitive dye recordings with ICA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Optical mapping of contracting hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of noise sources for digital radiography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Virtual blebbistatin: A robust and rapid software approach to motion artifact removal in optical mapping of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laser Power for Di-2-ANEPEQ Two-Photon Excitation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing laser power for two-photon excitation of the voltage-sensitive dye Di-2-ANEPEQ. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal two-photon excitation wavelength for this compound?
A1: While the one-photon excitation maximum of this compound is approximately 530 nm, the optimal two-photon excitation wavelength is generally found in the near-infrared spectrum. For related ANEP dyes like ANNINE-6plus, excitation at the red spectral edge of the absorption spectrum, around 1020-1060 nm, has been shown to maximize voltage sensitivity while minimizing phototoxicity and photobleaching.[1] It is recommended to start within this range and empirically determine the optimal wavelength for your specific setup and sample.
Q2: What is a safe starting laser power for imaging this compound?
A2: For two-photon imaging in brain slices, a general starting laser power at the sample is between 5-20 mW. The ideal power will depend on the staining efficiency, the depth of imaging, and the sensitivity of your detectors. It is crucial to always begin with a low laser power and incrementally increase it to achieve an adequate signal-to-noise ratio (SNR) without causing phototoxicity or photobleaching.
Q3: How can I minimize phototoxicity and photobleaching when imaging with this compound?
A3: Minimizing phototoxicity and photobleaching is critical for viable long-term imaging. Here are several strategies:
-
Use the lowest possible laser power: Only increase the power to the minimum level required for a satisfactory SNR.
-
Optimize the excitation wavelength: Excitating at the red edge of the dye's two-photon absorption spectrum can reduce phototoxicity.[1][2]
-
Limit exposure time: Use the fastest possible scanning speed and minimize the number of scanned frames.
-
Use high numerical aperture (NA) objectives: Higher NA objectives are more efficient at collecting emitted photons, allowing for lower excitation power.
-
Work in a light-protected environment: Protect the sample from ambient light to prevent dye degradation.[3]
Q4: What kind of signal change can I expect from this compound?
A4: Fast-response voltage-sensitive dyes like this compound typically exhibit a fluorescence change of 2-10% per 100 mV change in membrane potential.[4] The magnitude of the signal is dependent on the specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Signal-to-Noise Ratio (SNR) | 1. Insufficient laser power. 2. Suboptimal excitation wavelength. 3. Inefficient fluorescence detection. 4. Poor dye loading or labeling. | 1. Gradually increase laser power, while monitoring for signs of phototoxicity. 2. Empirically test different excitation wavelengths within the 900-1060 nm range. 3. Ensure use of a high-sensitivity detector and appropriate emission filters. 4. Optimize dye concentration and incubation time for your specific cell type or tissue. |
| Rapid Photobleaching | 1. Laser power is too high. 2. Prolonged exposure to the excitation laser. 3. Excitation wavelength is not optimal. | 1. Reduce laser power to the minimum required for an acceptable SNR. 2. Decrease the imaging duration, reduce the frame rate, or use line-scanning for faster acquisition. 3. Test longer excitation wavelengths, which are generally associated with less photobleaching.[5] |
| Signs of Phototoxicity (e.g., cell swelling, blebbing) | 1. Excessive laser power. 2. Extended imaging periods. | 1. Immediately reduce the laser power. 2. Minimize the total light exposure by reducing scan time and frequency. Consider using an acousto-optic modulator (AOM) to blank the laser during scanner flyback. |
| High Background Fluorescence | 1. Autofluorescence from the tissue or medium. 2. Non-specific dye binding. | 1. Acquire an image of an unstained control sample to determine the level of autofluorescence. Consider using spectral unmixing if available. 2. Optimize washing steps after dye loading to remove unbound dye. |
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Environment |
| One-Photon Excitation Max | ~530 | Ethanol |
| One-Photon Emission Max | ~720 | Ethanol |
| One-Photon Excitation Peak | 488 | Not specified |
| One-Photon Emission Peak | 701 | Not specified |
| Absorbance Peak | 477.5 | Multilamellar lipid vesicles (MLVs) |
| Emission Peak | 624 | Multilamellar lipid vesicles (MLVs) |
| Absorbance Peak | 532 | Ethanol |
| Emission Peak | 748 | Ethanol |
Note: The spectra of styryl dyes like this compound can exhibit a blue shift in a lipid environment compared to organic solvents.[3]
Table 2: Recommended Starting Parameters for this compound Two-Photon Imaging
| Parameter | Recommended Starting Range | Notes |
| Excitation Wavelength | 900 - 1060 nm | Optimal wavelength should be determined empirically. Longer wavelengths may reduce phototoxicity.[1][5] |
| Laser Power at Sample | 5 - 50 mW | Start low and increase gradually. Power requirements vary with imaging depth and sample type. |
| Emission Filter | 560 - 650 nm bandpass | Dependent on the emission spectrum in the specific cellular environment. |
Experimental Protocols
Protocol: Staining and Two-Photon Imaging of Brain Slices with this compound
-
Dye Preparation:
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
For topical application to brain slices, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the desired final concentration (typically in the µM range).
-
-
Brain Slice Preparation:
-
Prepare acute brain slices using standard protocols appropriate for your research question.
-
Maintain the slices in oxygenated aCSF.
-
-
Dye Loading:
-
Incubate the brain slices in the this compound staining solution. Incubation time and temperature should be optimized for your specific preparation.
-
After incubation, wash the slices thoroughly with fresh aCSF to remove excess dye.
-
-
Two-Photon Microscope Setup:
-
Mount the stained brain slice in the recording chamber of the two-photon microscope.
-
Use a Ti:Sapphire laser tuned to a starting wavelength of approximately 920 nm.
-
Set the initial laser power to a low value (e.g., <10 mW at the sample).
-
-
Image Acquisition and Optimization:
-
Locate the region of interest using a low magnification objective.
-
Switch to a high NA water-immersion objective for imaging.
-
Gradually increase the laser power until a sufficient signal is observed.
-
Optimize the excitation wavelength by testing in 10-20 nm increments to find the peak signal intensity.
-
Adjust detector gain and offset to optimize the dynamic range of the signal.
-
Acquire images, being mindful of the total light exposure to minimize phototoxicity and photobleaching.
-
Visualizations
Caption: A flowchart of the key steps in a this compound two-photon imaging experiment.
Caption: A decision-making workflow for troubleshooting low signal-to-noise ratio in this compound imaging.
References
- 1. Voltage imaging with ANNINE dyes and two-photon microscopy of Purkinje dendrites in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 3. lse.technion.ac.il [lse.technion.ac.il]
- 4. scimedia.com [scimedia.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
dealing with spectral bleed-through in multi-dye imaging with Di-2-ANEPEQ
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to spectral bleed-through in multi-dye imaging experiments involving the voltage-sensitive dye Di-2-ANEPEQ.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through and why is it a problem in multi-dye imaging?
A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy that occurs when the emission signal from one fluorophore is detected in the channel intended for another.[1][2] This happens because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission can overlap with the detection window of another.[2] This phenomenon can lead to false-positive signals and inaccurate co-localization analysis, complicating the interpretation of experimental results.[1][2]
Q2: I am observing a signal in my green channel that mirrors the pattern of my this compound staining in the red channel. Is this spectral bleed-through?
A2: It is highly probable that you are observing spectral bleed-through. This compound, like many fluorophores, has a broad emission spectrum that can extend into neighboring channels. To confirm this, you should prepare a control sample stained only with this compound and image it using the settings for all your detection channels. If you detect a signal in the green channel from this single-stained sample, it confirms spectral bleed-through.[1][2]
Q3: How can I minimize or prevent spectral bleed-through during image acquisition?
A3: Several strategies can be employed during image acquisition to minimize spectral bleed-through:
-
Judicious Fluorophore Selection: Choose fluorophores with well-separated emission spectra to minimize overlap.[1][2] When possible, select dyes with narrower emission profiles.[2][3]
-
Optimized Filter Selection: Use emission filters with narrow bandwidths tailored to the specific emission peak of your target fluorophore to exclude unwanted signals.[2]
-
Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially, rather than simultaneously, is a highly effective method.[1][2] This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[2]
-
Adjust Laser Power and Detector Gain: Carefully adjusting the laser power and photomultiplier (PMT) voltage or gain can help reduce bleed-through, particularly if the signal in one channel is significantly brighter than in another.[2]
Q4: What are compensation controls and why are they necessary?
A4: Compensation controls are samples that are each stained with only a single fluorophore.[2] These single-stained samples are crucial for accurately correcting spectral bleed-through.[1][2] They are used to determine the amount of spectral overlap between channels and to provide the reference spectra required for computational correction methods like spectral unmixing.[2]
Q5: What is spectral unmixing and how can it correct for bleed-through?
A5: Spectral unmixing is a computational technique used to separate the signals of individual fluorophores from a mixed image.[2][4] The underlying assumption is that the signal in each pixel is a linear combination of the emission spectra of all the fluorophores present.[2][5] By providing the algorithm with the "pure" emission spectrum of each fluorophore (obtained from single-stained compensation controls), it can calculate the contribution of each dye to every pixel and digitally separate the channels.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Step |
| Weak or noisy signal after spectral unmixing. | Inaccurate reference spectra. | Ensure your single-color control samples were prepared and imaged under the exact same conditions as your experimental sample.[2] |
| Low signal-to-noise ratio in the raw data. | Optimize your image acquisition parameters (e.g., increase laser power, exposure time) to improve the signal-to-noise ratio before unmixing. Be mindful of potential photobleaching.[2] | |
| Apparent co-localization that might be an artifact. | Incomplete bleed-through correction. | Re-evaluate your compensation controls and the application of your spectral unmixing algorithm. Examine the unmixed images of your single-color controls; they should show a signal in only one channel.[2] |
| High background signal. | High background fluorescence can contribute to the appearance of co-localization. Ensure proper blocking steps and antibody titration to minimize non-specific binding.[2] | |
| Chromatic aberration. | Ensure your microscope optics are corrected for chromatic aberration, which can cause a shift in the apparent position of objects imaged at different wavelengths.[2] | |
| Signal from this compound is visible in multiple channels. | Broad emission spectrum of this compound. | This is expected to some degree. Use the strategies outlined in Q3 to minimize this during acquisition. For post-acquisition correction, use spectral unmixing as described in Q5 and the protocols below. |
Quantitative Data
Spectral Properties of this compound
The spectral properties of this compound can vary depending on its environment. It is crucial to consider these differences when designing your experiments.
| Solvent/Environment | Excitation Peak (nm) | Emission Peak (nm) | Reference |
| Ethanol | 532 | 748 | [6] |
| Ethanol | 530 | 720 | [7] |
| Multilamellar lipid vesicles (MLVs) | 477.5 | 624 | [6] |
| Bound to model phospholipid membranes | ~465 | ~635 | [8] |
| General Reference | 488 | 701 | [9][10] |
Note: The spectra of styryl dyes like this compound generally undergo a significant blue shift when moving from an organic solvent to a lipid environment.[7]
Experimental Protocols
Protocol 1: Preparation of Single-Color Compensation Controls
-
Cell/Tissue Preparation: Prepare a separate sample for each fluorophore used in your multi-color experiment. These samples should be handled in the exact same manner as your experimental samples (e.g., same fixation, permeabilization, and blocking steps).[2]
-
Staining: Stain each sample with only one of the fluorescent dyes or antibody-fluorophore conjugates.[2]
-
Mounting: Mount the control samples using the same mounting medium as your experimental samples.[2]
-
Imaging: Image each single-color control using all the laser and detector settings that will be used for the multi-color experiment. It is critical to use identical settings to accurately measure the spectral bleed-through.[2]
Protocol 2: Linear Spectral Unmixing
-
Acquire Images:
-
Define Reference Spectra:
-
Using your imaging software (e.g., ImageJ/Fiji, ZEN, LAS X), open the images of your single-color controls.
-
Select a region of interest (ROI) that contains a strong, specific signal for the fluorophore.
-
The software will generate a reference emission spectrum for that fluorophore based on the signal intensity across all the detected channels.[2]
-
-
Apply Spectral Unmixing:
-
Open your multi-color image.
-
Open the spectral unmixing tool in your software.
-
Load the reference spectra you just defined.
-
The software will then computationally separate the mixed signals into distinct channels, with each channel representing the signal from a single fluorophore.[2]
-
Visualizations
Caption: Diagram illustrating spectral bleed-through.
Caption: Experimental workflow for correcting spectral bleed-through.
Caption: Troubleshooting decision tree for apparent co-localization.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 5. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 7. biotium.com [biotium.com]
- 8. Invitrogen™ this compound (JPW 1114) | Fisher Scientific [fishersci.ca]
- 9. Spectrum [this compound (JPW 1114)] | AAT Bioquest [aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Di-2-ANEPEQ Staining in Perfused Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve stable and reliable Di-2-ANEPEQ staining in perfused tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in perfused tissues?
This compound is a fast-responding, water-soluble voltage-sensitive dye. When perfused through a tissue, it stains the cell membranes of cardiomyocytes and other excitable cells. The dye's fluorescence intensity changes linearly with the membrane potential, allowing for optical mapping of electrical activity. Its water solubility makes it particularly suitable for intravenous or perfusate-based loading in explanted organs.[1]
Q2: What is the optimal concentration of this compound for perfused heart preparations?
The optimal concentration can vary depending on the tissue type and experimental setup. A common starting point for Langendorff-perfused hearts is a final concentration of 1-15 µM in the perfusion solution.[2] It is recommended to empirically determine the lowest effective concentration to minimize potential phototoxicity and ensure a good signal-to-noise ratio.
Q3: How long should the dye loading and washout periods be?
For perfused hearts, a loading period of around 10-25 minutes is often sufficient for the dye to bind to the cell membranes.[3][4] This is typically followed by a washout period of a similar duration to remove unbound dye from the tissue and vasculature, which helps to improve the signal-to-noise ratio.[3]
Troubleshooting Guide
Issue 1: Uneven or Patchy Staining
Uneven staining can lead to inaccurate measurements of electrical propagation.
| Possible Cause | Troubleshooting Suggestion |
| Air bubbles in the perfusion line | Carefully de-gas the perfusion buffer and ensure no air bubbles are introduced when switching between solutions. Air bubbles can block coronary vessels, leading to unstained regions.[5] |
| Inadequate dye distribution | Ensure the heart is gently perfused, ideally while still beating, to support even distribution of the dye.[5] Thoroughly mix the dye stock solution into the perfusion buffer before administration. |
| Particulate matter in the dye solution | Filter the dye solution immediately before use to remove any precipitates that could block small vessels.[5] |
Issue 2: Rapid Signal Fading or Photobleaching
Photobleaching is the photochemical destruction of the fluorophore, leading to a progressive decrease in signal intensity upon exposure to light.[6]
| Possible Cause | Troubleshooting Suggestion |
| Excessive light intensity | Reduce the intensity of the excitation light by using neutral density filters or adjusting the light source settings.[6][7][8] |
| Prolonged exposure to light | Minimize the sample's exposure to light. Focus on the tissue using transmitted light before switching to fluorescence for image acquisition.[6][9] Turn off the light source between acquisitions.[7] |
| Presence of molecular oxygen | While more challenging in perfused systems, reducing oxygen levels in the perfusate can mitigate photobleaching.[8][10] |
| Dye selection | Consider using newer, more photostable dyes if photobleaching remains a significant issue with this compound.[6][7] |
Issue 3: Low Signal-to-Noise Ratio (SNR)
A low SNR can make it difficult to distinguish the true physiological signal from background noise.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient staining | Optimize the dye concentration and loading time. Ensure the tissue is adequately perfused. |
| High background fluorescence | Ensure a sufficient washout period to remove unbound dye.[3] Consider using a perfusion buffer with minimal autofluorescence. |
| Suboptimal optical setup | Use appropriate emission and excitation filters to maximize signal collection and minimize background. |
| Inherent dye properties | While this compound is effective, other dyes might offer a better signal-to-noise ratio in specific preparations. Hydrophobic dyes like di-8-ANEPPQ have shown good SNR in some applications.[11] |
Issue 4: Motion Artifacts
In contractile tissues like the heart, motion can blur the optical signal and introduce significant artifacts.
| Possible Cause | Troubleshooting Suggestion |
| Heart contraction | Use an electromechanical uncoupler, such as blebbistatin, in the perfusate to inhibit contraction without significantly affecting the action potential. |
| Respiratory motion (in vivo) | For in vivo preparations, effective tissue stabilization and cardiac gating are crucial.[1] |
| Data processing | Employ motion correction algorithms during post-processing. Techniques based on mutual information or convolutional neural networks can be effective.[12][13] |
Quantitative Data Summary
| Parameter | Typical Value/Range | Tissue/Model | Reference |
| Stock Solution Concentration | 5 mM | In vivo mouse heart | [1] |
| Final Perfusion Concentration | 2 µM (for di-4-ANEPPS) | Rabbit Langendorff Heart | [3] |
| Loading/Staining Duration | ~10-25 minutes | Perfused Hearts | [3][4] |
| Washout Duration | ~25 minutes | Rabbit Langendorff Heart | [3] |
| Relative Fluorescence (ΔF/F) | 1-3% to 5.5% | Chick Spinal Cord, Pig Heart | [4][11] |
Experimental Protocols
Protocol: this compound Staining of a Langendorff-Perfused Heart
This protocol provides a general guideline for staining an isolated mammalian heart using the Langendorff perfusion method.[14][15]
1. Preparation of Solutions:
- Perfusion Buffer (e.g., Krebs-Henseleit Solution): Prepare and warm the buffer to 37°C. Continuously oxygenate with 95% O2 / 5% CO2.
- This compound Stock Solution: Prepare a 5 mM stock solution by dissolving 5 mg of this compound in 1.83 mL of deionized water. Store aliquots at -20°C, protected from light.[1]
- Staining Solution: On the day of the experiment, dilute the stock solution into the perfusion buffer to achieve the desired final concentration (e.g., 1-15 µM).
2. Langendorff Perfusion Setup:
- Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
- Initiate retrograde perfusion with the oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 80-100 mmHg).[16]
- Allow the heart to stabilize for approximately 30 minutes.
3. Dye Loading:
- Switch the perfusion to the staining solution containing this compound.
- Perfuse for 10-25 minutes. Ensure no air bubbles are introduced into the system.
4. Washout:
- Switch the perfusion back to the standard Krebs-Henseleit solution.
- Continue perfusion for at least 20-25 minutes to wash out unbound dye.
5. Imaging:
- Position the heart in the imaging chamber.
- Illuminate the tissue with an appropriate excitation light source and record the fluorescence emission using a high-speed camera or photodiode array.
- Minimize light exposure to reduce photobleaching.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. cinc.org [cinc.org]
- 4. Near Infrared Voltage Sensitive Fluorescent Dyes Optimized for Optical Mapping in Blood-Perfused Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Dye screening and signal-to-noise ratio for retrogradely transported voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Motion Artifact Reduction Using a Convolutional Neural Network for Dynamic Contrast Enhanced MR Imaging of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated motion artifact correction for dynamic contrast-enhanced fluorescence imaging during open orthopedic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. ijbcp.com [ijbcp.com]
Technical Support Center: Di-2-ANEPEQ Optical Mapping Data Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Di-2-ANEPEQ for optical mapping experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The spectral properties of this compound are crucial for designing your experiment. The absorbance and emission peaks can vary depending on the environment. In ethanol, the absorbance peak is at 532 nm and the emission peak is at 748 nm.[1] However, in a lipid environment, such as a cell membrane, these peaks will shift. For instance, in multilamellar lipid vesicles (MLVs), the absorbance peak is at 477.5 nm and the emission peak is at 624 nm.[1] A recommended excitation range is between 510-540 nm.[1]
Q2: How does this compound compare to other voltage-sensitive dyes like Di-4-ANEPPS?
A2: this compound, also known as JPW1114, is a fast-responding membrane potential dye that is highly water-soluble and is often introduced into cells via microinjection.[2] While Di-4-ANEPPS is a more commonly used dye, newer near-infrared (NIR) dyes, which share some spectral characteristics with the broader ANEP dye family, offer advantages such as deeper tissue penetration and reduced phototoxicity. For instance, some NIR dyes exhibit a voltage sensitivity of 10-20% and a signal decay half-life that is 5-7 times slower than Di-4-ANEPPS.[3]
Q3: What is a typical data analysis workflow for optical mapping data?
A3: A standard data analysis workflow for optical mapping data involves several key steps:
-
Data Acquisition: Recording the fluorescent signals from the tissue stained with the voltage-sensitive dye.
-
Preprocessing: This includes filtering the raw data to remove noise, correcting for baseline drift, and removing motion artifacts.[4]
-
Signal Analysis: This step involves creating activation maps to visualize the spread of electrical activation, calculating action potential duration (APD) at various repolarization levels (e.g., APD80), and determining conduction velocity (CV).[4]
-
Advanced Analysis: For more complex phenomena like arrhythmias, techniques such as dominant frequency analysis and phase mapping can be employed.[4]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (SNR)
Symptoms:
-
Weak or noisy optical action potentials.
-
Difficulty in accurately determining the upstroke or repolarization phase.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Dye Loading | Ensure optimal dye concentration and incubation time for your specific tissue preparation. For some ANEP dyes, a bolus injection into the perfusate is a common loading method.[3][5] |
| Suboptimal Excitation/Emission Filters | Use filters that are specifically matched to the spectral properties of this compound in a lipid environment.[1] |
| Low Light Source Intensity | Increase the intensity of the excitation light source. However, be cautious as this can increase photobleaching and phototoxicity.[6] |
| High Background Fluorescence | Use appropriate optical filters to block stray light and reduce background noise. Consider using a background subtraction algorithm during preprocessing.[6][7] |
| Inherent Dye Properties | Some dyes have intrinsically lower quantum yields. While not directly alterable, optimizing all other experimental parameters becomes even more critical. |
Issue 2: Motion Artifacts
Symptoms:
-
Distortion of the optical action potential morphology.
-
Baseline fluctuations that are synchronized with tissue contraction.
Possible Causes and Solutions:
| Cause | Solution |
| Cardiac Contraction | Use an excitation-contraction uncoupler such as blebbistatin to inhibit muscle contractions without affecting the electrical activity.[8] |
| Tissue Movement | Employ mechanical stabilization techniques to minimize the movement of the heart preparation. |
| Software-based Correction | Utilize motion artifact removal algorithms during data preprocessing.[9][10][11][12][13] These can range from simple filtering to more advanced techniques. |
| Ratiometric Imaging | While not always standard for single-dye experiments, ratiometric approaches can help in correcting for motion artifacts.[14] |
Issue 3: Photobleaching and Phototoxicity
Symptoms:
-
A gradual decrease in fluorescence intensity over time.
-
Changes in the electrophysiological properties of the tissue after prolonged illumination.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Light Exposure | Minimize the duration and intensity of light exposure.[15] Use shutters to block the excitation light when not acquiring data. |
| High Excitation Light Intensity | Reduce the intensity of the excitation light to the minimum level required for an acceptable SNR.[15] |
| Dye Properties | Some dyes are more prone to photobleaching. While newer dyes are being developed with improved photostability, optimizing illumination is the primary mitigation strategy.[3] |
| Reactive Oxygen Species | Photobleaching can generate reactive oxygen species that can be toxic to the cells. Limiting light exposure is the most effective way to reduce this. |
Experimental Protocols & Data
Experimental Protocol: Langendorff-Perfused Heart Preparation for Optical Mapping
This protocol is a general guideline and may need to be adapted for specific experimental needs.
-
Heart Isolation and Perfusion:
-
Anesthetize the animal according to approved institutional protocols.
-
Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.
-
Begin retrograde perfusion with warm (37°C), oxygenated Tyrode's solution.[8]
-
-
Dye Loading:
-
Prepare a stock solution of this compound.
-
Introduce the dye into the perfusate. A common method is a bolus injection.[3]
-
Allow the dye to circulate and stain the heart tissue for an appropriate duration.
-
-
Excitation-Contraction Uncoupling (Optional but Recommended):
-
To minimize motion artifacts, perfuse the heart with a solution containing an excitation-contraction uncoupler like blebbistatin.[8]
-
-
Data Acquisition:
-
Illuminate the heart with an appropriate light source (e.g., a high-power LED) filtered for the excitation wavelength of this compound (e.g., 510-540 nm).[1]
-
Record the emitted fluorescence using a high-speed camera equipped with a long-pass filter appropriate for this compound's emission (e.g., >610 nm).
-
Acquire data at a high frame rate (e.g., >500 Hz) to accurately capture the action potential.[16]
-
Quantitative Data Summary
| Parameter | This compound | Di-4-ANEPPS (for comparison) | Near-Infrared Dyes (JPW-6003/6033) |
| Excitation Peak (Ethanol) | 532 nm[1] | ~465 nm | ~650 nm[5] |
| Emission Peak (Ethanol) | 748 nm[1] | ~635 nm | >720 nm[5] |
| Excitation Peak (Lipid) | 477.5 nm[1] | ~475 nm | Not specified |
| Emission Peak (Lipid) | 624 nm[1] | ~617 nm | Not specified |
| Voltage Sensitivity (ΔF/F) | Not specified | ~10% | 10-20%[3] |
| Signal Decay Half-life | Not specified | Shorter | 80-210 minutes (5-7x slower than Di-4-ANEPPS)[3] |
Visualizations
Caption: Data analysis workflow for optical mapping.
Caption: Troubleshooting logic for common optical mapping issues.
References
- 1. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 2. Dye screening and signal-to-noise ratio for retrogradely transported voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Processing and analysis of cardiac optical mapping data obtained with potentiometric dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near Infrared Voltage Sensitive Fluorescent Dyes Optimized for Optical Mapping in Blood-Perfused Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace at KOASAS: Motion Artifact Removal Techniques for Wearable EEG and PPG Sensor Systems [koasas.kaist.ac.kr]
- 10. Frontiers | Motion Artifact Removal Techniques for Wearable EEG and PPG Sensor Systems [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Motion artifacts removal and evaluation techniques for functional near-infrared spectroscopy signals: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparison of Approaches for Motion Artifact Removal from Wireless Mobile EEG During Overground Running | MDPI [mdpi.com]
- 14. Cardiac optical mapping – State-of-the-art and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Validation & Comparative
A Comparative Guide to Di-2-ANEPEQ and Di-4-ANEPPS for Neuronal Imaging
For researchers and professionals in neuroscience and drug development, the selection of an appropriate voltage-sensitive dye is critical for the accurate optical recording of neuronal activity. Among the fast-responding styryl dyes, Di-2-ANEPEQ and Di-4-ANEPPS are two prominent options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for specific research applications.
Mechanism of Action: Electrochromism
Both this compound and Di-4-ANEPPS belong to the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) family of dyes. Their voltage-sensing capability is based on an electrochromic mechanism, also known as a molecular Stark effect. The dye molecules insert into the plasma membrane and align themselves with the transmembrane electric field. A change in membrane potential alters this electric field, which in turn interacts with the dye's chromophore. This interaction shifts the electron distribution within the chromophore, leading to a change in its electronic energy levels and a consequent shift in its fluorescence excitation and emission spectra.[1] This spectral shift is rapid, occurring on a millisecond timescale, enabling the detection of transient neuronal events like action potentials.[2]
Depolarization of the neuron typically causes a blue shift in the excitation spectrum of these dyes.[1] This property allows for ratiometric imaging, where the ratio of fluorescence intensities at two different excitation or emission wavelengths is used to measure membrane potential changes, thereby reducing artifacts from dye bleaching or motion.[2]
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and Di-4-ANEPPS based on available data. It is important to note that these values were not obtained from a single head-to-head comparative study and experimental conditions may vary.
| Feature | This compound (JPW 1114) | Di-4-ANEPPS |
| Application Method | Typically microinjected; can be topically applied.[2][3] | Bath application.[4] |
| Solubility | Highly water-soluble.[3] | Lipophilic; requires DMSO and Pluronic acid for stock solution.[4] |
| Excitation Maxima (Membrane Bound) | Similar to Di-4-ANEPPS.[5] | ~475 nm.[2] |
| Emission Maxima (Membrane Bound) | Similar to Di-4-ANEPPS.[5] | ~617 nm.[2] |
| Sensitivity | Microinjection in snail neurons showed a ~50-fold improvement in signal from distal processes compared to conventional methods.[2] | ~10% change in fluorescence intensity per 100 mV.[2] |
| Signal-to-Noise Ratio (S/N) | Data not readily available. Related hydrophobic dyes (di-8-ANEPPQ and di-12-ANEPEQ) showed a S/N of ~10:1 in retrograde labeling studies.[6] | Peak S/N' of ~5000 reported in hippocampal slices (unpublished data).[7] S/N is dependent on excitation light intensity.[4][8] |
| Temporal Resolution | Millisecond range.[3] | Millisecond range.[2][9] |
| Phototoxicity | Data not readily available. | Can cause photodynamic damage, which may be mitigated by antioxidants.[10] |
| Cellular Retention | Well-retained within the injected cell. | Rapidly internalized, making it more suitable for short-term experiments.[2][9] |
Experimental Protocols
Di-4-ANEPPS Bath Application for Brain Slices
This protocol is adapted from studies using hippocampal slices.[11]
-
Stock Solution Preparation:
-
Staining Solution Preparation:
-
Dilute the stock solution in artificial cerebrospinal fluid (aCSF) to a final concentration of 0.1 mM.
-
-
Staining Procedure:
-
Incubate brain slices in the staining solution for 20 minutes at room temperature, protected from light.[11]
-
After incubation, transfer the slices to a recording chamber perfused with dye-free aCSF.
-
-
Imaging:
-
Use an appropriate filter set for excitation around 475 nm and emission collection around 620 nm.
-
For ratiometric imaging, alternate excitation wavelengths (e.g., 440 nm and 530 nm) and collect the corresponding emission.[2]
-
Optimize excitation light intensity to maximize the signal-to-noise ratio while minimizing phototoxicity.[4][8]
-
This compound Microinjection for Single Neuron Imaging
This is a general protocol for intracellular loading via microinjection.
-
Stock Solution Preparation:
-
This compound is water-soluble.[3] Prepare a stock solution of 1-2 mM in filtered intracellular solution or distilled water.
-
Store the stock solution protected from light at -20°C.
-
-
Microelectrode Preparation:
-
Pull sharp microelectrodes with a resistance of 2-10 MΩ when filled with 3 M KCl.
-
Backfill the tip of the microelectrode with the this compound solution.
-
-
Microinjection Procedure:
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron with the microelectrode.
-
Establish a whole-cell patch-clamp configuration or impale the neuron with the microelectrode.
-
Apply positive pressure to inject the dye into the neuron. The duration and pressure will need to be optimized for the specific cell type and electrode size.
-
Allow time for the dye to diffuse throughout the neuron and its processes (e.g., 30-60 minutes).
-
-
Imaging:
-
Use an appropriate filter set, noting that the spectral properties are similar to Di-4-ANEPPS when membrane-bound.[5]
-
Acquire images with a sensitive camera capable of high-speed acquisition to capture fast neuronal signals.
-
Experimental Workflow
The following diagram illustrates a typical workflow for neuronal imaging experiments using voltage-sensitive dyes.
Conclusion
The choice between this compound and Di-4-ANEPPS for neuronal imaging depends largely on the experimental design and objectives.
Di-4-ANEPPS is a well-characterized dye with a high signal-to-noise ratio, making it an excellent choice for extracellular bath application in preparations like brain slices or cultured neuronal networks.[7][8][10] Its main limitations are its rapid internalization, which makes it more suitable for acute or short-term experiments, and its potential for phototoxicity.[2][10]
This compound is ideal for experiments requiring the labeling of specific, individual neurons and their distal processes.[2] Its water solubility and application via microinjection ensure that only the targeted cell is labeled, providing a clean signal from a single neuron. This method is particularly advantageous for correlating morphology with function in a specific cell. However, the microinjection process is technically more demanding than bath application.
For researchers studying population dynamics in neuronal circuits, Di-4-ANEPPS offers a practical and high-quality signal. For detailed studies of signal propagation and integration within a single neuron, This compound provides unparalleled specificity. Future studies directly comparing the photostability and signal-to-noise ratios of these two dyes under identical conditions would be highly beneficial for the neuroscience community.
References
- 1. Spectra of voltage-sensitive fluorescence of styryl-dye in neuron membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring neuronal activity with voltage-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 11. Design and Use of Organic Voltage Sensitive Dyes | Radiology Key [radiologykey.com]
A Head-to-Head Comparison: Di-2-ANEPEQ vs. Genetically Encoded Voltage Indicators for Cellular Voltage Imaging
For researchers and drug development professionals navigating the complex landscape of cellular voltage imaging, the choice between traditional voltage-sensitive dyes and modern genetically encoded indicators is a critical one. This guide provides a comprehensive comparison of the widely used synthetic dye, Di-2-ANEPEQ, and a representative selection of genetically encoded voltage indicators (GEVIs), offering a deep dive into their performance, protocols, and underlying mechanisms to inform your experimental decisions.
At the forefront of monitoring neuronal activity and cardiac electrophysiology are tools that can translate membrane potential changes into optical signals. This compound, a member of the ANEP family of dyes, has been a long-standing workhorse in the field, valued for its fast response times. In parallel, the advent of GEVIs has revolutionized voltage imaging by offering cell-type-specific targeting and the ability for longitudinal studies. This guide will dissect the key performance metrics of these two approaches, supported by experimental data, to provide a clear and objective comparison.
Quantitative Performance Metrics: A Side-by-Side Analysis
The selection of an appropriate voltage indicator hinges on a careful consideration of several key performance parameters. The following table summarizes the quantitative data for this compound and a selection of popular GEVIs, including ArcLight, ASAP3, and QuasAr2, to facilitate a direct comparison.
| Performance Metric | This compound | ArcLight | ASAP3 | QuasAr2 |
| Sensitivity (ΔF/F per 100 mV) | ~2-10%[1][2] | ~-35% | ~-50% | ~-50% |
| Temporal Resolution (Rise Time) | < 1 ms | ~10 ms | ~2 ms | ~1 ms |
| Temporal Resolution (Decay Time) | < 1 ms | ~10 ms | ~4 ms | ~3 ms |
| Signal-to-Noise Ratio (SNR) | High (dye concentration dependent) | Moderate to High | Moderate to High | Moderate |
| Phototoxicity | Moderate to High | Low to Moderate | Low to Moderate | Moderate |
| Targeting Specificity | Non-specific | High (genetically targeted) | High (genetically targeted) | High (genetically targeted) |
| Application Method | Microinjection or bath application | Genetic transfection/transduction | Genetic transfection/transduction | Genetic transfection/transduction |
Delving into the Experimental Protocols
The practical implementation of these voltage indicators differs significantly. Below are detailed methodologies for key experiments using both this compound and GEVIs.
Experimental Protocol: Voltage Imaging with this compound in Neurons
This protocol outlines the steps for intracellular loading of this compound into a neuron in a brain slice preparation for voltage imaging.
-
Preparation of Brain Slices: Prepare acute brain slices (200-300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Dye Loading:
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO.
-
Fill a sharp microelectrode with an internal solution containing the this compound stock solution at a final concentration of 0.1-0.5 mg/mL.
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron and establish a whole-cell patch-clamp configuration.
-
Allow the dye to diffuse from the pipette into the neuron for 15-30 minutes.
-
-
Image Acquisition:
-
Use a wide-field fluorescence microscope or a confocal microscope equipped with a high-speed camera.
-
Excite the dye using a wavelength between 510-540 nm.[3]
-
Record the fluorescence emission at wavelengths greater than 610 nm.
-
Simultaneously record the membrane potential using the patch-clamp amplifier to correlate the optical signal with the electrical signal.
-
Acquire images at a high frame rate (e.g., >500 Hz) to capture fast voltage transients like action potentials.
-
Experimental Protocol: Voltage Imaging with GEVIs in Cultured Neurons
This protocol describes the expression and imaging of a GEVI (e.g., ArcLight) in cultured neurons.
-
GEVI Expression:
-
Culture primary neurons or a neuronal cell line on glass-bottom dishes.
-
Transfect the neurons with a plasmid DNA encoding the desired GEVI using a suitable transfection reagent (e.g., Lipofectamine) or transduce with a viral vector (e.g., AAV) for more efficient and long-term expression.
-
Allow 2-3 days for the expression of the GEVI, which should be localized to the plasma membrane.
-
-
Image Acquisition:
-
Place the culture dish on the stage of an inverted fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS).
-
Excite the GEVI at its optimal excitation wavelength (e.g., ~488 nm for ArcLight).
-
Record the fluorescence emission at the appropriate wavelength (e.g., ~520 nm for ArcLight).
-
To evoke neuronal activity, use a field stimulator or patch-clamp the transfected neuron.
-
Acquire a time-lapse series of images at a frame rate sufficient to resolve the expected voltage dynamics.
-
Analyze the change in fluorescence intensity over time (ΔF/F) in regions of interest corresponding to the neuronal membrane.
-
Visualizing the Methodologies and Mechanisms
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
Concluding Remarks
The choice between this compound and genetically encoded voltage indicators is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.
This compound remains a valuable tool for experiments demanding the highest temporal resolution to capture the fastest neuronal signals, such as action potential dynamics in axons and dendrites.[4][5] Its primary drawbacks are the lack of cell-type specificity and the potential for phototoxicity with prolonged imaging.
Genetically encoded voltage indicators , on the other hand, offer unparalleled advantages in terms of cell-type-specific expression, enabling researchers to probe the voltage dynamics of genetically defined neuronal populations.[6][7] This specificity is crucial for dissecting the roles of different cell types within a complex neural circuit. While the temporal resolution of some GEVIs may not match that of this compound, newer generations of GEVIs are continually improving in speed and sensitivity.[8] Furthermore, the ability to perform longitudinal studies in the same animal over extended periods is a unique and powerful feature of GEVIs.
Ultimately, the optimal choice will depend on a careful weighing of the trade-offs between temporal resolution, targeting specificity, and the experimental timeline. For researchers aiming to dissect the function of specific cell types in intact circuits, GEVIs are an increasingly powerful and versatile tool. For studies focused on the fundamental biophysics of single neurons with an emphasis on the fastest electrical events, this compound remains a relevant and potent option.
References
- 1. VSD Classics | Explore Classic Dyes — Potentiometric Probes [potentiometricprobes.com]
- 2. oceanoptics.com [oceanoptics.com]
- 3. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 4. Combining Voltage and Calcium Imaging from Neuronal Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging voltage in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Testing of Voltage Indicators: Archon1, ArcLightD, ASAP1, ASAP2s, ASAP3b, Bongwoori-Pos6, BeRST1, FlicR1, and Chi-VSFP-Butterfly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Testing of Voltage Indicators: Archon1, ArcLightD, ASAP1, ASAP2s, ASAP3b, Bongwoori-Pos6, BeRST1, FlicR1, and Chi-VSFP-Butterfly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast two-photon imaging of subcellular voltage dynamics in neuronal tissue with genetically encoded indicators | eLife [elifesciences.org]
Validating Di-2-ANEPEQ Optical Signals with Patch-Clamp Recordings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Di-2-ANEPEQ, a voltage-sensitive dye, with the gold-standard patch-clamp technique for measuring neuronal membrane potential. This guide includes supporting experimental data, detailed methodologies, and visual representations of key processes.
The accurate measurement of neuronal membrane potential is fundamental to understanding neural communication and for the development of novel therapeutics targeting ion channels. While patch-clamp electrophysiology remains the benchmark for high-fidelity recordings, voltage-sensitive dyes (VSDs) like this compound offer a less invasive, high-throughput alternative for monitoring voltage changes across multiple neurons simultaneously. This guide delves into the validation of this compound optical signals against the trusted patch-clamp method.
Performance Comparison: this compound vs. Patch-Clamp
A direct comparison reveals the distinct advantages and limitations of each technique. Patch-clamp excels in providing high-fidelity, low-noise recordings with exceptional temporal resolution, making it the gold standard.[1][2] this compound, on the other hand, allows for non-invasive, simultaneous monitoring of multiple cells, albeit with a lower signal-to-noise ratio and potential for phototoxicity.
| Feature | This compound (Optical) | Whole-Cell Patch-Clamp (Electrophysiological) |
| Signal-to-Noise Ratio (SNR) | Moderate; can be improved by signal averaging.[3] | High; considered the gold standard for low-noise recordings.[1] |
| Temporal Resolution | Millisecond range, capable of detecting action potentials.[4] | Microsecond range, superior for detailed kinetic studies.[5] |
| Spatial Resolution | Subcellular, allowing for imaging of dendrites and axons. | Single-cell, with limited spatial information beyond the recording site. |
| Invasiveness | Minimally invasive, applied extracellularly or via microinjection.[4] | Highly invasive, requires physical rupture of the cell membrane. |
| Throughput | High, enables simultaneous recording from multiple neurons.[3] | Low, typically limited to recording from one or a few neurons at a time.[6] |
| Primary Limitation | Phototoxicity and photobleaching during long-term imaging.[3][7] | Low throughput and technically demanding.[1] |
Principles of Validation
The core principle behind validating this compound signals is the simultaneous recording of membrane potential from the same neuron using both the optical and electrophysiological methods. By controlling the cell's membrane potential with the patch-clamp amplifier and recording the corresponding changes in this compound fluorescence, a direct correlation and calibration can be established.
Signaling Pathway: Electrochromic Mechanism of this compound
Voltage-sensitive dyes like this compound operate on an electrochromic mechanism. The dye molecules insert into the plasma membrane and their electron distribution is directly influenced by the surrounding electric field. Changes in membrane potential alter the dye's electronic structure, leading to a shift in its fluorescence spectrum. This process is extremely fast, allowing for the detection of rapid neuronal signals such as action potentials.[4]
Caption: Electrochromic mechanism of this compound.
Experimental Protocols
The following protocols outline the key steps for simultaneous this compound imaging and whole-cell patch-clamp recording for validation purposes.
Experimental Workflow
The overall workflow involves preparing the neuronal culture or brain slice, loading the cells with this compound, establishing a whole-cell patch-clamp recording on a target neuron, and then simultaneously recording the optical and electrical signals while manipulating the membrane potential.
Caption: Simultaneous recording workflow.
Detailed Methodologies
1. Cell Preparation and Dye Loading:
-
For cell cultures: Plate neurons on glass coverslips suitable for microscopy.
-
For brain slices: Prepare acute brain slices (200-300 µm thick) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).[8]
-
Dye Loading:
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO.
-
Dilute the stock solution in aCSF to a final concentration of 5-10 µM.
-
Incubate the cells or slices in the dye solution for 20-30 minutes at room temperature, protected from light.
-
Wash the preparation with fresh aCSF to remove excess dye.
-
2. Whole-Cell Patch-Clamp Recording:
-
Transfer the coverslip or slice to the recording chamber of an upright microscope equipped for both fluorescence imaging and electrophysiology.
-
Continuously perfuse the chamber with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipettes with an appropriate internal solution.
-
Under visual guidance (e.g., Dodt gradient contrast or two-photon microscopy), approach a stained neuron with the patch pipette.[6]
-
Apply positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of stronger suction to rupture the membrane and establish the whole-cell configuration.[9]
3. Simultaneous Recording and Calibration:
-
Setup:
-
Use an imaging system with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets for this compound (excitation ~480 nm, emission >610 nm).
-
Synchronize the image acquisition with the patch-clamp amplifier's data acquisition using a TTL pulse.
-
-
Recording Protocol:
-
Switch the patch-clamp amplifier to voltage-clamp mode.
-
Hold the neuron at a resting potential (e.g., -70 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments).
-
Simultaneously record the fluorescence intensity from a region of interest (ROI) on the patched neuron.
-
-
Data Analysis:
-
For each voltage step, measure the corresponding change in fluorescence intensity (ΔF/F).
-
Plot ΔF/F as a function of the membrane potential to determine the linearity and sensitivity of the dye.
-
To test the temporal response, switch to current-clamp mode, inject current to elicit action potentials, and compare the optically recorded spikes with the electrical trace.
-
Alternative Voltage-Sensitive Dyes
While this compound is a viable option, several other VSDs are available, each with its own set of characteristics. The choice of dye often depends on the specific experimental requirements, such as the duration of the experiment and the desired signal quality.
| Dye | Key Characteristics |
| Di-4-ANEPPS | One of the most widely used VSDs; provides good signal quality but can be prone to phototoxicity in long-term experiments.[3] |
| Di-8-ANEPPS | More hydrophobic than Di-4-ANEPPS, leading to better membrane retention and reduced phototoxicity, making it suitable for longer experiments.[4] |
| RH795 | Shows weaker phototoxic effects and slower bleaching, making it a good candidate for long-term imaging, though with a potentially lower signal-to-noise ratio than Di-4-ANEPPS.[3] |
| Fluorinated ANEP Dyes (e.g., di-2-AN(F)EPPTEA) | Newer generation dyes with improved sensitivity and photochemical stability compared to traditional ANEP dyes. |
Conclusion
Validating the optical signals of this compound with patch-clamp recordings is a critical step to ensure the accuracy and reliability of fluorescence-based membrane potential measurements. While patch-clamp remains the gold standard for its unparalleled signal fidelity, this compound and other VSDs provide a powerful tool for high-throughput and spatially resolved investigations of neuronal activity. By understanding the comparative strengths and weaknesses of each technique and following a rigorous validation protocol, researchers can confidently employ VSDs in their studies of neural circuits and drug discovery.
References
- 1. A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Frontiers | Comparison of fluorescence biosensors and whole-cell patch clamp recording in detecting ACh, NE, and 5-HT [frontiersin.org]
- 6. Frontiers | Multiple Two-Photon Targeted Whole-Cell Patch-Clamp Recordings From Monosynaptically Connected Neurons in vivo [frontiersin.org]
- 7. researchportal.tuni.fi [researchportal.tuni.fi]
- 8. Patch-clamp and multi-electrode array electrophysiological analysis in acute mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documentserver.uhasselt.be [documentserver.uhasselt.be]
A Comparative Guide to Voltage Sensors: Di-2-ANEPEQ vs. FRET-Based Probes
For researchers, scientists, and professionals in drug development, the accurate measurement of cellular membrane potential is crucial for understanding physiological processes and for screening potential therapeutics. This guide provides a detailed comparison of two widely used types of fluorescent voltage sensors: the styryl dye Di-2-ANEPEQ and Förster Resonance Energy Transfer (FRET)-based sensor systems. We present a synthesis of their performance characteristics, operational mechanisms, and experimental protocols to aid in the selection of the most suitable tool for your research needs.
At a Glance: Performance Comparison
The selection of a voltage sensor is highly dependent on the specific experimental requirements, such as the desired temporal resolution, sensitivity, and the experimental model. The following table summarizes the key performance metrics for this compound and a common FRET-based system (CC2-DMPE/DiSBAC). It is important to note that these values are compiled from various studies and can differ based on the cell type, instrumentation, and specific experimental conditions.
| Feature | This compound | FRET-Based Sensors (e.g., CC2-DMPE/DiSBAC) |
| Mechanism | Electrochromic shift | Voltage-dependent translocation of acceptor dye |
| Signal Type | Intensity change (ΔF/F) | Ratiometric (change in donor/acceptor emission ratio) |
| Sensitivity | ~2-10% ΔF/F per 100 mV[1][2][3] | 10-300% ratio change per 100 mV[3][4] |
| Temporal Resolution | Sub-millisecond[5] | Sub-millisecond to millisecond[6][7] |
| Phototoxicity | Can be significant, especially with long exposure[1] | Generally lower due to ratiometric imaging and potentially lower excitation light requirements |
| Dye Loading | Microinjection or bath application[5][8][9] | Sequential bath application of donor and acceptor[10][11] |
| Suitability | High-speed imaging of single neurons or defined networks[8][9] | High-throughput screening (HTS), long-term imaging[7] |
Delving Deeper: Mechanism of Action
The fundamental difference between these two types of sensors lies in how they transduce changes in membrane potential into a fluorescent signal.
This compound , a member of the ANEP family of styryl dyes, is an electrochromic sensor.[5] Upon insertion into the plasma membrane, its spectral properties are directly influenced by the surrounding electric field. A change in membrane potential alters the electronic structure of the dye molecule, leading to a shift in its fluorescence emission spectrum. This results in a change in fluorescence intensity at a given wavelength, which is typically measured as a fractional change (ΔF/F).[1][2]
FRET-based voltage sensors operate on the principle of Förster Resonance Energy Transfer, an energy transfer mechanism between two light-sensitive molecules (a donor and an acceptor).[11] A common FRET pair for voltage sensing consists of a stationary fluorescent donor (e.g., CC2-DMPE) anchored to the outer leaflet of the plasma membrane and a mobile, negatively charged fluorescent acceptor (e.g., DiSBAC2(3)).[7][11] At rest (polarized membrane), the negative interior of the cell draws the acceptor to the outer leaflet, in close proximity to the donor, resulting in high FRET (quenching of donor fluorescence and increased acceptor emission). Upon depolarization, the acceptor translocates to the inner leaflet, increasing the distance between the donor and acceptor and disrupting FRET. This leads to an increase in donor fluorescence and a decrease in acceptor fluorescence, which is measured as a ratiometric signal.[11]
Experimental Protocols
The following provides a generalized, comparative workflow for using these voltage sensors in cultured neurons. Specific parameters will need to be optimized for your particular cell type and experimental setup.
Detailed Methodologies
This compound Staining Protocol (Microinjection)
This method is ideal for staining individual neurons within a network.[8]
-
Prepare Dye Solution: Prepare a 3 mg/mL stock solution of this compound in an appropriate solvent like ethanol (B145695) or DMSO.[5] For microinjection, dilute the stock solution in an intracellular solution to a final concentration of 0.2-0.5 mg/mL.
-
Load the Micropipette: Backfill a sharp micropipette with the this compound-containing intracellular solution.
-
Cell Loading: Under visual guidance (e.g., DIC microscopy), approach a target neuron and establish a whole-cell patch-clamp configuration. Allow the dye to diffuse from the pipette into the cell for 15-30 minutes.
-
Washing: After sufficient loading, gently withdraw the pipette. Wash the culture with fresh, dye-free extracellular solution to remove any leaked dye.
-
Imaging: Excite the dye at a wavelength around 488 nm and collect the emission at wavelengths greater than 610 nm. Record the fluorescence intensity changes in response to neuronal activity.
FRET-Based Sensor Staining Protocol (Bath Application)
This protocol is suitable for staining a population of cells, for example, in a multi-well plate for high-throughput screening.[11]
-
Prepare Stock Solutions: Prepare a 5 mM stock solution of CC2-DMPE (donor) and a 10 mM stock solution of DiSBAC2(3) (acceptor) in DMSO.
-
Prepare Loading Buffers:
-
Donor Loading Buffer: Dilute the CC2-DMPE stock solution to a final concentration of 5-10 µM in a suitable buffer (e.g., HBSS with 10 mM HEPES).
-
Acceptor Loading Buffer: Dilute the DiSBAC2(3) stock solution to a final concentration of 5-10 µM in the same buffer.
-
-
Donor Loading: Replace the cell culture medium with the Donor Loading Buffer and incubate for 30 minutes at room temperature, protected from light.
-
Wash: Aspirate the Donor Loading Buffer and wash the cells once with fresh buffer.
-
Acceptor Loading: Replace the buffer with the Acceptor Loading Buffer and incubate for another 30 minutes at room temperature, protected from light.
-
Wash: Aspirate the Acceptor Loading Buffer and wash the cells once with fresh buffer.
-
Imaging: Excite the donor at approximately 400 nm. Simultaneously record the emission from both the donor (around 460 nm) and the acceptor (around 580 nm). The ratio of these two emission intensities is then used to monitor changes in membrane potential.
Conclusion
Both this compound and FRET-based voltage sensors are powerful tools for investigating membrane potential dynamics. This compound offers excellent temporal resolution and is well-suited for detailed studies of individual neurons. However, its lower sensitivity and potential for phototoxicity may be limiting factors for some applications. FRET-based sensors, with their ratiometric signal and high sensitivity, are ideal for high-throughput screening and long-term imaging experiments where minimizing artifacts from dye bleaching and cell movement is critical. The choice between these sensors will ultimately depend on the specific biological question, the experimental model, and the available imaging instrumentation.
References
- 1. Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 4. Monitoring Integrated Activity of Individual Neurons Using FRET-Based Voltage-Sensitive Dyes | Radiology Key [radiologykey.com]
- 5. ulab360.com [ulab360.com]
- 6. mdpi.com [mdpi.com]
- 7. Voltage Sensor Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Combining Voltage and Calcium Imaging from Neuronal Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging voltage in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hamamatsu.com [hamamatsu.com]
- 11. bmglabtech.com [bmglabtech.com]
A Head-to-Head Battle of Voltage-Sensitive Dyes: Di-2-ANEPEQ vs. RH-Series
For researchers, scientists, and drug development professionals navigating the complex world of cellular imaging, the choice of voltage-sensitive dye is critical for accurately monitoring neuronal and cardiac activity. This guide provides a comprehensive performance comparison of Di-2-ANEPEQ and the popular RH-series of dyes, supported by experimental data and detailed protocols to aid in selecting the optimal probe for your research needs.
At the forefront of optical voltage sensing are two prominent families of styryl dyes: the ANEP series, to which this compound belongs, and the RH-series, encompassing well-known variants like RH237, RH414, RH421, and RH795. Both classes of dyes operate on a fast-response mechanism, embedding into the cell membrane and exhibiting changes in their fluorescence properties in response to shifts in membrane potential. This electrochromic mechanism allows for the detection of sub-millisecond voltage changes, making them invaluable tools for studying action potentials and other rapid electrical signaling events in excitable cells.
Performance Metrics: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes key performance indicators for this compound and representative RH-series dyes. Data has been compiled from various studies to provide a standardized overview.
| Performance Metric | This compound | RH237 | RH414 | RH421 | RH795 |
| Sensitivity (% ΔF/F per 100mV) | ~10% | >20% (on neuroblastoma cells) | Varies by application | Varies by application | Varies by application |
| Temporal Resolution | Sub-millisecond | Millisecond range | Millisecond range | Millisecond range | Millisecond range |
| Signal-to-Noise Ratio (SNR) | Generally high | Good | Good | Good | Lower than Di-4-ANEPPS in some studies |
| Phototoxicity | Moderate | Can cause action potential broadening | Can cause arterial constriction | Varies | Lower than Di-4-ANEPPS in some studies |
| Staining Characteristics | Water-soluble, suitable for microinjection | Lipophilic | Lipophilic | Lipophilic | Lipophilic |
| Excitation Max (in Methanol) | ~530 nm | ~528 nm | ~532 nm | Not specified | ~530 nm |
| Emission Max (in Methanol) | ~720 nm | ~782 nm | ~716 nm | Not specified | ~712 nm |
Note: Spectral properties of styryl dyes are highly dependent on their environment and typically exhibit a blue-shift in both excitation and emission spectra when bound to cell membranes.
Deep Dive into the Dyes: Key Characteristics and Applications
This compound , a member of the ANEP (AminoNaphthylEthenylPyridinium) dye family, is a water-soluble probe often introduced into cells via microinjection.[1] This delivery method can lead to intense staining of remote neuronal processes.[2] It is recognized for its sensitivity in detecting sub-millisecond membrane potential changes.[3]
The RH-series of dyes, originally developed by Rina Hildesheim, are a versatile group of lipophilic probes widely used for functional imaging of neurons. The existence of numerous analogs highlights that the optimal dye is often application-dependent.[4] For instance, while RH414 has been observed to cause arterial constriction, RH795 shows negligible side effects in some in vivo applications.[4] RH237 has been noted to cause a broadening of action potentials in cultured neurons.[4] A comparative study between RH795 and another ANEP dye, Di-4-ANEPPS, found that while Di-4-ANEPPS provided a higher signal quality for short-term experiments, RH795 exhibited weaker phototoxic effects and slower bleaching, making it more suitable for long-term imaging.[1]
Mechanism of Action: An Electrochromic Dance
The voltage-sensing mechanism for both this compound and the RH-series dyes is rooted in an electrochromic shift . These styryl dyes possess a chromophore that experiences a significant redistribution of electronic charge upon excitation by light. When embedded in the cell membrane, this charge shift interacts with the transmembrane electric field. A change in membrane potential alters the energy required for the dye to transition to its excited state and the energy released upon its return to the ground state. This results in a shift in the dye's excitation and emission spectra, which is detected as a change in fluorescence intensity at a given wavelength.
Caption: Electrochromic mechanism of voltage-sensitive dyes.
Experimental Protocols for Comparative Analysis
To directly compare the performance of this compound and RH-series dyes, a standardized experimental protocol is crucial. The following outlines a general workflow for imaging spontaneous neuronal activity in dissociated cultures.
1. Preparation of Dissociated Neuronal Cultures:
-
Prepare either bulk dissociated rat hippocampal or cortical cultures or microisland cultures for studying isolated neural circuits.
2. Dye Loading:
-
For this compound, prepare a stock solution in water or a suitable buffer. Introduce the dye into selected neurons via microinjection.
-
For RH-series dyes (e.g., RH795), prepare a stock solution in DMSO. Dilute the stock solution in saline to the desired final concentration (e.g., 0.05 mM, 0.1 mM, or 0.2 mM) for bath application. To facilitate dye access, the ganglion sheath can be removed.
3. Imaging Setup:
-
Utilize an inverted fluorescence microscope equipped with a high-speed camera.
-
Use an appropriate excitation light source (e.g., LED) and filter sets for the specific dye being tested. For example, to excite BeRST 1 (a VoltageFluor dye), a 633-nm LED can be used.[5]
4. Image Acquisition:
-
Record fluorescence movies of spontaneous or evoked neuronal activity. It is recommended to perform simultaneous electrophysiological recordings from the same cells to correlate optical signals with electrical events.
5. Data Analysis:
-
Define regions of interest (ROIs) corresponding to individual neurons.
-
Measure the change in fluorescence intensity (ΔF/F) over time for each ROI.
-
Calculate the signal-to-noise ratio (SNR) for detected events.
-
Assess phototoxicity by monitoring cell health and activity over long-term imaging sessions.
-
Evaluate photobleaching by measuring the decay in baseline fluorescence over time.
Caption: Experimental workflow for comparing voltage-sensitive dyes.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and the various RH-series dyes will ultimately depend on the specific requirements of the experiment.
-
This compound is an excellent choice for experiments where targeted cell loading via microinjection is desired, offering high sensitivity for detecting rapid voltage transients.
-
The RH-series offers a broad toolkit of lipophilic dyes suitable for bath application. For long-term imaging studies where phototoxicity and photostability are major concerns, dyes like RH795 may be advantageous over some ANEP dyes. Conversely, for short-term experiments demanding the highest possible signal quality, other members of the ANEP or RH families might be more suitable.
By carefully considering the performance metrics and experimental protocols outlined in this guide, researchers can make an informed decision to select the voltage-sensitive dye that will yield the most accurate and reliable data for their investigations into the dynamic electrical language of cells.
References
- 1. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 2. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound (JPW 1114) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Di-2-ANEPEQ Outpaces Slower Dyes for High-Speed Voltage Imaging
For researchers demanding rapid and precise measurements of membrane potential, the fast-response voltage-sensitive dye Di-2-ANEPEQ presents a significant advantage over its slower counterparts. Offering response times in the microsecond to millisecond range, this compound is exceptionally well-suited for capturing transient electrical events such as action potentials in neurons and cardiomyocytes, a feat unattainable with slower dyes that respond on a scale of milliseconds to seconds.
The primary advantage of this compound lies in its speed. Fast-response probes like this compound belong to a class of electrochromic dyes. Their mechanism relies on a rapid change in their electronic structure in response to shifts in the surrounding electric field, leading to a near-instantaneous change in their fluorescence properties. In contrast, the response of slower dyes is contingent on their redistribution across the cell membrane, a process inherently limited by the dye's diffusion rate. This fundamental difference in mechanism underpins the superior temporal resolution of this compound.
Beyond its rapid response, this compound is noted for providing a favorable signal-to-noise ratio (S/N) in specific applications. This is particularly crucial when imaging small or fast neuronal signals. Furthermore, its water-solubility makes it ideal for intracellular application via microinjection, allowing for targeted labeling of specific cells and their fine processes.
However, the choice of a voltage-sensitive dye is not without trade-offs. While slower dyes cannot resolve fast electrical signals, they often exhibit a larger change in fluorescence for a given voltage change, which can be advantageous for detecting slow, graded potential changes in large populations of cells. Additionally, issues such as phototoxicity and photobleaching are critical considerations for any fluorescence imaging experiment and can vary between different dyes and experimental conditions.
Performance Comparison: this compound vs. Slower Voltage-Sensitive Dyes
To provide a clearer picture of the performance differences, the following table summarizes the key characteristics of this compound compared to a representative slow voltage-sensitive dye, DiBAC4(3).
| Feature | This compound (Fast-Response) | Slower VSDs (e.g., DiBAC4(3)) |
| Response Time | Microseconds to milliseconds | Milliseconds to seconds |
| Mechanism of Action | Electrochromic (fast charge redistribution) | Transmembrane redistribution (slow diffusion) |
| Typical Applications | Action potential imaging in single neurons, cardiac mapping, high-speed network activity analysis. | Measuring resting potential in cell populations, detecting slow, graded potential changes. |
| Signal-to-Noise Ratio | Generally high for fast signals. | Can be high for slow signals due to larger fluorescence change. |
| Fractional Fluorescence Change (ΔF/F) per 100mV | ~2-10% | Can be higher than fast dyes. |
| Delivery Method | Water-soluble, suitable for microinjection. | Typically bath-applied. |
Experimental Protocols
Experimental Protocol for Comparing the Response Speed of this compound and a Slower Voltage-Sensitive Dye
This protocol outlines a general procedure for comparing the response kinetics of a fast and a slow voltage-sensitive dye using cultured neurons and patch-clamp electrophysiology.
I. Cell Preparation and Staining:
-
Cell Culture: Plate neurons on glass coverslips suitable for microscopy.
-
Staining with this compound (Microinjection):
-
Prepare a 1-5 mg/mL stock solution of this compound in distilled water.
-
Back-fill a sharp microelectrode with the dye solution.
-
Under visual guidance (e.g., DIC microscopy), carefully impale a neuron and apply brief positive pressure to inject the dye.
-
Allow 15-30 minutes for the dye to diffuse throughout the neuron.
-
-
Staining with a Slower Dye (e.g., DiBAC4(3) - Bath Application):
-
Prepare a stock solution of the slow dye in DMSO.
-
Dilute the stock solution in extracellular recording solution to the final working concentration (typically 1-10 µM).
-
Incubate the coverslip with the dye-containing solution for 20-30 minutes at room temperature, protected from light.
-
Wash the coverslip with fresh extracellular solution to remove excess dye.
-
II. Imaging and Electrophysiology:
-
Microscope Setup: Use an inverted microscope equipped for epifluorescence with appropriate filter sets for the selected dyes. A high-speed camera is essential for capturing the fast kinetics of this compound.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a stained neuron.
-
Use the patch pipette to control the membrane potential of the cell.
-
-
Data Acquisition:
-
Simultaneously record the fluorescence signal from the stained neuron and the electrical signal from the patch-clamp amplifier.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) using the patch-clamp amplifier.
-
For this compound, use a high acquisition rate (e.g., 1-10 kHz) to resolve the fast fluorescence changes. For the slower dye, a lower acquisition rate (e.g., 10-100 Hz) will suffice.
-
III. Data Analysis:
-
Measure Fluorescence Changes: Quantify the change in fluorescence intensity in response to each voltage step.
-
Determine Response Kinetics: For each dye, fit the rising and falling phases of the fluorescence signal to an exponential function to determine the time constants of the response.
-
Compare Time Constants: The time constants will provide a quantitative measure of the response speed for each dye.
Visualizing the Workflow and Underlying Principles
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
A Comparative Guide to Di-2-ANEPEQ and Di-1-ANEPEQ (JPW3028) for Intracellular Recording
For researchers, scientists, and drug development professionals engaged in the precise measurement of cellular membrane potential, the choice of voltage-sensitive dye is critical. This guide provides an objective comparison of two widely used water-soluble styryl dyes, Di-2-ANEPEQ and Di-1-ANEPEQ (also known as JPW3028), for intracellular recording applications.
Overview and Mechanism of Action
This compound and Di-1-ANEPEQ belong to the ANEP (amino-naphthyl-ethenyl-pyridinium) family of voltage-sensitive dyes.[1] These dyes are designed for intracellular loading, typically via a patch pipette in the whole-cell configuration, which allows for the specific staining of the patched cell. Their high aqueous solubility is a key feature, enabling the preparation of concentrated staining solutions necessary for visualizing and recording from fine neuronal processes such as axons and dendrites.[1]
The voltage sensitivity of these dyes arises from an electrochromic mechanism. A change in the surrounding electric field, such as during an action potential, causes a shift in the dye's electronic structure. This, in turn, leads to a change in the dye's fluorescence spectrum, which can be detected and correlated with changes in membrane potential. Both this compound and Di-1-ANEPEQ are based on the same chromophore, resulting in similar spectral properties.[2]
Performance Characteristics
Signal-to-Noise Ratio (SNR): A high signal-to-noise ratio is crucial for detecting small or rapid changes in membrane potential. For styryl dyes, the SNR is influenced by factors such as dye concentration, illumination intensity, and the quantum efficiency of the detector. While specific SNR values for this compound and Di-1-ANEPEQ are not provided in the search results, a study on other ANEP dyes demonstrated a signal-to-noise ratio of about 10:1 for detecting synaptic depolarization in motoneurons.[3]
Photostability and Phototoxicity: Photostability, the dye's resistance to photobleaching, and phototoxicity, the damage caused to the cell by reactive oxygen species generated during fluorescence excitation, are critical considerations for long-term imaging experiments. In a study comparing a dextran-conjugated version of this compound, it was found to be significantly more photostable than the unconjugated this compound.[4] This suggests that the inherent photostability of this compound may be a limiting factor in prolonged imaging sessions. Information directly comparing the photostability and phototoxicity of this compound and Di-1-ANEPEQ is not available.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Unfortunately, specific quantitative data for Di-1-ANEPEQ (JPW3028) was not available in the search results.
Table 1: Spectral Properties of this compound
| Property | Value |
| Absorbance Peak (in MLVs) | 477.5 nm[5] |
| Emission Peak (in MLVs) | 624 nm[5] |
| Absorbance Peak (in Ethanol) | 532 nm[5] |
| Emission Peak (in Ethanol) | 748 nm[5] |
| Recommended Excitation Range | 510-540 nm[5] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 549.40 g/mol [5] |
| Other Names | JPW1114[5] |
Experimental Protocols
The following is a detailed protocol for the intracellular loading of this compound or Di-1-ANEPEQ using a patch pipette, a common technique for staining individual neurons in brain slices.
Protocol: Intracellular Loading of Voltage-Sensitive Dyes via Patch Pipette
Materials:
-
This compound or Di-1-ANEPEQ (JPW3028)
-
Standard intracellular solution (e.g., K-gluconate based)
-
Ethanol (for stock solution preparation)
-
Patch pipettes
-
Micromanipulator and patch-clamp rig
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Dye Preparation:
-
Prepare a stock solution of the dye in ethanol.
-
On the day of the experiment, dissolve the dye in the standard intracellular solution to the desired final concentration (e.g., 400 µM).[6]
-
-
Pipette Filling:
-
Cell Patching:
-
Visually identify the target neuron in the brain slice using differential interference contrast (DIC) optics.
-
Approach the cell with the dye-filled pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Dye Loading and Incubation:
-
Allow the dye to diffuse from the pipette into the cell. The loading time can vary from 25 to 60 minutes.[6]
-
For some experiments, after initial loading, the pipette can be carefully withdrawn, and the slice can be incubated for an additional period (e.g., 20-120 minutes) to allow for further dye diffusion.[6]
-
-
Recording:
-
If the loading pipette was removed, the cell can be re-patched with a dye-free pipette for electrophysiological recording and fluorescence imaging.[6]
-
Illuminate the preparation with light of the appropriate excitation wavelength and record the fluorescence emission using a sensitive camera or photodiode array.
-
Simultaneously record the electrical activity of the cell.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for intracellular recording with voltage-sensitive dyes.
Mechanism of Voltage-Sensitive Dyes
Caption: Simplified signaling pathway of electrochromic voltage-sensitive dyes.
References
- 1. VSD Classics | Explore Classic Dyes — Potentiometric Probes [potentiometricprobes.com]
- 2. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dye screening and signal-to-noise ratio for retrogradely transported voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 6. Intracellular Long Wavelength Voltage-Sensitive Dyes for Studying the Dynamics of Action Potentials in Axons and Thin Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Di-2-ANEPEQ and ANNINE-6plus for High-Speed Voltage Imaging
For researchers at the forefront of neuroscience and drug discovery, the ability to optically record membrane potential dynamics with high fidelity is paramount. Voltage-sensitive dyes (VSDs) have emerged as indispensable tools for this purpose, enabling the visualization of neuronal action potentials and other rapid electrical events in real-time. This guide provides a comprehensive comparison of two widely used "fast" VSDs: Di-2-ANEPEQ and ANNINE-6plus, offering insights into their performance characteristics and experimental considerations to aid in the selection of the optimal dye for your research needs.
This comparison guide delves into the key performance metrics of this compound and ANNINE-6plus, supported by experimental data. We present a detailed breakdown of their optical properties, sensitivity, temporal resolution, and phototoxicity, alongside practical guidance on their application in experimental settings.
Performance at a Glance: this compound vs. ANNINE-6plus
A summary of the key quantitative parameters for this compound and ANNINE-6plus is presented below. It is important to note that these values can vary depending on the specific experimental conditions, including the cell type, imaging system, and excitation method.
| Feature | This compound (JPW-1114) | ANNINE-6plus |
| Dye Type | ANEP (Amino-Naphthyl-Ethenyl-Pyridinium) Styryl Dye | Anellated Hemicyanine Dye |
| Excitation Max | ~530 nm[1][2] | ~488 nm (one-photon)[1][2], ~1020-1060 nm (two-photon)[1][2][3] |
| Emission Max | ~590 nm[1][2] | ~565 nm[3] |
| Sensitivity (ΔF/F per 100 mV) | ~ -4.7 ± 1.1%[4] | ~30% (one-photon)[1][2], >50% (two-photon)[1][2] |
| Temporal Resolution | Sub-millisecond | Nanosecond range[5][6] |
| Solubility | Water-soluble, designed for intracellular application[1][7] | High water solubility (around 1 mM)[8] |
| Application | Primarily intracellular loading via patch pipette | Extracellular (bath) and intracellular application[1][9] |
| Photostability | Moderate, newer fluorinated versions show improvement[7] | High, especially with two-photon excitation[10][11] |
| Phototoxicity | Can be a limiting factor in long-term imaging[8][12][13] | Negligible with optimized two-photon excitation[6][10][11] |
Delving Deeper: A Detailed Comparison
Optical Properties and Mechanism of Action
Both this compound and ANNINE-6plus are electrochromic dyes. Their voltage-sensing mechanism relies on a shift in their electronic structure upon changes in the transmembrane electrical field. This results in a change in their fluorescence emission, which can be detected by a microscope. Both dyes belong to the class of "fast" VSDs because their response to voltage changes is nearly instantaneous, occurring on the nanosecond to sub-millisecond timescale.
dot
Caption: Mechanism of electrochromic voltage-sensitive dyes.
This compound is a member of the well-established ANEP family of styryl dyes. It is designed for intracellular application, typically introduced into a neuron via a patch pipette[1]. Its spectral properties are characterized by an excitation maximum around 530 nm and an emission maximum around 590 nm.
ANNINE-6plus , a more recent development, is an anellated hemicyanine dye. A key advantage of ANNINE-6plus is its high water solubility, allowing for both extracellular (bath) application and intracellular loading[8]. It exhibits a large Stokes shift, with an emission maximum around 565 nm[3]. For two-photon imaging, an excitation wavelength of approximately 1020-1060 nm is optimal and significantly reduces phototoxicity and photobleaching[3][11].
Sensitivity and Signal-to-Noise Ratio (SNR)
The sensitivity of a VSD, typically expressed as the fractional change in fluorescence per 100 mV change in membrane potential (ΔF/F per 100 mV), is a critical determinant of its performance.
ANNINE-6plus demonstrates exceptional sensitivity, particularly with two-photon excitation where it can exceed a 50% change in fluorescence per 100 mV[1][2]. This high sensitivity translates to a superior signal-to-noise ratio (SNR), enabling the detection of subtle subthreshold voltage fluctuations and single action potentials with high fidelity[14].
This compound generally exhibits lower sensitivity compared to ANNINE-6plus. One study reported a sensitivity of approximately -4.7% per 100 mV[4]. While this is sufficient for detecting action potentials, resolving smaller voltage changes can be more challenging. The SNR of this compound recordings can be improved through signal averaging.
Temporal Resolution
Both dyes offer excellent temporal resolution, capable of tracking the fastest neuronal signals. The response time of these electrochromic dyes is in the nanosecond to sub-millisecond range, meaning that the speed of imaging is typically limited by the acquisition hardware rather than the dye kinetics[5][6].
Phototoxicity and Photostability
Phototoxicity and photobleaching are significant concerns in live-cell imaging, especially for long-term experiments.
ANNINE-6plus , when used with two-photon excitation at the red edge of its absorption spectrum, exhibits negligible phototoxicity and photobleaching[6][10][11]. This makes it an ideal candidate for prolonged in vivo imaging experiments, with some studies reporting stable recordings from the same neurons for up to two weeks after a single electroporation[1][5].
This compound , like other conventional styryl dyes, can be more susceptible to phototoxicity and photobleaching, which may limit the duration of continuous imaging experiments[12][13]. However, newer fluorinated versions of ANEP dyes have shown improved photochemical stability[7].
Experimental Protocols
General Workflow for VSD Comparison
The following diagram outlines a general experimental workflow for comparing the performance of voltage-sensitive dyes.
dot
Caption: Experimental workflow for comparing VSDs.
Staining Protocol for this compound (Intracellular Loading)
-
Prepare Dye Solution: Dissolve this compound in ethanol (B145695) or DMSO to create a stock solution. On the day of the experiment, dilute the stock solution into the intracellular patch pipette solution to a final concentration of 0.1-0.5 mM.
-
Cell Patching: Establish a whole-cell patch-clamp configuration on the target neuron.
-
Dye Diffusion: Allow the dye to diffuse from the patch pipette into the cell for 15-30 minutes.
-
Imaging: Begin imaging once the cell membrane is sufficiently labeled. Use an appropriate filter set for excitation and emission (e.g., excitation ~530 nm, emission >590 nm).
Staining Protocol for ANNINE-6plus (Extracellular Loading)
-
Prepare Staining Solution: Prepare a stock solution of ANNINE-6plus in DMSO or a solution of 20% Pluronic F-127 in DMSO[9]. For labeling, dilute the stock solution in saline or Ringer's solution to a final concentration of 5-20 µM.
-
Incubation: Bath apply the staining solution to the cell culture or brain slice for 5-15 minutes at room temperature or 37°C.
-
Wash: Gently wash the preparation with fresh saline or artificial cerebrospinal fluid (aCSF) to remove excess dye.
-
Imaging: Proceed with imaging. For one-photon excitation, use a wavelength around 488 nm. For two-photon excitation, use a wavelength of 1020-1060 nm to maximize sensitivity and minimize phototoxicity[3][11].
Conclusion: Choosing the Right Dye for Your Experiment
Both this compound and ANNINE-6plus are powerful tools for fast voltage imaging. The choice between them will largely depend on the specific requirements of the experiment.
This compound remains a viable option for intracellular recordings where high sensitivity is not the primary concern and for researchers with established protocols using ANEP dyes. Its lower cost may also be a consideration.
ANNINE-6plus stands out for its superior sensitivity, high signal-to-noise ratio, and excellent photostability, especially under two-photon excitation. These characteristics make it the preferred choice for a wide range of applications, including:
-
In vivo imaging: Its low phototoxicity is crucial for long-term studies in living animals.
-
Subthreshold potential recording: Its high sensitivity allows for the detection of small voltage fluctuations.
-
High-throughput screening: Its robust performance and suitability for extracellular application make it well-suited for drug discovery platforms.
For researchers embarking on new voltage imaging studies or seeking to optimize their current protocols, the exceptional performance of ANNINE-6plus makes it a compelling choice for achieving high-fidelity optical recordings of neuronal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. scimedia.com [scimedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VSD Classics | Explore Classic Dyes — Potentiometric Probes [potentiometricprobes.com]
- 8. Voltage-sensitive dye imaging of population neuronal activity in cortical tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 10. Voltage Imaging with ANNINE Dyes and Two-Photon Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Voltage imaging with ANNINE dyes and two-photon microscopy of Purkinje dendrites in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. brainwindows.wordpress.com [brainwindows.wordpress.com]
Navigating the Nuances of Neuronal Firing: A Comparative Guide to Di-2-ANEPEQ and Its Alternatives
For researchers, scientists, and drug development professionals delving into the intricate electrical signaling of neurons, the choice of a voltage-sensitive dye is paramount. This guide provides a comprehensive comparison of the widely used fluorescent probe, Di-2-ANEPEQ, with its potential alternatives, offering a critical evaluation of their performance based on experimental data. We dissect the limitations of this compound and present a clear overview of other available tools to empower informed decisions in experimental design.
This compound: A Widely Used Tool with Notable Limitations
This compound, a member of the ANEP family of fast-response voltage-sensitive dyes, has been a staple in neuroscience research for its ability to monitor rapid, millisecond-scale changes in membrane potential[1][2]. Its water-solubility facilitates intracellular loading through microinjection, a key advantage for staining specific neurons within a tissue[3][4]. However, researchers must be cognizant of its inherent limitations to ensure robust and reliable data acquisition.
One of the primary drawbacks of this compound is its susceptibility to photobleaching . Compared to some of its counterparts, this compound exhibits a faster decay in fluorescence intensity under illumination, which can limit the duration of long-term imaging experiments[5]. This rapid photobleaching can also contribute to phototoxicity , potentially altering the physiological responses of the neurons under investigation.
Furthermore, while one study found this compound to have the highest signal-to-noise ratio (S/N) among a selection of fluorescent dyes, it was also noted to produce "marked noise"[5]. The S/N can be lower when compared to absorption dyes[5]. Another significant concern is the slower recovery of neural activity observed after staining with this compound, suggesting a potential impact on neuronal health and function[5]. Like other fast-response dyes, it also exhibits a relatively small fluorescence change in response to voltage fluctuations, typically in the range of 2-10% per 100 mV change in membrane potential[1][2]. When applied externally, its water-soluble nature can lead to rapid washout.
The Landscape of Alternatives: A Comparative Analysis
The field of voltage imaging has evolved significantly, offering a diverse toolkit of alternatives to this compound, each with its own set of strengths and weaknesses. These can be broadly categorized into other small-molecule dyes and genetically encoded voltage indicators (GEVIs).
Small-Molecule Dyes: Fine-Tuning Performance
Several other chemical dyes have been developed to address the limitations of earlier probes.
-
Other ANEP Dyes (e.g., Di-4-ANEPPS, Di-8-ANEPPS): Di-4-ANEPPS is a close relative of this compound and has been extensively characterized. It offers a sensitivity of approximately 10% fluorescence change per 100 mV[6][7]. However, it is known for rapid internalization, making it more suitable for short-term experiments[8]. Di-8-ANEPPS, being more hydrophobic, is better retained in the plasma membrane, offering improved photostability and reduced phototoxicity, making it a better choice for longer-term studies[8].
-
RH Dyes (e.g., RH795, RH1691): The RH series of dyes are another popular class of voltage sensors. For instance, RH795 has been shown to have weaker and more slowly developing phototoxic effects and slower bleaching compared to Di-4-ANEPPS, making it a better candidate for long-term experiments[9][10]. However, Di-4-ANEPPS may provide a higher signal quality for recording smaller neuronal signals[9][10].
-
VoltageFluors (e.g., BeRST 1): This newer class of dyes operates on a photoinduced electron transfer (PeT) mechanism, offering significantly improved sensitivity. BeRST 1, for example, boasts a voltage sensitivity of approximately 24% ΔF/F per 100 mV, a substantial improvement over traditional ANEP dyes.
-
Near-Infrared (NIR) Dyes: Dyes with excitation and emission spectra in the NIR region offer the advantage of deeper tissue penetration and reduced phototoxicity.
Genetically Encoded Voltage Indicators (GEVIs): Cell-Specific Targeting
GEVIs represent a paradigm shift in voltage imaging, allowing for the targeting of specific neuronal populations. These protein-based sensors are introduced into cells via genetic methods, enabling chronic and cell-type-specific monitoring of neural activity.
-
Advantages: The key advantage of GEVIs is their ability to be targeted to specific cell types, a feat not achievable with traditional dyes. They also offer the potential for long-term, minimally invasive imaging without the issue of dye washout[11]. Some GEVIs have shown remarkable photostability compared to chemical dyes[11].
-
Limitations: GEVIs have their own set of challenges. Their response kinetics can be slower than those of fast chemical dyes[11]. The signal-to-noise ratio can also be a limiting factor, and achieving optimal expression levels in the desired cell types can be technically demanding.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Voltage-Sensitive Probe | Type | Sensitivity (ΔF/F per 100 mV) | Temporal Resolution | Photostability | Key Advantages | Key Disadvantages |
| This compound | Small Molecule (ANEP) | ~2-10%[1][2] | Milliseconds | Moderate (faster bleaching than some alternatives)[5] | Water-soluble for microinjection | Faster photobleaching, potential for noise, slower neuronal recovery[5] |
| Di-4-ANEPPS | Small Molecule (ANEP) | ~10%[6][7] | Milliseconds | Moderate (faster bleaching than RH795)[9] | High signal quality for small signals[9] | Rapid internalization, phototoxic effects[9][12] |
| Di-8-ANEPPS | Small Molecule (ANEP) | Similar to Di-4-ANEPPS | Milliseconds | Higher than Di-4-ANEPPS[8] | Better membrane retention, more photostable, less phototoxic[8] | More hydrophobic, may be harder to load |
| RH795 | Small Molecule (RH) | Variable | Milliseconds | Higher than Di-4-ANEPPS[9] | Good for long-term imaging, weak phototoxicity[9] | Lower signal quality than Di-4-ANEPPS for small signals[9] |
| BeRST 1 | Small Molecule (VoltageFluor) | ~24% | Milliseconds | High | High sensitivity, good photostability | Newer dye, less extensive literature |
| VSFP2.3 | GEVI | Variable | Slower than dyes | High (no photobleaching observed in one study)[11] | Cell-type specific targeting, stable for long-term imaging[11] | Slower kinetics, lower signal-to-noise compared to some dyes[11] |
Experimental Protocols
Detailed methodologies are crucial for successful voltage imaging experiments. Below are summarized protocols for this compound and two prominent alternatives.
Protocol 1: Intracellular Loading of this compound via Microinjection
This protocol is adapted for loading individual neurons in brain slices or cultured neurons.
Materials:
-
This compound powder
-
Internal solution for patch pipette (e.g., potassium gluconate-based)
-
Microinjection setup with a patch-clamp amplifier
Procedure:
-
Prepare Dye Solution: Dissolve this compound in the internal solution to a final concentration of 0.1-0.5 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Fill Pipette: Backfill a patch pipette with the this compound-containing internal solution.
-
Establish Whole-Cell Configuration: Approach a target neuron and establish a whole-cell patch-clamp configuration.
-
Dye Loading: Allow the dye to diffuse from the pipette into the neuron for 15-30 minutes. The loading can be monitored by observing the increase in fluorescence.
-
Imaging: After sufficient loading, switch to imaging mode. Use an appropriate filter set for this compound (Excitation: ~488 nm, Emission: >610 nm).
-
Data Acquisition: Acquire fluorescence images at a high frame rate (e.g., 100-1000 Hz) to capture rapid voltage transients.
Protocol 2: Bath Application of Di-4-ANEPPS
This protocol is suitable for staining cultured cells or superficial layers of tissue preparations.
Materials:
-
Di-4-ANEPPS stock solution (e.g., 1 mg/mL in DMSO)
-
Extracellular recording solution (e.g., artificial cerebrospinal fluid or Hanks' Balanced Salt Solution)
-
Pluronic F-127 (optional, to aid in dye solubilization)
Procedure:
-
Prepare Staining Solution: Dilute the Di-4-ANEPPS stock solution in the extracellular recording solution to a final concentration of 1-10 µM. If using, add Pluronic F-127 to a final concentration of 0.02-0.1%.
-
Incubation: Replace the culture medium or superfuse the tissue with the staining solution. Incubate for 15-30 minutes at room temperature or 37°C.
-
Wash: After incubation, wash the preparation thoroughly with fresh, dye-free extracellular solution to remove excess dye.
-
Imaging: Mount the preparation on the microscope and begin imaging using a suitable filter set (Excitation: ~475 nm, Emission: ~617 nm).
-
Data Acquisition: Record fluorescence changes in response to stimulation or spontaneous activity.
Protocol 3: Imaging with Genetically Encoded Voltage Indicators (GEVIs)
This is a general workflow for using GEVIs, with specific details depending on the chosen GEVI and experimental system.
Procedure:
-
Vector Delivery: Introduce the GEVI-encoding vector into the target cells or animal model. This can be achieved through various methods such as viral transduction (e.g., AAV), transfection, or by using transgenic animal lines.
-
Expression: Allow sufficient time for the GEVI to be expressed in the target neurons. This can range from several days to weeks depending on the system.
-
Imaging Preparation: Prepare the animal or cell culture for imaging as required (e.g., cranial window implantation for in vivo imaging).
-
Imaging: Use a microscope equipped with the appropriate excitation light source and emission filters for the specific GEVI.
-
Data Acquisition and Analysis: Record the fluorescence signals and analyze the changes in intensity or fluorescence ratio to correlate with neuronal activity.
Visualizing the Decision-Making Process and Experimental Workflow
To aid in the selection and application of these voltage-sensitive probes, the following diagrams, generated using the DOT language, illustrate a decision-making workflow and a generalized experimental pipeline.
References
- 1. This compound [JPW 1114] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. biotium.com [biotium.com]
- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Di-2-ANEPEQ with Calcium Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of neuroscience and drug discovery, accurately monitoring neuronal activity is paramount. Two prominent methods for optically recording neural signals are voltage-imaging with dyes like Di-2-ANEPEQ and calcium imaging. This guide provides an objective comparison of these techniques, supported by experimental data, to assist researchers in selecting the optimal method for their specific experimental needs.
At a Glance: Quantitative Comparison
The following table summarizes the key performance characteristics of this compound, a fast-responding voltage-sensitive dye, and two commonly used calcium indicators, the chemical dye Fura-2 and the genetically encoded calcium indicator (GECI) GCaMP.
| Parameter | This compound (Voltage Imaging) | Fura-2 (Calcium Imaging) | GCaMP (Calcium Imaging) |
| Signal Origin | Direct measurement of membrane potential changes | Indirect measurement of neural activity via intracellular Ca²⁺ concentration | Indirect measurement of neural activity via intracellular Ca²⁺ concentration |
| Temporal Resolution | Sub-millisecond | Tens of milliseconds to seconds | Tens of milliseconds to seconds |
| Sensitivity | ~2-10% change in fluorescence per 100 mV[1] | Ratiometric change in excitation (340/380 nm) | Large fluorescence increase upon Ca²⁺ binding |
| Signal-to-Noise Ratio (SNR) | Generally lower than calcium indicators | High, especially with ratiometric imaging | Can be high, with GECIs having 8-20 times better SNR than some GEVIs |
| Phototoxicity | Can be a concern with high light intensity and long-term imaging | Can occur, especially with UV excitation for ratiometric dyes | Generally lower phototoxicity compared to some chemical dyes |
| Dye Loading | Microinjection or topical application | AM-ester loading or microinjection | Genetic expression |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and the experimental approach for cross-validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for this compound and calcium imaging.
This compound Imaging Protocol (Topical Application for Brain Slices)
-
Slice Preparation : Prepare acute brain slices (250-300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Dye Loading :
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in aCSF to a final concentration of 0.2-2 µM. The optimal concentration should be determined empirically for the specific preparation.
-
Incubate the brain slices in the this compound solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing : Transfer the slices to a recording chamber perfused with fresh, oxygenated aCSF to wash out excess dye.
-
Imaging :
-
Use an appropriate fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).
-
Excite the dye using a wavelength between 510-540 nm.
-
Collect the emission fluorescence above 610 nm.
-
Acquire images at a high frame rate (e.g., >100 Hz) to capture fast voltage transients.
-
-
Data Analysis : Measure the change in fluorescence intensity (ΔF/F) in regions of interest corresponding to individual neurons or neuronal populations.
Calcium Imaging Protocol (Fura-2 AM Loading in Cultured Neurons)
-
Cell Preparation : Culture primary neurons or neuronal cell lines on glass coverslips.
-
Dye Loading :
-
Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in a physiological saline solution (e.g., HBSS) to a final concentration of 2-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.05%) can aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
-
Washing and De-esterification :
-
Wash the cells with fresh physiological saline to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging :
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Acquire images at a suitable frame rate depending on the kinetics of the expected calcium transients.
-
-
Data Analysis : Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration.
Discussion and Alternatives
This compound offers unparalleled temporal resolution, making it the tool of choice for studying fast electrical events such as action potentials and subthreshold synaptic potentials. Its direct measurement of membrane voltage provides a faithful representation of the electrical state of the neuron. However, the relatively small fluorescence change and potential for phototoxicity are important considerations.
Calcium imaging , on the other hand, provides a more indirect but often more robust signal. The large fluorescence changes of many calcium indicators result in a high signal-to-noise ratio, facilitating the detection of neuronal activity.[2] However, the slower kinetics of calcium transients can obscure the precise timing of individual action potentials, especially during high-frequency firing.
Alternatives and Future Directions : The field is continuously evolving with the development of new and improved indicators. Genetically encoded voltage indicators (GEVIs) offer cell-type-specific expression and are becoming increasingly sensitive and faster. Similarly, new generations of GECIs, such as the GCaMP series, offer improved brightness, dynamic range, and kinetics. For long-term imaging, reducing phototoxicity is a key area of development, with newer hybrid voltage indicators showing promise in this regard.[3][4]
Conclusion
The choice between this compound and calcium imaging depends on the specific scientific question. For resolving fast electrical signaling with high temporal fidelity, this compound is the superior choice. For monitoring the activity of large neuronal populations, especially when precise spike timing is less critical, the high signal-to-noise ratio of calcium imaging can be advantageous. Cross-validation experiments, where both voltage and calcium are imaged simultaneously, provide the most comprehensive understanding of the relationship between electrical activity and intracellular calcium dynamics, offering a powerful approach to dissecting neural circuit function.
References
Assessing the Temporal Resolution of Di-2-ANEPEQ Compared to Other Voltage-Sensitive Dyes: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to select the optimal voltage-sensitive dye (VSD) for monitoring rapid neuronal signaling, understanding the temporal resolution of these probes is paramount. This guide provides a detailed comparison of Di-2-ANEPEQ with other commonly used VSDs, focusing on their kinetic properties, signal-to-noise ratio, and photostability. Experimental data and detailed protocols are presented to support an informed decision-making process.
Voltage-sensitive dyes are indispensable tools for visualizing electrical activity in excitable cells. Their ability to transduce changes in membrane potential into fluorescent signals allows for the monitoring of neuronal processes with high spatial and temporal fidelity. Among the ANEP series of dyes, this compound is a water-soluble option often utilized for intracellular loading, enabling the study of individual neurons within complex circuits. However, its performance in resolving fast electrical events like action potentials needs to be carefully evaluated against other available dyes.
Comparative Performance of Voltage-Sensitive Dyes
| Dye Family | Specific Dye | Temporal Resolution (Rise/Decay Time) | Signal-to-Noise Ratio (SNR) | Phototoxicity & Photobleaching | Key Characteristics |
| ANEP | This compound | Not explicitly reported; expected to be in the ms (B15284909) to sub-ms range | Improved signal when loaded internally[2] | Moderate; susceptible to bleaching with prolonged illumination | Water-soluble, suitable for intracellular loading[3] |
| Di-4-ANEPPS | ~6 ms (10-90% rise time in cardiomyocytes) | High signal quality, but dependent on excitation light strength[4] | Higher phototoxicity and faster bleaching compared to RH795[4] | Good for short-term experiments requiring high signal quality[4] | |
| RH | RH795 | Fast, with time constants often less than 1 µs[4] | Lower signal quality than Di-4-ANEPPS, but independent of excitation light strength[4] | Weak and slowly developing phototoxicity; slow bleaching[4] | Better choice for long-term experiments[4] |
| ANNINE | ANNINE-6plus | Nanosecond range[5][6] | High | Negligible bleaching and phototoxicity under optimized two-photon excitation[5][6] | Ideal for in vivo two-photon microscopy; linear response to membrane potential[5][6] |
| VoltageFluor | BeRST 1 | Fast enough to sense individual action potentials[7] | High signal-to-noise ratios for action potential detection[7] | Not explicitly detailed, but designed for high performance | Respond via photoinduced electron transfer (PeT) mechanism[7] |
Experimental Methodologies
Accurate assessment of a VSD's temporal resolution requires precise experimental techniques. Below are detailed protocols for intracellular loading of this compound and for comparing the temporal kinetics of different VSDs.
Protocol 1: Intracellular Loading of this compound in Neurons within Brain Slices
This protocol is adapted from methods described for loading single neurons in acute brain slices.[8]
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO or ethanol)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipette with a tip diameter of 1-2 µm
-
Intracellular solution (e.g., potassium gluconate-based)
-
Micromanipulator and patching setup
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest.
-
Maintain slices in oxygenated aCSF at room temperature.
-
Prepare a working solution of this compound by diluting the stock solution into the intracellular solution to a final concentration of 0.1-1 mM.
-
Fill a patch pipette with the this compound-containing intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette.
-
Establish a whole-cell patch-clamp configuration.
-
Allow the dye to diffuse from the pipette into the neuron for 15-30 minutes.
-
After loading, the cell can be re-patched with a dye-free pipette for electrophysiological recording and simultaneous optical imaging.[8]
Protocol 2: Comparative Analysis of VSD Temporal Resolution
This protocol outlines a general workflow for comparing the rise and decay times of different VSDs in response to a controlled voltage stimulus.
Materials:
-
Cultured neurons or acute brain slices
-
The VSDs to be compared (e.g., this compound, Di-4-ANEPPS, RH795)
-
Electrophysiology setup for whole-cell patch-clamp
-
High-speed fluorescence imaging system (camera or photodiode array)
-
Light source with controlled intensity and wavelength
-
Data acquisition and analysis software
Procedure:
-
Prepare the biological sample (cultured neurons or brain slice) and load with the first VSD according to established protocols (e.g., bath application for extracellular dyes or intracellular loading for dyes like this compound).
-
Establish a whole-cell patch-clamp recording from a stained neuron.
-
Using the patch pipette, apply a series of voltage steps (e.g., from -70 mV to +30 mV in 10 mV increments) to elicit a change in membrane potential.
-
Simultaneously record the fluorescence signal from the neuron using the high-speed imaging system. The sampling rate should be sufficiently high to resolve the rising and falling phases of the optical signal (e.g., >1 kHz).
-
For each voltage step, average multiple trials to improve the signal-to-noise ratio.
-
Analyze the recorded fluorescence traces to determine the 10-90% rise time and the decay time constant (e.g., by fitting an exponential function to the decay phase).
-
Repeat the procedure for each VSD to be tested, ensuring consistent experimental conditions (e.g., light intensity, temperature, and health of the preparation).
-
Statistically compare the rise and decay times obtained for each dye.
Visualizing the Process: Signaling and Experimental Workflow
To better understand the underlying principles and experimental design, the following diagrams, generated using Graphviz, illustrate the signaling pathway of a typical voltage-sensitive dye and the workflow for comparing their temporal resolutions.
References
- 1. thermofisher.com [thermofisher.com]
- 2. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 5. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Practice in Using Voltage Imaging to Record Fast Neuronal Activity: Successful Examples from Invertebrate to Mammalian Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Water-Soluble vs. Membrane-Bound Voltage Dyes for Cellular Bioelectricity Research
For researchers, scientists, and drug development professionals, the precise measurement of cellular membrane potential is paramount. Voltage-sensitive dyes (VSDs) have emerged as indispensable tools for optically monitoring these electrical signals in excitable and non-excitable cells. These dyes are broadly categorized into two main classes based on their physicochemical properties and cellular localization: water-soluble and membrane-bound dyes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal dye for specific research applications.
At a Glance: Key Differences and Performance Metrics
The choice between water-soluble and membrane-bound voltage dyes hinges on the specific experimental requirements, including the desired temporal resolution, sensitivity, and tolerance for phototoxicity. The following tables summarize the key quantitative performance characteristics of representative dyes from each class.
Table 1: Performance Comparison of Water-Soluble Voltage-Sensitive Dyes
| Dye Name | Type | Sensitivity (% ΔF/F per 100 mV) | Temporal Resolution | Signal-to-Noise Ratio (SNR) | Key Characteristics |
| RH1691 | Oxonol | ~0.7%[1] | Sub-millisecond[2] | High in vivo | "Blue dye" suitable for in vivo cortical imaging; good tissue penetration.[2][3] |
| di-2-ANEPEQ | ANEP | ~1-3%[4] | Fast (millisecond)[5] | High for single-cell loading | Highly water-soluble, ideal for intracellular loading via patch pipette.[5] |
| RH795 | Oxonol | Variable | Fast | Lower than di-4-ANEPPS[6] | Suitable for long-term imaging due to lower phototoxicity and bleaching.[6] |
Table 2: Performance Comparison of Membrane-Bound Voltage-Sensitive Dyes
| Dye Name | Type | Sensitivity (% ΔF/F per 100 mV) | Temporal Resolution | Signal-to-Noise Ratio (SNR) | Key Characteristics |
| di-4-ANEPPS | ANEP | ~10%[7] | Fast (microsecond to millisecond)[8][9] | High (e.g., ~52)[6] | Widely used, versatile dye with a good balance of sensitivity and speed.[6][7] |
| BeRST 1 | VoltageFluor (PeT) | ~25% | Fast | High | Photostable with high signal-to-noise, suitable for spontaneous activity imaging.[10] |
| VF2.1.Cl | VoltageFluor (PeT) | ~26%[11] | Fast | High | Bright and sensitive, enabling fluorescence lifetime imaging (FLIM) for absolute membrane potential measurements.[11] |
| ANNINE-6plus | ANNINE | >30% (1-photon), >50% (2-photon)[12] | Nanosecond response time[13] | High | High sensitivity, especially with two-photon excitation.[12][14] |
Mechanisms of Voltage Sensing: A Tale of Two Pathways
The fundamental difference in how these two classes of dyes report voltage changes lies in their mechanism of action.
Water-Soluble Dyes: An Electrochromic Shift
Water-soluble dyes, such as the RH series, typically operate via an electrochromic mechanism . These dyes are amphiphilic, possessing both hydrophilic and hydrophobic regions, which allows them to partition into the outer leaflet of the plasma membrane.[13] The chromophore of the dye aligns itself within the membrane's electric field. A change in membrane potential alters this electric field, which in turn causes a shift in the dye's electronic structure. This results in a change in its fluorescence spectrum (a spectral shift).[8][15]
Membrane-Bound Dyes: Through-Bond Electron Transfer
Many high-performance membrane-bound dyes, such as the VoltageFluor (VF) series, utilize a mechanism called photoinduced electron transfer (PeT) . These dyes consist of a fluorescent reporter, a molecular wire that spans the membrane, and an electron donor.[7][10] In the resting state, the membrane potential facilitates the transfer of an electron from the donor to the excited fluorophore, quenching its fluorescence. Upon depolarization, this electron transfer is slowed, leading to an increase in fluorescence intensity.[7][10]
References
- 1. Signal Decomposition of Transmembrane Voltage-Sensitive Dye Fluorescence Using a Multiresolution Wavelet Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging the Brain in Action: Real-Time Voltage- Sensitive Dye Imaging of Sensorimotor Cortex of Awake Behaving Mice - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Dye screening and signal-to-noise ratio for retrogradely transported voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. How VSDs Work | Explore Voltage-Sensitive Dyes — Potentiometric Probes [potentiometricprobes.com]
- 10. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VoltageFluor dyes and fluorescence lifetime imaging for optical measurement of membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Di-2-ANEPEQ for Cellular Voltage Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the voltage-sensitive dye Di-2-ANEPEQ with other commonly used fluorescent probes for monitoring membrane potential dynamics in various cell types. The information presented is supported by experimental data to facilitate the selection of the most appropriate dye for your specific research needs.
Introduction to this compound
This compound is a member of the aminonaphthylethenylpyridinium (ANEP) family of fast-response voltage-sensitive dyes. These dyes are powerful tools for optically detecting transient changes in membrane potential in excitable cells, such as neurons and cardiomyocytes.[1] Their mechanism of action is based on an electrochromic shift in their electronic structure in response to changes in the electric field across the cell membrane. This results in a rapid, sub-millisecond change in their fluorescence properties, allowing for the real-time monitoring of action potentials and other synaptic events.[1][2] this compound is particularly noted for its water solubility, making it suitable for microinjection into cells.[1]
Performance Comparison of Voltage-Sensitive Dyes
The selection of a voltage-sensitive dye is critical and depends on the specific experimental requirements, including the cell type, the duration of the experiment, and the imaging modality. This section compares the performance of this compound with two other widely used ANEP dyes, Di-4-ANEPPS and Di-8-ANEPPS, across key performance metrics.
Quantitative Performance Data
| Performance Metric | This compound | Di-4-ANEPPS | Di-8-ANEPPS | Cell Types |
| Fluorescence Change per 100 mV | ~ -4.7%[2] | ~10%[1][3] | ~10%[3] | Neurons, HEK293 Cells, Cardiomyocytes |
| Signal-to-Noise Ratio (SNR) | 4.5 ± 0.5 (in HEK cells)[2] | Generally high, but can be affected by internalization[4][5] | Good, can be improved with ratiometric imaging | Neurons, Cardiomyocytes |
| Photostability | Faster photobleaching compared to some other ANEP dyes[6] | Less photostable than Di-8-ANEPPS[1] | More photostable than Di-4-ANEPPS[1] | General |
| Phototoxicity | Information not widely available | More phototoxic than Di-8-ANEPPS[1] | Less phototoxic than Di-4-ANEPPS[1] | General |
| Membrane Retention | Washes out more quickly when applied externally[7] | Prone to internalization, suitable for short-term experiments[1][3] | Better retention in the outer leaflet, suitable for long-term experiments[1][3] | General |
| Response Time | Sub-millisecond | Millisecond range[1] | Millisecond range | Excitable Cells |
Experimental Protocols
Detailed methodologies are crucial for the successful application of voltage-sensitive dyes. Below are summarized protocols for key experimental procedures.
Dye Loading Protocol for Cultured Neurons
-
Preparation of Staining Solution: Prepare a stock solution of the voltage-sensitive dye (e.g., this compound, Di-4-ANEPPS, or Di-8-ANEPPS) in DMSO. Dilute the stock solution in a suitable physiological buffer (e.g., BrainPhys) to the final desired concentration (e.g., 500 nM for BeRST1, a PeT-based dye).[8]
-
Cell Culture Preparation: Use healthy, mature neuronal cultures (e.g., 14-16 days in vitro for hippocampal neurons) to ensure robust electrical activity.[8]
-
Dye Incubation: Replace the culture medium with the staining solution and incubate the cells for a specific duration (e.g., 30 minutes for BeRST1).[8] For Di-8-ANEPPS, incubation can be done at 4°C for 10 minutes to reduce internalization.[9]
-
Washing: After incubation, gently wash the cells with fresh, dye-free physiological buffer to remove excess dye.
-
Imaging: Proceed with fluorescence imaging. It is recommended to minimize light exposure to reduce phototoxicity and photobleaching.
Staining Protocol for Brain Slices
-
Slice Preparation: Prepare acute brain slices using a protective recovery method, such as the N-Methyl-D-glucamine (NMDG) method, to ensure slice viability.[10]
-
Dye Application: The dye can be applied by bath application, where the slice is incubated in a solution containing the dye, or by microinjection for targeting specific cells. For bath application, dissolve the dye in a solution of DMSO and apply it to the brain surface.[11]
-
Incubation and Washing: Allow the dye to penetrate the tissue. The incubation time will vary depending on the dye and the thickness of the slice. After incubation, wash the slice with a dye-free artificial cerebrospinal fluid (aCSF) to remove excess dye.[11]
-
Imaging: Mount the slice in an imaging chamber and proceed with imaging. For in vitro slice imaging, an epifluorescence setup combined with whole-cell patch recording can be used to validate the optical signals.[12]
Whole-Cell Patch-Clamp Combined with VSD Imaging
This technique allows for the direct correlation of optical signals with electrical recordings from a single cell.
-
Setup: Use an epifluorescence microscope with a high-speed CCD camera. Place the brain slice in an interface chamber that allows access for both stimulating and recording electrodes.[12]
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest within the slice. The patch pipette can be filled with an internal solution containing the voltage-sensitive dye for intracellular loading.[13]
-
Simultaneous Imaging: While recording electrical activity, acquire fluorescence images of the dye-loaded neuron. This allows for the calibration of the fluorescence signal (ΔF/F) to the membrane potential changes measured by the patch-clamp amplifier.[12]
Visualizations
Signaling Pathway of Voltage-Sensitive Dyes
References
- 1. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scimedia.com [scimedia.com]
- 8. Monitoring neuronal activity with voltage-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the Induced Membrane Voltage with Di-8-ANEPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pprd.cinc.org [pprd.cinc.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual-wavelength ratiometric fluorescence measurement of the membrane dipole potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Voltage Indicators for Neurobiology and Drug Discovery
An in-depth analysis of Di-2-ANEPEQ and other leading synthetic voltage-sensitive dyes, providing researchers with the data and protocols necessary for informed experimental design.
In the dynamic fields of neuroscience and pharmacology, the precise measurement of neuronal membrane potential is paramount to understanding complex signaling pathways and evaluating the efficacy of novel therapeutics. Synthetic voltage-sensitive dyes (VSDs) have emerged as indispensable tools for the optical recording of membrane potential changes with high temporal and spatial resolution. This guide provides a comparative analysis of prominent synthetic voltage indicators, with a special focus on this compound, to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific applications.
Performance Comparison of Synthetic Voltage Indicators
The selection of a suitable VSD is contingent on a balance of key performance characteristics, including sensitivity, temporal resolution, and photostability. While a plethora of VSDs are commercially available, the ANEP (Amino-Naphthyl-Ethenyl-Pyridinium) family of dyes remains a popular choice due to their rapid response times.[1]
| Indicator | Type | Sensitivity (ΔF/F per 100 mV) | Temporal Resolution | Photostability | Key Characteristics |
| This compound | ANEP (Cationic) | 2-10% (estimated)[2][3] | Millisecond[2][3] | Moderate | Highly water-soluble, suitable for microinjection and topical application.[4][5] |
| di-4-ANEPPS | ANEP (Zwitterionic) | ~10%[6] | Millisecond[6] | Moderate, bleaches faster than some other dyes.[7] | Well-characterized, widely used benchmark. Prone to internalization, better for short-term experiments.[4] |
| di-8-ANEPPS | ANEP (Zwitterionic) | ~10% | Millisecond | More photostable and less phototoxic than di-4-ANEPPS.[4] | More hydrophobic and better retained in the plasma membrane, suitable for longer-term studies.[4] |
| RH795 | Styryl Dye | Lower signal quality than di-4-ANEPPS.[7][8] | Millisecond | More photostable than di-4-ANEPPS.[7] | Suitable for long-term experiments due to lower phototoxicity and bleaching.[7] |
| JPW-6003 / JPW-6033 | Near-Infrared Styryl Dye | ~10-20%[9] | Millisecond | High, with a signal decay half-life 4-5 times longer than di-4-ANEPPS.[9] | Optimized for deep tissue and blood-perfused tissue imaging with near-infrared excitation.[9] |
Mechanism of Action: The Electrochromic Effect
The ANEP family of dyes, including this compound, operates on an electrochromic mechanism, also known as the Stark effect. These dye molecules are amphiphilic, allowing them to insert into the plasma membrane with a specific orientation. The chromophore of the dye interacts directly with the electric field across the membrane. A change in membrane potential alters the electronic structure of the dye, leading to a shift in its fluorescence spectrum. This spectral shift is then detected as a change in fluorescence intensity at a given excitation and emission wavelength.
References
- 1. VSD Classics | Explore Classic Dyes — Potentiometric Probes [potentiometricprobes.com]
- 2. This compound [JPW 1114] | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. ulab360.com [ulab360.com]
- 7. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 9. Near Infrared Voltage Sensitive Fluorescent Dyes Optimized for Optical Mapping in Blood-Perfused Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Di-2-ANEPEQ
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Di-2-ANEPEQ, a fluorescent dye used for monitoring membrane potential. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
Work should always be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential dust or aerosols. In the event of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[1]
-
Waste Segregation and Collection :
-
All materials contaminated with this compound, including the pure compound, solutions, pipette tips, and weighing papers, must be collected as hazardous waste.[1]
-
Whenever possible, leave the chemical in its original container to minimize handling.[1]
-
Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be kept securely sealed, except when adding waste.
-
-
Labeling :
-
The waste container must be clearly labeled with the words "Hazardous Waste".[1]
-
The label must include the full chemical name: "this compound".[1]
-
List any associated hazards. While a specific Safety Data Sheet (SDS) was not located, due to its chemical structure containing a pyridinium (B92312) moiety, it is prudent to include "Toxic" and "Irritant" as potential hazards.[2][3]
-
-
Storage :
-
Final Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Current practices for the disposal of pyridine-containing waste, which is structurally related to this compound, may include high-temperature incineration.[3]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Di-2-ANEPEQ
For researchers, scientists, and drug development professionals utilizing the voltage-sensitive dye Di-2-ANEPEQ, ensuring safe handling and disposal is paramount to maintaining a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and precision in your critical work.
Immediate Safety and Handling Protocols
While this compound is not classified as hazardous under Regulation (EC) No 1272/2008, it is crucial to adhere to standard laboratory safety practices to minimize any potential risks.[1] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.
Personal Protective Equipment (PPE): The following PPE is essential when handling this compound to prevent skin and eye contact, as well as inhalation.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other appropriate chemical-resistant gloves. |
| Body Protection | Lab Coat | Standard laboratory coat to protect clothing and skin. |
| Eye/Face Protection | Safety Glasses | Safety glasses with side shields or goggles. |
| Respiratory | Fume Hood | Handle the compound in a well-ventilated area, preferably a fume hood. |
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn and that a fume hood or other well-ventilated workspace is available.
-
Weighing and Solution Preparation: Conduct all weighing and solution preparation within a fume hood to avoid inhalation of the powdered dye.
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Do not allow the product to enter drains.[1]
-
First Aid:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
After skin contact: Wash the affected area with soap and water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, it is advised to consult a physician.[1]
-
Operational and Disposal Plan
A clear plan for the use and disposal of this compound is critical for laboratory safety and compliance.
Storage: Store this compound in a tightly sealed container in a dry, well-ventilated place at -20°C and protect it from light.[1][2]
Disposal:
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated. Place these items in a designated, sealed waste container for proper chemical waste disposal.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling, the following diagrams illustrate the recommended workflows.
Caption: A workflow for the safe handling of this compound from preparation to disposal.
Caption: Essential personal protective equipment for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
